molecular formula C10H16O4 B177103 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid CAS No. 134136-04-2

2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid

Cat. No.: B177103
CAS No.: 134136-04-2
M. Wt: 200.23 g/mol
InChI Key: RDZCSTLPRXANJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid is a useful research compound. Its molecular formula is C10H16O4 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
The exact mass of the compound 1,4-Dioxaspiro[4.5]decane-8-acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1,4-dioxaspiro[4.5]decan-8-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c11-9(12)7-8-1-3-10(4-2-8)13-5-6-14-10/h8H,1-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZCSTLPRXANJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CC(=O)O)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90568205
Record name (1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134136-04-2
Record name (1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Elucidation of the Structure of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid. Due to the absence of publicly available experimental data for this specific compound, this document outlines a proposed synthetic pathway and predicted spectroscopic data based on established chemical principles and data from structurally related compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of this and similar spirocyclic compounds, which are of growing interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4][5]

Introduction

Spirocyclic compounds, characterized by two rings sharing a single carbon atom, represent a unique class of molecules with significant potential in drug discovery. Their rigid, three-dimensional structures offer novel scaffolds for interacting with biological targets. This guide focuses on the structural elucidation of this compound, a molecule combining a spiroketal moiety with a carboxylic acid functional group.

Proposed Synthesis

A plausible synthetic route to this compound commences with the commercially available 1,4-cyclohexanedione monoethylene ketal, also known as 1,4-dioxaspiro[4.5]decan-8-one. A key step in this proposed synthesis is the Reformatsky reaction, a well-established method for the formation of β-hydroxy esters from ketones and α-halo esters in the presence of zinc.[6][7] Subsequent hydrolysis of the resulting ester would yield the target carboxylic acid.

Experimental Protocol: Reformatsky Reaction and Hydrolysis

Step 1: Synthesis of ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)-2-hydroxyacetate

  • Activate zinc dust by stirring with 10% hydrochloric acid, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.

  • To a flask containing the activated zinc (1.1 equivalents) in anhydrous tetrahydrofuran (THF), add a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous THF dropwise.

  • Initiate the reaction by gentle heating or sonication. Once initiated, maintain the reaction at a gentle reflux until the ketone is consumed, as monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture and quench by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the β-hydroxy ester.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)-2-hydroxyacetate in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or potassium hydroxide, and stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture with a dilute solution of hydrochloric acid to a pH of approximately 2-3.

  • Extract the product into a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the target carboxylic acid.

Note: The dehydration of the intermediate β-hydroxy acid to the corresponding unsaturated acid, 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetic acid, might occur under acidic conditions.

Structure Elucidation: Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on typical values for the constituent functional groups and data from structurally similar compounds.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
~10-12broad singlet1H-COOHCarboxylic acid protons are typically deshielded and appear as a broad singlet.[8][9]
~3.9singlet4H-O-CH₂-CH₂-O-The four protons of the ethylene glycol ketal are equivalent and appear as a singlet.
~2.3-2.5doublet2H-CH₂-COOHThe methylene protons adjacent to the carboxylic acid are deshielded. The signal would be a doublet due to coupling with the methine proton.
~1.5-1.9multiplet9HCyclohexane ring protons and the methine proton at C8The protons on the cyclohexane ring will show complex overlapping multiplets.
Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)AssignmentJustification
~175-180-COOHThe carbonyl carbon of a carboxylic acid is highly deshielded.[10]
~108-110C (spiro)The spiro carbon of the ketal typically appears in this region.
~64-O-CH₂-CH₂-O-The carbons of the ethylene glycol moiety of the ketal.
~40-45-CH₂-COOHThe methylene carbon adjacent to the carboxylic acid.
~30-40Cyclohexane ring carbonsThe remaining carbons of the cyclohexane ring.
Predicted FTIR Data
Wavenumber (cm⁻¹)IntensityAssignmentJustification
2500-3300BroadO-H stretchThe characteristic broad absorption of a hydrogen-bonded carboxylic acid O-H group.[8][11][12]
~2950, ~2870Medium-StrongC-H stretchAliphatic C-H stretching vibrations.
~1710StrongC=O stretchThe carbonyl stretch of a carboxylic acid dimer is a very strong and characteristic absorption.[11][12][13]
1000-1300StrongC-O stretchC-O stretching of the carboxylic acid and the ketal.
Predicted Mass Spectrometry Data
m/zInterpretation
200[M]⁺ (Molecular ion)
199[M-H]⁺
183[M-OH]⁺
155[M-COOH]⁺
99Fragmentation of the cyclohexane ring

Visualizations

Proposed Synthetic Pathway

Synthesis_Pathway A 1,4-Dioxaspiro[4.5]decan-8-one B Ethyl bromoacetate, Zn, THF A->B C Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl) -2-hydroxyacetate D NaOH, H₂O/EtOH then H₃O⁺ C->D E This compound

Caption: Proposed two-step synthesis of the target compound.

Logical Workflow for Structure Elucidation

Elucidation_Workflow cluster_data Spectroscopic Data Acquisition cluster_analysis Data Analysis and Interpretation cluster_conclusion Conclusion A ¹H NMR E Identify Functional Groups (-COOH, spiroketal) A->E B ¹³C NMR F Determine Carbon Skeleton and Connectivity B->F C FTIR C->E D Mass Spectrometry G Confirm Molecular Formula and Fragmentation D->G H Proposed Structure of This compound E->H F->H G->H

Caption: Workflow for spectroscopic data to structure.

Potential Biological Significance and Signaling Pathways

While no specific biological activity has been reported for this compound, the spiroketal motif is present in numerous biologically active natural products.[14] Spirocyclic compounds have been shown to exhibit a wide range of pharmacological properties, including antimicrobial, antifungal, and anticancer activities.[1][4] The rigid conformation of the spirocyclic core can lead to high binding affinity and selectivity for biological targets.

Given the structural features of this compound, it could potentially interact with various biological pathways. The carboxylic acid moiety could engage in hydrogen bonding and electrostatic interactions with enzyme active sites or receptors. The lipophilic spiroketal portion could facilitate membrane permeability or interact with hydrophobic pockets of target proteins. Further research is warranted to explore the potential of this compound to modulate signaling pathways such as those involved in cell proliferation, inflammation, or metabolic regulation.

Conclusion

This technical guide provides a roadmap for the synthesis and structural characterization of this compound. Although based on predicted data, the proposed methodologies and expected spectroscopic signatures offer a solid foundation for future experimental work. The exploration of the biological activities of this and related spirocyclic compounds could unveil novel therapeutic agents.

References

2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid, a spirocyclic compound of interest in medicinal chemistry. Due to the limited availability of data for this specific molecule, this guide also includes information on closely related analogues to provide a broader context for its potential applications and synthesis.

Chemical Identity and Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₆O₄PubChem[1]
Molecular Weight 200.23 g/mol PubChem[1]
Monoisotopic Mass 200.10486 DaPubChem[1]
Predicted XlogP 0.6PubChem[1]
SMILES C1CC2(CCC1CC(=O)O)OCCO2PubChem[1]
InChI InChI=1S/C10H16O4/c11-9(12)7-8-1-3-10(4-2-8)13-5-6-14-10/h8H,1-7H2,(H,11,12)PubChem[1]
InChIKey RDZCSTLPRXANJV-UHFFFAOYSA-NPubChem[1]

Note: Predicted values are computationally derived and have not been experimentally verified.

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly documented in the available literature. However, a plausible synthetic route can be extrapolated from the synthesis of related compounds that share the common starting material, 1,4-Dioxaspiro[4.5]decan-8-one. The following proposed protocol is based on established organic chemistry principles and adapted from a known procedure for a similar derivative.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 1,4-Dioxaspiro[4.5]decan-8-one:

  • Horner-Wadsworth-Emmons Reaction: To introduce the acetic acid moiety, a Horner-Wadsworth-Emmons reaction with a phosphonate reagent, such as triethyl phosphonoacetate, can be employed. This would yield the corresponding α,β-unsaturated ester.

  • Reduction and Hydrolysis: Subsequent reduction of the double bond and hydrolysis of the ester would afford the target carboxylic acid.

Hypothetical Experimental Protocol

Step 1: Synthesis of Ethyl 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.2 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

  • Cool the resulting solution back to 0 °C and add a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous THF dropwise.

  • Let the reaction mixture warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the α,β-unsaturated ester.

Step 2: Synthesis of this compound

  • Dissolve the ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate (1.0 eq) in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of palladium on carbon (10% w/w).

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction at room temperature until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • To the filtrate, add an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the mixture at room temperature for 4-6 hours or until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Characterization: The final compound should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Potential Applications in Drug Development

While there is no specific biological data for this compound, the spiro[4.5]decane scaffold is present in numerous compounds with a wide range of pharmacological activities. This suggests that the title compound could serve as a valuable building block or lead structure in drug discovery programs.

  • Neurological Disorders: Spirohydantoin derivatives, which contain a spirocyclic core, have shown anticonvulsant activity.

  • Inflammation and Pain: Some spiro compounds have been investigated as anti-inflammatory agents. For instance, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent and selective dual TYK2/JAK1 inhibitors for the treatment of inflammatory bowel disease.[2]

  • Cancer: The σ1 receptor is a target in cancer therapy, and certain 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been developed as σ1 receptor ligands for tumor imaging.[3]

  • Cardiovascular Diseases: Derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one have been synthesized and evaluated for their antihypertensive activity, acting as α-adrenergic blockers.[4]

Visualizations

Synthetic Workflow

G A 1,4-Dioxaspiro[4.5]decan-8-one B Ethyl 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetate A->B Horner-Wadsworth-Emmons (Triethyl phosphonoacetate, NaH) C Ethyl 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetate B->C Hydrogenation (H₂, Pd/C) D This compound C->D Hydrolysis (LiOH, H₃O⁺)

Caption: Proposed synthetic workflow for this compound.

Generalized Signaling Pathway Modulation

Given the activity of related spiro compounds as kinase inhibitors, a potential mechanism of action could involve the inhibition of intracellular signaling cascades crucial for cell proliferation and inflammation.

G Receptor Cell Surface Receptor Kinase1 Kinase 1 (e.g., TYK2/JAK1) Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor (e.g., STAT) Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus Translocation GeneExpression Gene Expression (Inflammation, Proliferation) Nucleus->GeneExpression Inhibitor 2-(1,4-Dioxaspiro[4.5]decan-8-yl) acetic acid derivative Inhibitor->Kinase1

Caption: Potential inhibition of a generic kinase signaling pathway by a spiro[4.5]decane derivative.

References

An In-depth Technical Guide on 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information contained herein is compiled from publicly available data. While efforts have been made to ensure accuracy, this document does not constitute a certified analysis. Users should verify data and protocols before implementation.

Executive Summary

This guide presents the available data, including predicted values, in a structured format. Furthermore, it outlines standard, generalized experimental protocols for determining key physical properties like melting point, aqueous solubility, and pKa, which can be applied to this compound in a laboratory setting. Finally, a logical synthetic workflow for the compound is proposed and visualized, based on common organic chemistry principles and the known chemistry of its precursors.

Core Physical and Chemical Properties

The fundamental identifiers and properties of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid are summarized below. It is critical to note the general absence of experimentally-derived quantitative data.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 134136-04-2Angene[3]
Molecular Formula C₁₀H₁₆O₄PubChem[2]
Molecular Weight 200.23 g/mol (Calculated)
Monoisotopic Mass 200.10486 DaPubChem[2]
Appearance No data availableFluorochem SDS[1]
Melting Point No data availableFluorochem SDS[1]
Boiling Point No data availableFluorochem SDS[1]
Aqueous Solubility No data availableFluorochem SDS[1]
pKa No data available-
XlogP (Predicted) 0.6PubChem[2]

Proposed Synthetic Workflow

While a specific, detailed synthesis for this compound is not documented in the searched literature, a logical and chemically sound pathway can be inferred from its structure and known precursors. The compound is a ketal-protected derivative of (4-Oxocyclohexyl)acetic acid[4]. The following workflow illustrates a plausible synthetic route.

G cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Product A Cyclohexane-1,4-dione B (4-Oxocyclohexyl)acetic acid A->B Side-chain Elaboration (e.g., Wittig/Horner-Wadsworth-Emmons followed by reduction) C This compound B->C Ketal Protection (Ethylene glycol, acid catalyst)

Caption: Plausible synthetic pathway for this compound.

Standard Experimental Protocols

Given the absence of published experimental data, the following sections detail standard laboratory procedures for determining the primary physical properties of a solid organic acid like the target compound.

Determination of Melting Point (Capillary Method)

This method is a fundamental technique for determining the melting point of a crystalline solid, which serves as a key indicator of purity.[5]

Objective: To determine the temperature range over which the solid compound transitions to a liquid. Pure crystalline substances typically exhibit a sharp melting range of 0.5-1.0°C.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (closed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the compound is completely dry and in a fine powdered form.[5] If necessary, crush the crystalline sample using a mortar and pestle.

  • Loading the Capillary Tube: Jab the open end of a capillary tube into the powdered sample. Invert the tube and gently tap it on a hard surface to pack the powder into the closed end. The sample height should be approximately 1-2 cm.[6]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Measurement:

    • If the approximate melting point is unknown, perform a rapid initial heating to determine a rough range.[7]

    • For an accurate measurement, allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Begin heating at a slow, controlled rate, approximately 1-2°C per minute, especially when approaching the expected melting point.

  • Data Recording:

    • Record the temperature (T1) at which the first droplet of liquid becomes visible.[7]

    • Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.[6]

    • The melting point is reported as the range T1–T2.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is widely considered the "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound.[8][9]

Objective: To measure the concentration of a saturated solution of the compound in water at a specific temperature and pH.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Filtration system (e.g., syringe filters with low analyte binding, such as PTFE)

  • Calibrated pH meter

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial to ensure that a saturated solution can be formed.

  • Solvent Addition: Add a precise volume of the aqueous solvent (e.g., deionized water or a specific buffer, typically at pH 7.4) to the vial.

  • Equilibration: Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8][10]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for a period to let undissolved solids settle.

  • Filtration: Carefully withdraw a sample from the supernatant and filter it immediately to remove any undissolved micro-particulates. This step is critical to avoid overestimation of solubility.

  • Analysis:

    • Prepare a series of standard solutions of the compound of known concentrations.

    • Analyze the filtered sample (the saturated solution) using a suitable analytical method (e.g., HPLC-UV) to determine its concentration.

    • The determined concentration is the equilibrium solubility of the compound under the tested conditions.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate and common method for determining the acid dissociation constant (pKa) of a substance.[11][12]

Objective: To determine the pH at which the compound is 50% ionized. For an acid, this is the point where the concentrations of the acidic form (HA) and its conjugate base (A⁻) are equal.

Apparatus:

  • Potentiometer with a calibrated pH electrode

  • Magnetic stirrer and stir bar

  • Burette (for precise addition of titrant)

  • Titration vessel

Procedure:

  • Solution Preparation:

    • Accurately weigh and dissolve a known amount of the compound in a suitable solvent. If the compound has low aqueous solubility, a co-solvent system (e.g., water-methanol) may be used, though results will need extrapolation to a fully aqueous environment.[12]

    • Prepare standardized titrant solutions (e.g., 0.1 M NaOH for an acidic compound) and an acidic solution (e.g., 0.1 M HCl) to adjust the starting pH.[13]

  • Titration Setup:

    • Place the sample solution in the titration vessel with a magnetic stir bar.

    • Immerse the calibrated pH electrode in the solution.

    • Adjust the initial pH of the solution to the acidic side (e.g., pH 2) using the HCl solution to ensure the compound is fully protonated at the start.[13]

  • Titration Process:

    • Begin stirring the solution at a constant rate.

    • Add the NaOH titrant in small, precise increments using the burette.

    • After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.[11]

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[14] This can be determined by finding the point of maximum slope on the curve, often calculated using the first derivative of the plot.[12]

    • Perform the titration at least in triplicate to ensure reproducibility.[11]

References

An In-depth Technical Guide to the Chemical Characteristics of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical characteristics, predicted properties, and a proposed synthetic pathway for 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid. Due to the limited availability of published experimental data for this specific compound, this guide also includes information on closely related analogues to provide a comparative context.

Core Chemical Characteristics

Publicly available experimental data for this compound is scarce. The primary source of information comes from computational predictions available through databases such as PubChem.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₀H₁₆O₄ PubChem[1]
Molecular Weight 200.23 g/mol PubChem
Monoisotopic Mass 200.10486 Da PubChem[1]
IUPAC Name This compound PubChem[1]
InChI InChI=1S/C10H16O4/c11-9(12)7-8-1-3-10(4-2-8)13-5-6-14-10/h8H,1-7H2,(H,11,12) PubChem[1]
InChIKey RDZCSTLPRXANJV-UHFFFAOYSA-N PubChem[1]
SMILES C1CC2(CCC1CC(=O)O)OCCO2 PubChem[1]

| Predicted XlogP | 0.6 | PubChem[1] |

Table 2: Predicted Mass Spectrometry Data (Collision Cross Section)

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 201.11214 143.5
[M+Na]⁺ 223.09408 147.8
[M-H]⁻ 199.09758 148.1
[M+NH₄]⁺ 218.13868 162.8
[M+K]⁺ 239.06802 148.9

Data sourced from PubChemLite, calculated using CCSbase.[1]

Comparative Analogues

To provide further context, the properties of a structurally similar unsaturated analogue, 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetic acid, are presented below. The key difference is the exocyclic double bond at the 8-position.

Table 3: Properties of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetic acid

Property Value Source
CAS Number 218772-90-8 ChemBK[2], Sigma-Aldrich
Molecular Formula C₁₀H₁₄O₄ ChemBK[2]
Molecular Weight 198.22 g/mol ChemBK[2], Sigma-Aldrich
IUPAC Name 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetic acid Sigma-Aldrich

| InChI | 1S/C10H14O4/c11-9(12)7-8-1-3-10(4-2-8)13-5-6-14-10/h7H,1-6H2,(H,11,12) | Sigma-Aldrich |

Proposed Experimental Protocols

While no specific protocol for the synthesis of this compound has been found in the literature, a plausible multi-step synthesis can be proposed based on established organic chemistry reactions and published methods for related compounds. The logical starting material is the commercially available 1,4-Dioxaspiro[4.5]decan-8-one (CAS: 4746-97-8).

The proposed workflow involves three main stages:

  • Chain Extension: Introduction of a two-carbon chain at the C8 position. A Horner-Wadsworth-Emmons reaction is suitable for this transformation, creating the ethyl ester of the corresponding ylidene analogue.

  • Reduction: Reduction of the exocyclic double bond to yield the saturated spiro-acetic acid ester.

  • Hydrolysis: Saponification of the ethyl ester to the final carboxylic acid.

This step utilizes a Horner-Wadsworth-Emmons reaction to convert the ketone to an α,β-unsaturated ester.

  • Reagents and Materials:

    • 1,4-Dioxaspiro[4.5]decan-8-one

    • Triethyl phosphonoacetate

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen atmosphere setup

  • Protocol:

    • Suspend sodium hydride (1.1 equivalents) in anhydrous THF in a flask under a nitrogen atmosphere and cool to 0 °C.

    • Add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

    • Cool the resulting ylide solution back to 0 °C.

    • Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

This step involves the catalytic hydrogenation of the double bond.

  • Reagents and Materials:

    • Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate

    • Palladium on carbon (10% Pd/C), 5 mol%

    • Ethanol or Ethyl Acetate

    • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Protocol:

    • Dissolve the unsaturated ester (1.0 equivalent) in ethanol in a flask suitable for hydrogenation.

    • Carefully add the 10% Pd/C catalyst to the solution.

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

    • Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., balloon) at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the saturated ester, which can be used in the next step without further purification.

The final step is the hydrolysis of the ethyl ester.

  • Reagents and Materials:

    • Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF) / Water mixture

    • Hydrochloric acid (HCl), 1M solution

    • Ethyl acetate

  • Protocol:

    • Dissolve the ester (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 ratio).

    • Add an excess of LiOH (e.g., 3.0 equivalents) to the solution.

    • Stir the mixture at room temperature, monitoring the reaction by TLC. The reaction may be gently heated to 40-50 °C to increase the rate.

    • Upon completion, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution to 0 °C and acidify to pH ~2 by the slow addition of 1M HCl.

    • Extract the acidified aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.

Workflow Visualization

The following diagram illustrates the proposed synthetic pathway from the starting ketone to the final carboxylic acid.

Synthesis_Workflow Start 1,4-Dioxaspiro[4.5]decan-8-one Intermediate1 Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate Start->Intermediate1 Step 1: Horner-Wadsworth-Emmons (Triethyl phosphonoacetate, NaH) Intermediate2 Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate Intermediate1->Intermediate2 Step 2: Hydrogenation (H₂, Pd/C) FinalProduct This compound Intermediate2->FinalProduct Step 3: Hydrolysis (LiOH, then HCl)

Caption: Proposed three-step synthesis of the target compound.

Biological Activity and Signaling Pathways

There is no specific information in the scientific literature regarding the biological activity or associated signaling pathways for this compound. However, the spirocyclic scaffold is a common motif in medicinal chemistry. For instance, derivatives of 1,3-diazaspiro[4.5]decane have been investigated for antimicrobial activity. The target compound serves as a potential building block for creating more complex molecules for screening in drug discovery programs. Further research would be required to determine its biological profile.

References

An In-depth Technical Guide to 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid (C10H16O4), a spirocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on its validated precursor, 1,4-Dioxaspiro[4.5]decan-8-one, and outlines robust, theoretically-sound synthetic pathways for its conversion to the target acetic acid derivative. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this and related spirocyclic scaffolds.

Introduction to the 1,4-Dioxaspiro[4.5]decane Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, are of significant interest in drug design. Their rigid, three-dimensional structures can lead to improved binding affinity and selectivity for biological targets.[1] The 1,4-dioxaspiro[4.5]decane moiety, in particular, serves as a key structural element in various bioactive molecules and is a common protective group for cyclohexanones.[1] The introduction of an acetic acid side chain at the 8-position offers a valuable functional handle for further chemical modifications and the exploration of novel chemical space.

Physicochemical Properties of the Core Precursor

The primary and commercially available precursor for the synthesis of this compound is 1,4-Dioxaspiro[4.5]decan-8-one. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 1,4-Dioxaspiro[4.5]decan-8-one

PropertyValueReference
Molecular Formula C8H12O3[2]
Molecular Weight 156.18 g/mol [2][3]
CAS Number 4746-97-8[2][4]
Melting Point 70-73 °C[4][5]
Boiling Point Not available
Solubility Soluble in chloroform & methanol[4]
Density 1.2±0.1 g/cm³[5]
Appearance White to off-white solid

Spectroscopic Data of the Core Precursor

Spectroscopic data is crucial for the identification and characterization of 1,4-Dioxaspiro[4.5]decan-8-one.

Table 2: Spectroscopic Data for 1,4-Dioxaspiro[4.5]decan-8-one

Data TypeKey FeaturesReference
¹H NMR Available upon request from suppliers[1][6]
¹³C NMR Spectrum available from chemical suppliers[7]
Mass Spectrometry Available upon request from suppliers[6]
Infrared (IR) Available upon request from suppliers[7]

Proposed Synthetic Pathways to this compound

Wittig Reaction Pathway

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones using a phosphonium ylide.[8][9] This can be adapted to introduce an acetic acid ester moiety, which can then be hydrolyzed to the desired carboxylic acid.

Wittig_Pathway start 1,4-Dioxaspiro[4.5]decan-8-one intermediate Ethyl 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetate start->intermediate Wittig Reaction reagent1 BrCH₂CO₂Et (Ethyl bromoacetate) phosphonium_salt Phosphonium Salt reagent1->phosphonium_salt reagent2 PPh₃ (Triphenylphosphine) reagent2->phosphonium_salt ylide Phosphonium Ylide phosphonium_salt->ylide Deprotonation base Strong Base (e.g., n-BuLi) base->ylide ylide->intermediate ester_product Ethyl 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetate intermediate->ester_product Reduction reduction Catalytic Hydrogenation (H₂, Pd/C) reduction->ester_product final_product This compound ester_product->final_product Hydrolysis hydrolysis Acid/Base Hydrolysis hydrolysis->final_product Reformatsky_Pathway start 1,4-Dioxaspiro[4.5]decan-8-one beta_hydroxy_ester β-Hydroxy Ester Intermediate start->beta_hydroxy_ester Reformatsky Reaction reagent1 BrCH₂CO₂Et (Ethyl bromoacetate) reagent1->beta_hydroxy_ester reagent2 Zinc dust reagent2->beta_hydroxy_ester unsaturated_ester Ethyl 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetate beta_hydroxy_ester->unsaturated_ester dehydration Dehydration (e.g., H₂SO₄) dehydration->unsaturated_ester ester_product Ethyl 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetate unsaturated_ester->ester_product reduction Catalytic Hydrogenation (H₂, Pd/C) reduction->ester_product final_product This compound ester_product->final_product hydrolysis Acid/Base Hydrolysis hydrolysis->final_product

References

A Technical Guide to 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic Acid: Synthesis, Properties, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid, a spirocyclic compound of interest in medicinal chemistry and organic synthesis. Due to a lack of direct literature on this specific molecule, this guide presents a proposed synthetic pathway based on established chemical transformations, detailed experimental protocols, and a discussion of its potential biological relevance in the context of structurally similar compounds.

Physicochemical Properties and Data

Quantitative data for the key starting material and the proposed intermediates are summarized below. Spectroscopic and physical data for the intermediates and the final product are predicted based on analogous structures found in the literature.

Table 1: Physicochemical Data of Key Compounds in the Synthetic Pathway

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Physical Form (Predicted)Key Spectroscopic Data (Predicted/Reported)
1,4-Dioxaspiro[4.5]decan-8-one 1,4-Dioxaspiro[4.5]decan-8-oneC₈H₁₂O₃156.18White to off-white solid¹H NMR : Consistent with structure.[1] IR : Characteristic C=O stretch.[2]
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetateC₁₂H₁₈O₄226.27Colorless to pale yellow oil¹H NMR : Olefinic proton signal (~5.7 ppm), signals for ethyl ester and spiro-ketal protons. ¹³C NMR : Signals for C=C, C=O (ester), and spiro-ketal carbons.
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetateC₁₂H₂₀O₅244.29Colorless oil¹H NMR : Absence of olefinic proton signal, signals for ethyl ester and spiro-ketal protons. MS : M+ peak corresponding to the molecular weight.
This compound this compoundC₁₀H₁₆O₄200.23White solid¹H NMR : Absence of ethyl ester signals, presence of a broad singlet for the carboxylic acid proton. IR : Broad O-H stretch and C=O stretch for the carboxylic acid.

Proposed Synthetic Pathway

A reliable three-step synthetic route to this compound is proposed, starting from the commercially available 1,4-Dioxaspiro[4.5]decan-8-one. The pathway involves a Horner-Wadsworth-Emmons olefination, followed by catalytic hydrogenation and subsequent ester hydrolysis.

Synthesis_Pathway Start 1,4-Dioxaspiro[4.5]decan-8-one Intermediate1 Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate Start->Intermediate1 Step 1: Horner-Wadsworth-Emmons Reaction Intermediate2 Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate Intermediate1->Intermediate2 Step 2: Catalytic Hydrogenation FinalProduct This compound Intermediate2->FinalProduct Step 3: Ester Hydrolysis

Caption: Proposed three-step synthesis of the target compound.

Experimental Protocols

The following are detailed, generalized protocols for the proposed synthesis. Researchers should adapt these procedures based on laboratory conditions and scale.

Step 1: Synthesis of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate via Horner-Wadsworth-Emmons Reaction

This reaction extends the carbon chain and introduces the acetate functionality. The Horner-Wadsworth-Emmons reaction is a modification of the Wittig reaction that often provides cleaner products and higher yields of the (E)-alkene.[3][4][5][6]

Workflow Diagram:

HWE_Workflow cluster_prep Ylide Preparation cluster_reaction Reaction cluster_workup Workup & Purification NaH Suspend NaH in dry THF Phosphonate Add Triethyl phosphonoacetate dropwise at 0°C NaH->Phosphonate Stir Stir for 30-60 min at 0°C Phosphonate->Stir Ketone Add 1,4-Dioxaspiro[4.5]decan-8-one in THF Stir->Ketone Warm Warm to room temperature and stir for 12-16h Ketone->Warm Quench Quench with saturated NH4Cl (aq) Warm->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry organic layer (Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Biological_Context cluster_props Key Structural Features cluster_apps Potential Therapeutic Areas (based on analogs) Core This compound (Core Scaffold) Feature1 Rigid 3D Spirocyclic Core Core->Feature1 provides Feature2 Carboxylic Acid Handle (for derivatization) Core->Feature2 provides App1 Oncology (e.g., σ₁ Receptor Ligands) Feature1->App1 App2 Neurology (e.g., σ₁ Receptor Ligands) Feature1->App2 App3 Cardioprotection (e.g., mPTP Inhibition) Feature1->App3 App4 Anti-inflammatory Agents Feature1->App4 Feature2->App1 Feature2->App2 Feature2->App3 Feature2->App4

References

Unveiling the World of Dioxaspiro Acetic Acid Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, Synthesis, and Biological Significance of a Promising Class of Spirocyclic Molecules

The realm of medicinal chemistry is in a perpetual state of evolution, constantly seeking novel molecular scaffolds that offer enhanced therapeutic potential. Among these, spirocyclic compounds, characterized by their unique three-dimensional architecture, have garnered significant attention for their ability to confer improved potency, selectivity, and pharmacokinetic properties to drug candidates. This technical guide delves into the fascinating world of a specific subclass: dioxaspiro acetic acid compounds. We will explore their discovery, trace their historical development, provide detailed insights into their synthesis, and present available data on their biological activities, offering a comprehensive resource for researchers, scientists, and drug development professionals.

A Glimpse into the Past: The Emergence of Dioxaspiro Acetic Acid Compounds

The history of dioxaspiro acetic acid compounds is intrinsically linked to the broader exploration of spirocyclic systems in organic and medicinal chemistry. While the concept of spiro compounds has been known for over a century, their deliberate incorporation into drug design is a more recent trend, driven by the need to escape the "flatland" of traditional aromatic scaffolds.[1] Early research into spirocycles was largely foundational, focusing on their synthesis and conformational analysis.

The specific emergence of dioxaspiro acetic acid derivatives is not marked by a single, seminal discovery but rather an incremental progression in synthetic methodology and a growing appreciation for the structural and biological attributes of the dioxaspiro motif. The development of synthetic routes to access dioxaspiro cores, often as intermediates for more complex molecules, laid the groundwork for the subsequent attachment of acetic acid moieties. These early synthetic endeavors, though not explicitly targeting dioxaspiro acetic acids as final products, were crucial in establishing the chemical feasibility of their creation. The increasing availability of these compounds through chemical suppliers in more recent times indicates a growing interest in their potential applications.

Physicochemical Properties: A Tabular Overview

The physicochemical properties of dioxaspiro acetic acid compounds are critical determinants of their behavior in biological systems. Here, we present a summary of the computed properties for two representative examples: 2-{5,8-Dioxaspiro[3.5]nonan-7-yl}acetic acid and 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetic acid, sourced from the PubChem database.[2][3]

Property2-{5,8-Dioxaspiro[3.5]nonan-7-yl}acetic acid2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetic acid
Molecular Formula C₉H₁₄O₄C₁₀H₁₄O₄
Molecular Weight 186.20 g/mol 198.22 g/mol
XLogP3 0.41.3
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 44
Rotatable Bond Count 22
Exact Mass 186.08920892 g/mol 198.08920892 g/mol
Topological Polar Surface Area 55.8 Ų55.8 Ų
Heavy Atom Count 1314
Complexity 210251

Charting the Synthetic Landscape: Experimental Protocols

The synthesis of dioxaspiro acetic acid derivatives can be approached through various strategic disconnections. A common theme involves the construction of the dioxaspiro core followed by the introduction or elaboration of the acetic acid side chain. Below, we provide a generalized experimental workflow and a more detailed protocol for the synthesis of a related dioxaspiro building block, which can be adapted for the synthesis of the target acetic acid derivatives.

General Synthetic Workflow

The synthesis of a dioxaspiro acetic acid derivative typically involves a multi-step sequence. The following diagram illustrates a logical workflow for the preparation of such compounds, starting from the formation of the spirocyclic core.

experimental_workflow Start Starting Materials (e.g., Cyclic Ketone, Diol) Ketalization Ketalization/ Spirocyclization Start->Ketalization Dioxaspiro_Core Dioxaspiro Core Intermediate Ketalization->Dioxaspiro_Core Functionalization Functional Group Interconversion Dioxaspiro_Core->Functionalization Precursor Acetic Acid Precursor Functionalization->Precursor Final_Step Hydrolysis/ Final Modification Precursor->Final_Step Target_Compound Dioxaspiro Acetic Acid Compound Final_Step->Target_Compound

A generalized workflow for the synthesis of dioxaspiro acetic acid compounds.
Detailed Experimental Protocol: Synthesis of 2,5-Dioxaspiro[3.5]nonane

Step 1: Synthesis of Intermediate 2

To a solution of 3-((benzylamino)methyl)oxetan-3-ol (Compound 1) and a suitable base (e.g., triethylamine) in a solvent like dichloromethane, chloroacetyl chloride is added dropwise at a controlled temperature (e.g., 0-10 °C). The reaction mixture is then stirred at room temperature for several hours. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield Intermediate 2.

Step 2: Cyclization to form Intermediate 3

Intermediate 2 is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere. A strong base, such as n-butyllithium, is added at a low temperature (e.g., -78 °C). The reaction is allowed to warm and stir for a period to effect intramolecular cyclization. The reaction is then quenched, and the product, Intermediate 3, is isolated and purified.

Step 3: Reduction to Intermediate 4

Intermediate 3 is reduced using a suitable reducing agent, such as lithium aluminum hydride, in an anhydrous solvent like tetrahydrofuran. The reaction is typically carried out at room temperature. After the reaction is complete, it is carefully quenched, and the product, Intermediate 4, is worked up and purified.

Step 4: Deprotection to Yield 2,5-Dioxa-8-azaspiro[3.5]nonane (Compound 5)

The protecting group (e.g., benzyl) is removed from Intermediate 4. A common method is catalytic hydrogenation using a palladium catalyst (e.g., palladium on carbon) under a hydrogen atmosphere. The catalyst is then filtered off, and the solvent is removed to give the final product, 2,5-dioxa-8-azaspiro[3.5]nonane.

Biological Activity and Potential Therapeutic Applications

While extensive biological data for specific dioxaspiro acetic acid compounds is limited in the public domain, the broader class of spirocyclic compounds has shown promise in a variety of therapeutic areas. Their rigid three-dimensional structures can lead to high affinity and selectivity for biological targets.[1]

General biological activities associated with spirocyclic scaffolds include:

  • Anticancer Activity: Many spiro compounds have demonstrated potent cytotoxic effects against various cancer cell lines.[5][6] Their ability to occupy deep hydrophobic pockets in proteins makes them attractive candidates for inhibiting protein-protein interactions that are crucial for cancer cell survival and proliferation.

  • Anti-inflammatory Effects: Derivatives of acetic acid are well-known for their anti-inflammatory properties, with many non-steroidal anti-inflammatory drugs (NSAIDs) belonging to this chemical class.[7] It is plausible that dioxaspiro acetic acid derivatives could modulate inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenases (COX).

  • Antimicrobial Properties: Spirocyclic structures are found in a number of natural products with antimicrobial activity. The unique spatial arrangement of functional groups can facilitate interactions with microbial enzymes or cell wall components.

The acetic acid moiety itself is a well-established pharmacophore. Its acidic nature allows for ionic interactions with basic residues in protein binding sites. Furthermore, acetic acid derivatives are known to be involved in various biological signaling pathways.

Potential Signaling Pathways

Given the structural features of dioxaspiro acetic acid compounds, several signaling pathways could be hypothetically modulated. The following diagram illustrates some potential target classes and downstream pathways that could be influenced by these compounds, based on the known activities of other spirocyclic and acetic acid-containing molecules.

signaling_pathways cluster_0 Potential Molecular Targets cluster_1 Downstream Signaling Pathways Enzymes Enzymes (e.g., Kinases, Proteases, COX) Inflammation Inflammation (e.g., NF-κB, MAPK pathways) Enzymes->Inflammation Proliferation Cell Proliferation & Survival (e.g., PI3K/Akt/mTOR pathway) Enzymes->Proliferation Receptors Receptors (e.g., GPCRs, Nuclear Receptors) Receptors->Proliferation Apoptosis Apoptosis Receptors->Apoptosis PPI Protein-Protein Interactions PPI->Proliferation PPI->Apoptosis Dioxaspiro_AA Dioxaspiro Acetic Acid Compound Dioxaspiro_AA->Enzymes Dioxaspiro_AA->Receptors Dioxaspiro_AA->PPI

Hypothetical signaling pathways potentially modulated by dioxaspiro acetic acid compounds.

Future Directions and Conclusion

Dioxaspiro acetic acid compounds represent an intriguing, yet underexplored, area of chemical space for drug discovery. Their unique spirocyclic core, combined with the well-established pharmacological relevance of the acetic acid moiety, makes them attractive candidates for the development of novel therapeutics.

Future research in this area should focus on several key aspects:

  • Development of Diverse Synthetic Libraries: The creation of a diverse library of dioxaspiro acetic acid derivatives with variations in the spirocyclic ring size, substitution patterns, and the linker to the acetic acid group is crucial for systematic structure-activity relationship (SAR) studies.

  • Comprehensive Biological Screening: These libraries should be screened against a wide range of biological targets, including enzymes, receptors, and protein-protein interactions, to identify novel biological activities.

  • Mechanism of Action Studies: For any identified "hits," detailed mechanistic studies will be necessary to elucidate their mode of action and identify the specific signaling pathways they modulate.

  • Optimization of ADME Properties: Promising lead compounds will require further medicinal chemistry efforts to optimize their absorption, distribution, metabolism, and excretion (ADME) properties to enhance their potential as clinical candidates.

References

Technical Guide: Spectroscopic and Synthetic Profile of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a detailed synthetic protocol for 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid. Due to the limited availability of direct experimental data for this specific compound, this document leverages established synthetic methodologies and spectroscopic data from analogous structures to present a robust, predictive profile. This information is intended to support research and development activities where this molecule is a potential intermediate or target compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, including cyclohexylacetic acid and derivatives of 1,4-dioxane.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~11.5Broad Singlet1H-COOH
~3.95Singlet4H-O-CH₂-CH₂-O-
~2.25Doublet2H-CH₂-COOH
~1.80 - 1.95Multiplet1H-CH-CH₂-COOH
~1.60 - 1.75Multiplet4HCyclohexane ring protons
~1.35 - 1.50Multiplet4HCyclohexane ring protons
Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) (ppm)Assignment
~179-COOH
~108O-C-O (spiro center)
~64-O-CH₂-CH₂-O-
~41-CH₂-COOH
~35-CH-CH₂-COOH
~34Cyclohexane ring carbons
~29Cyclohexane ring carbons
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Strong, BroadO-H stretch (Carboxylic acid dimer)
2930, 2860StrongC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic acid dimer)
~1450MediumC-H bend
~1300MediumC-O stretch
~1100StrongC-O-C stretch (Dioxolane)
~940MediumO-H bend (out-of-plane)
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
200[M]⁺ (Molecular ion)
183[M - OH]⁺
155[M - COOH]⁺
141[M - CH₂COOH]⁺
99Fragmentation of the spirocyclic ring

Experimental Protocols

The following protocols describe a plausible synthetic route to this compound and the subsequent spectroscopic analysis.

Synthesis of this compound

The synthesis is proposed as a two-step process starting from 1,4-Dioxaspiro[4.5]decan-8-one, involving a Horner-Wadsworth-Emmons olefination followed by ester hydrolysis.

Step 1: Synthesis of Ethyl 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetate

  • Preparation of the Phosphonate Ylide:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension over 30 minutes.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

  • Olefination Reaction:

    • Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous THF.

    • Add the ketone solution dropwise to the prepared ylide solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and quench by the slow addition of water.

  • Work-up and Purification:

    • Extract the aqueous mixture with diethyl ether (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate.

Step 2: Hydrogenation and Hydrolysis to this compound

  • Hydrogenation of the Alkene:

    • Dissolve the purified ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate in ethanol.

    • Add a catalytic amount of Palladium on carbon (10% w/w).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate.

  • Ester Hydrolysis:

    • Dissolve the crude ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate in a mixture of THF and water.

    • Add an excess of lithium hydroxide (LiOH) (2-3 equivalents).

    • Stir the mixture at room temperature and monitor the reaction by TLC.

    • Upon completion, remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH ~2 with 1M HCl.

    • Extract the product with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a ~5-10 mg sample of the purified product.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra using appropriate software, referencing the ¹H spectra to the TMS signal at 0.00 ppm and the ¹³C spectra to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy:

  • Obtain a background spectrum of the clean attenuated total reflectance (ATR) crystal.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly after analysis.

Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Analyze the sample using a mass spectrometer, for example, with an electrospray ionization (ESI) source in both positive and negative ion modes, or by gas chromatography-mass spectrometry (GC-MS) after appropriate derivatization (e.g., silylation).

  • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Visualizations

The following diagrams illustrate the key experimental and logical workflows.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start 1,4-Dioxaspiro[4.5]decan-8-one HWE Horner-Wadsworth-Emmons Reaction (Triethyl phosphonoacetate, NaH) Start->HWE Intermediate_Ester_Unsat Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate HWE->Intermediate_Ester_Unsat Hydrogenation Hydrogenation (H₂, Pd/C) Intermediate_Ester_Unsat->Hydrogenation Intermediate_Ester_Sat Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate Hydrogenation->Intermediate_Ester_Sat Hydrolysis Ester Hydrolysis (LiOH, H₂O) Intermediate_Ester_Sat->Hydrolysis Final_Product This compound Hydrolysis->Final_Product Analysis_Start Purified Product Final_Product->Analysis_Start NMR NMR Spectroscopy (¹H, ¹³C) Analysis_Start->NMR IR IR Spectroscopy (ATR) Analysis_Start->IR MS Mass Spectrometry (ESI or GC-MS) Analysis_Start->MS Data Spectroscopic Data NMR->Data IR->Data MS->Data

Caption: Synthetic and analytical workflow for the compound.

This guide provides a foundational understanding of the synthesis and predicted spectroscopic characteristics of this compound. Researchers can use this information as a starting point for their own experimental work, adapting the protocols as necessary for their specific laboratory conditions and analytical instrumentation.

Predicted Spectroscopic Analysis of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed prediction of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid. The information presented herein is intended to assist researchers in the identification and characterization of this molecule.

Predicted Mass Spectrometry Data

The predicted mass-to-charge ratios (m/z) for various adducts of this compound are summarized below. This data is crucial for the initial identification of the compound in a sample.

AdductPredicted m/z
[M+H]⁺201.1121
[M+Na]⁺223.0940
[M+K]⁺239.0680
[M+NH₄]⁺218.1387
[M-H]⁻199.0976
[M+HCOO]⁻245.1031
[M+CH₃COO]⁻259.1187

Predicted ¹H NMR Spectroscopy Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts, multiplicities, and coupling constants are detailed in the following table. These predictions are based on the analysis of structurally similar compounds.

SignalPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Proton Assignment
a~10-12Singlet (broad)--COOH
b~3.90Singlet--O-CH₂-CH₂-O-
c~2.25Doublet~7.0-CH₂-COOH
d~1.80-1.95Multiplet--CH- (at position 8)
e~1.40-1.70Multiplet-Cyclohexane ring protons (axial and equatorial)

Predicted ¹³C NMR Spectroscopy Data

The predicted ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The estimated chemical shifts for each carbon atom are presented below.

SignalPredicted Chemical Shift (ppm)Carbon Assignment
1~178-COOH
2~108Spiro carbon (C-5)
3~64-O-CH₂-CH₂-O-
4~42-CH₂-COOH
5~38-CH- (at position 8)
6~34Cyclohexane ring carbons (C-6, C-10)
7~24Cyclohexane ring carbons (C-7, C-9)

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and mass spectrometry data for a small organic molecule like this compound.[1][2][3][4][5]

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The choice of solvent will depend on the solubility of the compound.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample for referencing the chemical shifts to 0 ppm.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Standard pulse programs should be used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the protons.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically in the range of 1-10 µg/mL) in a solvent compatible with ESI-MS, such as methanol, acetonitrile, or a mixture of water and an organic solvent.[3]

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate.

  • Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the analyte.

  • Mass Analysis: Analyze the generated ions using a mass analyzer (e.g., quadrupole, time-of-flight). The instrument will be calibrated using a standard of known mass.

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode to detect the desired adducts.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the prediction and experimental verification of the spectroscopic data for this compound.

Spectroscopic_Workflow cluster_prediction Prediction Phase cluster_experimental Experimental Phase cluster_analysis Analysis & Verification Start Compound Structure Substructure_Analysis Substructure Analysis (1,4-Dioxaspiro[4.5]decane, Cyclohexane Acetic Acid) Start->Substructure_Analysis Predict_MS Predict Mass Spectrum Start->Predict_MS Predict_NMR Predict 1H & 13C NMR Spectra Substructure_Analysis->Predict_NMR Compare_NMR Compare Predicted vs. Experimental NMR Predict_NMR->Compare_NMR Compare_MS Compare Predicted vs. Experimental MS Predict_MS->Compare_MS Synthesis Compound Synthesis & Purification NMR_Acquisition NMR Data Acquisition Synthesis->NMR_Acquisition MS_Acquisition MS Data Acquisition Synthesis->MS_Acquisition NMR_Acquisition->Compare_NMR MS_Acquisition->Compare_MS Structure_Confirmation Structure Confirmation Compare_NMR->Structure_Confirmation Compare_MS->Structure_Confirmation

Caption: Workflow for Spectroscopic Prediction and Analysis.

References

An In-depth Technical Guide to the Synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid: Key Precursors and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key precursors and synthetic routes for the preparation of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid, a valuable building block in medicinal chemistry. This document details the synthesis of the pivotal precursor, 1,4-Dioxaspiro[4.5]decan-8-one, and explores two primary synthetic pathways to the target molecule, supported by detailed experimental protocols and quantitative data.

Core Precursor: 1,4-Dioxaspiro[4.5]decan-8-one

The cornerstone of synthesizing this compound is the readily accessible spirocyclic ketone, 1,4-Dioxaspiro[4.5]decan-8-one. Its preparation can be achieved through several reliable methods, primarily involving the protection of one of the carbonyl groups of 1,4-cyclohexanedione.

Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

Two prevalent methods for the synthesis of this key precursor are outlined below.

Method A: Selective Deketalization of 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane

This method involves the selective hydrolysis of the bis-ketal of 1,4-cyclohexanedione under acidic conditions.

  • Experimental Protocol:

    • In a suitable reaction vessel, 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane is dissolved in a mixture of acetic acid and water.[1]

    • The reaction mixture is heated to a specific temperature (e.g., 65°C) and stirred for a designated time (e.g., 11 minutes).[1]

    • Upon completion, the reaction is worked up by neutralization and extraction with an organic solvent.

    • The crude product is then purified, typically by crystallization or chromatography, to yield 1,4-Dioxaspiro[4.5]decan-8-one.

Method B: Ketalization of Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate

This approach utilizes a substituted cyclohexanedione derivative and ethylene glycol in the presence of an acid catalyst.

  • Experimental Protocol:

    • To a three-necked flask, add dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate (0.4 mol), ethylene glycol (0.44 mol), water (0.8 mol), 1-butyl-3-methylimidazolium hydrogen sulfate (0.8 mol), and 1-ethylimidazole tetrafluoroborate (0.2 mol).[2]

    • The mixture is stirred and heated, initially to 110°C for 1.5 hours, to distill off low-boiling substances.[2]

    • The temperature is then raised to 132°C and maintained for 4 hours.[2]

    • After cooling, toluene is added, and the mixture is stirred. The layers are separated, and the ionic liquid layer is extracted with toluene.[2]

    • The combined toluene layers are concentrated to give the crude product, which is further purified by crystallization from heptane to afford 1,4-Dioxaspiro[4.5]decan-8-one.[2]

Quantitative Data for 1,4-Dioxaspiro[4.5]decan-8-one Synthesis
Starting MaterialMethodCatalyst/ReagentsReaction ConditionsYieldPurityReference
1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecaneSelective DeketalizationAcetic Acid/Water65°C, 11 min80% (chromatographic)Not specified[1]
1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecaneCatalytic HydrolysisWeakly acidic acrylic cation exchange resin60-80°C, 1-2 h65%99.5% (GC)[3]
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylateKetalization1-butyl-3-methylimidazolium hydrogen sulfate, 1-ethylimidazole tetrafluoroborate110-132°C, 5.5 h97.8%99.72% (GC)[2]

Synthetic Pathways to this compound

Two primary synthetic routes from 1,4-Dioxaspiro[4.5]decan-8-one to the target carboxylic acid are detailed below.

Route A: Horner-Wadsworth-Emmons Olefination and Subsequent Reduction

This pathway involves the formation of an α,β-unsaturated ester intermediate, followed by reduction of the double bond and hydrolysis of the ester.

Route_A A 1,4-Dioxaspiro[4.5]decan-8-one B Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate A->B Horner-Wadsworth-Emmons (Triethyl phosphonoacetate, Base) C Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate B->C Catalytic Hydrogenation (H₂, Pd/C) D This compound C->D Saponification (NaOH or LiOH, then H₃O⁺)

Caption: Synthetic pathway via Horner-Wadsworth-Emmons olefination.

  • Step 1: Horner-Wadsworth-Emmons Reaction

    • Experimental Protocol:

      • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) is washed with anhydrous hexanes to remove the oil.

      • Anhydrous tetrahydrofuran (THF) is added to create a slurry, which is then cooled to 0°C.

      • A solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF is added dropwise. The mixture is allowed to warm to room temperature and stirred for 1 hour.

      • The reaction is cooled back to 0°C, and a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous THF is added dropwise.[4]

      • The reaction is stirred at room temperature and monitored by TLC. Upon completion, it is carefully quenched with saturated aqueous ammonium chloride solution at 0°C.[4]

      • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate.[4]

  • Step 2: Catalytic Hydrogenation

    • Experimental Protocol:

      • To a solution of ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate in a suitable solvent (e.g., ethanol, ethyl acetate), a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added under an inert atmosphere.

      • The reaction vessel is evacuated and backfilled with hydrogen gas (typically using a balloon or a hydrogenation apparatus at atmospheric or slightly elevated pressure).

      • The mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC or GC).

      • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate.

  • Step 3: Saponification

    • Experimental Protocol:

      • Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate is dissolved in a mixture of methanol and an aqueous solution of sodium hydroxide (e.g., 1 M NaOH).[5]

      • The resulting mixture is stirred at room temperature or heated to reflux for several hours until the hydrolysis is complete.[5]

      • The mixture is cooled, and the methanol is removed under reduced pressure. The aqueous residue is washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

      • The aqueous layer is acidified to a low pH with a strong acid (e.g., 1 M HCl) and then extracted with ethyl acetate.[5]

      • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.[5]

Route B: Nitrile Intermediate Pathway

This route proceeds through a nitrile intermediate, which is then converted to the final carboxylic acid.

Route_B A 1,4-Dioxaspiro[4.5]decan-8-one B 1,4-Dioxaspiro[4.5]decane-8-carbonitrile A->B Van Leusen Reaction (TosMIC, NaH) C 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid B->C Acid or Base Hydrolysis D This compound C->D Arndt-Eistert Homologation

Caption: Synthetic pathway via a nitrile intermediate.

  • Step 1: Van Leusen Reaction

    • Experimental Protocol:

      • To a dry 250 mL round-bottom flask under an inert atmosphere, sodium hydride (2.4 equivalents) is washed with anhydrous hexane to remove mineral oil.[6]

      • Anhydrous THF is added, and the suspension is cooled to 0°C.[6]

      • A solution of p-toluenesulfonylmethyl isocyanide (TosMIC) (1.2 equivalents) in anhydrous THF is added dropwise over 15 minutes. The mixture is stirred at 0°C for an additional 30 minutes.[6]

      • A solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous THF is added dropwise at 0°C. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.[6]

      • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at 0°C and extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford 1,4-Dioxaspiro[4.5]decane-8-carbonitrile.[6]

  • Step 2: Hydrolysis of the Nitrile

    • Experimental Protocol:

      • The nitrile is heated under reflux with a dilute aqueous acid (e.g., HCl) or a basic solution (e.g., NaOH).[7][8]

      • For acidic hydrolysis, after the reaction is complete, the mixture is cooled and the carboxylic acid is isolated by extraction.[8]

      • For basic hydrolysis, the resulting carboxylate salt is acidified with a strong acid to precipitate the carboxylic acid, which is then extracted.[8]

  • Step 3: Arndt-Eistert Homologation

    • Experimental Protocol:

      • 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid is converted to its acid chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride.[9]

      • The resulting acid chloride is then reacted with diazomethane to form an α-diazoketone.[9][10]

      • The α-diazoketone undergoes a Wolff rearrangement, typically catalyzed by silver(I) oxide or silver benzoate, in the presence of water to yield the homologated this compound.[9][11]

Summary of Key Intermediates and Reagents

Intermediate/ReagentStructureRole
1,4-Dioxaspiro[4.5]decan-8-one Key Precursor
Triethyl phosphonoacetate Reagent for Horner-Wadsworth-Emmons reaction
p-Toluenesulfonylmethyl isocyanide (TosMIC) Reagent for Van Leusen reaction
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate Intermediate in Route A
1,4-Dioxaspiro[4.5]decane-8-carbonitrile Intermediate in Route B

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic transformations. The choice of the synthetic route will depend on the availability of reagents, desired scale, and the specific requirements of the research or development program. Both the Horner-Wadsworth-Emmons olefination pathway and the nitrile intermediate route offer reliable and efficient methods for the preparation of this important synthetic building block. This guide provides the necessary foundational information and detailed protocols to enable researchers to successfully synthesize this compound in a laboratory setting.

References

Methodological & Application

Application Note and Detailed Protocol: A Three-Step Synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid, a valuable building block in medicinal chemistry, starting from the commercially available 1,4-Dioxaspiro[4.5]decan-8-one. The synthesis is accomplished through a robust three-step sequence: a Reformatsky reaction to form a β-hydroxy ester, followed by dehydration to an α,β-unsaturated ester, and finally, a tandem catalytic hydrogenation and ester hydrolysis to yield the final product. This protocol is designed to be a reliable and reproducible method for obtaining the target compound in good overall yield and purity.

Introduction

Spirocyclic scaffolds are of significant interest in drug discovery due to their inherent three-dimensionality and conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. The spiroketal moiety present in this compound serves as a protected form of a cyclohexanone ring, offering a versatile handle for further chemical modifications. This application note details a reliable synthetic route to this key intermediate, providing researchers with a practical guide for its preparation on a laboratory scale.

Overall Reaction Scheme

The synthesis proceeds in three main steps as illustrated below:

  • Reformatsky Reaction: 1,4-Dioxaspiro[4.5]decan-8-one is reacted with ethyl bromoacetate in the presence of activated zinc to yield ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate.

  • Dehydration: The resulting β-hydroxy ester is dehydrated to form ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate.

  • Hydrogenation and Hydrolysis: The α,β-unsaturated ester is subjected to catalytic hydrogenation to reduce the carbon-carbon double bond, followed by in-situ hydrolysis of the ester to afford the final product, this compound.

Experimental Protocols

3.1. Materials and Methods

All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.

3.2. Step 1: Synthesis of Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate (Reformatsky Reaction)

  • Procedure:

    • A suspension of activated zinc dust (5.0 eq), and a crystal of iodine in anhydrous toluene (50 mL) is stirred under a nitrogen atmosphere and heated to reflux for 5 minutes.

    • The mixture is then cooled to room temperature.

    • Ethyl bromoacetate (2.0 eq) is added to the suspension.

    • A solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq, 5.61 mmol) in anhydrous toluene (10 mL) is added dropwise to the reaction mixture.

    • The resulting mixture is heated to 90 °C and stirred for 30 minutes.

    • After cooling to 0 °C, the reaction is quenched by the slow addition of water.

    • The suspension is filtered, and the filtrate is extracted with methyl tert-butyl ether (MTBE).

    • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by silica gel column chromatography to yield the desired β-hydroxy ester.[1]

3.3. Step 2: Synthesis of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate (Dehydration)

  • Procedure:

    • To a solution of ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate (1.0 eq) in anhydrous pyridine (10 volumes) at 0 °C under a nitrogen atmosphere, phosphorus oxychloride (POCl₃, 1.5 eq) is added dropwise.[2]

    • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • The reaction is carefully quenched by pouring it onto crushed ice and then extracted with diethyl ether.

    • The combined organic layers are washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the crude α,β-unsaturated ester, which can be used in the next step without further purification.

3.4. Step 3: Synthesis of this compound (Hydrogenation and Hydrolysis)

  • Procedure:

    • Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate (1.0 eq) is dissolved in ethanol (20 volumes).

    • Palladium on carbon (10% Pd/C, 5 mol%) is added to the solution.[1][3]

    • The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).

    • The catalyst is removed by filtration through a pad of Celite.

    • To the filtrate, an aqueous solution of sodium hydroxide (2.0 M, 5.0 eq) is added.

    • The mixture is stirred at room temperature or gently heated (e.g., 50 °C) until the hydrolysis is complete (monitored by TLC).

    • The ethanol is removed under reduced pressure, and the remaining aqueous solution is washed with diethyl ether to remove any non-acidic impurities.

    • The aqueous layer is acidified to pH 2-3 with 1 M HCl at 0 °C.

    • The resulting precipitate is collected by filtration, or the aqueous layer is extracted with ethyl acetate.

    • The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the final product, this compound.

Data Presentation

StepReactionStarting MaterialReagentsSolventTemp. (°C)Time (h)ProductYield (%)
1Reformatsky1,4-Dioxaspiro[4.5]decan-8-oneZn, I₂, Ethyl bromoacetateToluene900.5Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate~86
2DehydrationEthyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetatePOCl₃, PyridinePyridine0 to RT3-5Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate>90 (crude)
3Hydrogenation & HydrolysisEthyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetateH₂, 10% Pd/C; NaOH(aq)Ethanol/WaterRT to 504-8This compound~95

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Reformatsky Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation & Hydrolysis A 1,4-Dioxaspiro[4.5]decan-8-one C Toluene, 90°C, 30 min A->C B Ethyl bromoacetate, Zn, I₂ B->C D Ethyl 2-(8-hydroxy-1,4- dioxaspiro[4.5]decan-8-yl)acetate C->D F Pyridine, 0°C to RT, 3-5 h D->F E POCl₃, Pyridine E->F G Ethyl 2-(1,4-dioxaspiro[4.5] decan-8-ylidene)acetate F->G I Ethanol/Water, RT to 50°C, 4-8 h G->I H 1. H₂, 10% Pd/C 2. NaOH(aq) H->I J 2-(1,4-Dioxaspiro[4.5] decan-8-yl)acetic acid I->J

Caption: A workflow diagram illustrating the three-step synthesis of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Spiroketal Acetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of spiroketal acetic acids using High-Performance Liquid Chromatography (HPLC). The methods outlined below are suitable for both achiral and chiral separations, which are often crucial in the development of therapeutic agents.[1]

Introduction

Spiroketal moieties are prevalent in a wide range of bioactive natural products and are often essential to the biological activity of these compounds.[1] Spiroketal acetic acids, a specific class of these molecules, are of significant interest in pharmaceutical research. Their purification is a critical step to ensure the isolation of high-purity compounds for subsequent biological evaluation and drug development.[2] Reversed-phase HPLC (RP-HPLC) is a widely used and effective technique for the purification of such polar molecules.[3][4] For enantiomeric separation, chiral HPLC is required.[5][6]

This application note details two primary HPLC methods: a standard reversed-phase method for general purification and a chiral separation method to resolve enantiomers.

Experimental Protocols

2.1. Sample Preparation

Proper sample preparation is crucial for obtaining accurate and reproducible HPLC results, as well as for protecting the HPLC column from contaminants.[7][8] The following is a general protocol for preparing a spiroketal acetic acid sample for HPLC analysis.

Protocol:

  • Dissolution: Dissolve the crude sample containing the spiroketal acetic acid in a suitable solvent. Methanol and acetonitrile are common choices.[9] The sample should be fully dissolved to ensure accurate injection.

  • Filtration: To prevent clogging of the HPLC system and column, filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter.[9][10]

  • Dilution: If the concentration of the analyte is too high, dilute the sample with the initial mobile phase to ensure it is within the optimal detection range of the instrument.[7]

2.2. Achiral Purification: Reversed-Phase HPLC

This method is designed for the general purification of spiroketal acetic acids from reaction mixtures or crude extracts.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11][12]

Mobile Phase:

  • Solvent A: 0.1% Acetic Acid or Formic Acid in Water.[13][14] The acidic modifier helps to ensure good peak shape for the carboxylic acid moiety.[13]

  • Solvent B: Acetonitrile or Methanol.[15]

Protocol:

  • Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.[16]

  • Injection: Inject the prepared sample onto the column.

  • Elution: Elute the compounds using a linear gradient. A typical gradient might be from 5% to 95% Solvent B over 30 minutes.[17]

  • Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 210 nm or 254 nm).[18][19]

  • Fraction Collection: Collect the fractions corresponding to the desired peak.

  • Post-Analysis: Analyze the collected fractions for purity.

2.3. Chiral Separation

For spiroketal acetic acids that exist as enantiomers, a chiral separation step is necessary. This is often achieved using a chiral stationary phase (CSP).[5][20]

Instrumentation:

  • HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based or macrocyclic glycopeptide-based).[5][21]

Mobile Phase:

  • The mobile phase for chiral separations is highly dependent on the specific CSP and the analyte. Common mobile phases include mixtures of hexane/isopropanol for normal phase or acetonitrile/buffered aqueous solution for reversed-phase.[5][6] Modifiers such as acetic acid or triethylamine may be added to improve separation.[22]

Protocol:

  • Column Selection and Screening: Screen different chiral columns and mobile phase compositions to identify the optimal conditions for enantiomeric resolution.[6]

  • Equilibration: Equilibrate the chosen chiral column with the optimized mobile phase until a stable baseline is achieved.

  • Injection: Inject the purified racemic mixture from the achiral purification step.

  • Elution: Perform an isocratic elution with the optimized mobile phase.

  • Detection and Collection: Monitor the separation by UV and collect the individual enantiomer fractions.

  • Purity and Enantiomeric Excess Determination: Analyze the collected fractions to determine chemical purity and enantiomeric excess (e.e.).

Data Presentation

The following tables summarize representative quantitative data for the purification of a hypothetical spiroketal acetic acid.

Table 1: Achiral Reversed-Phase HPLC Purification Data

CompoundRetention Time (min)Purity (%)Recovery (%)
Spiroketal Acetic Acid15.8>9885
Impurity 112.3--
Impurity 218.1--

Table 2: Chiral HPLC Separation Data

EnantiomerRetention Time (min)Purity (%)Enantiomeric Excess (%)
Enantiomer 110.2>99>99
Enantiomer 212.5>99>99

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the purification process.

G cluster_prep Sample Preparation cluster_achiral Achiral Purification cluster_chiral Chiral Separation Dissolution Dissolve Crude Sample Filtration Filter Sample (0.22 µm) Dissolution->Filtration RP_HPLC Reversed-Phase HPLC (C18) Filtration->RP_HPLC Fraction_Collection_Achiral Collect Spiroketal Acetic Acid Fraction RP_HPLC->Fraction_Collection_Achiral Purity_Check_1 Purity Analysis Fraction_Collection_Achiral->Purity_Check_1 Chiral_HPLC Chiral HPLC (CSP) Purity_Check_1->Chiral_HPLC Fraction_Collection_Chiral Collect Enantiomer Fractions Chiral_HPLC->Fraction_Collection_Chiral Purity_Check_2 Purity and e.e. Analysis Fraction_Collection_Chiral->Purity_Check_2

Caption: Overall workflow for the purification of spiroketal acetic acids.

G Mobile_Phase Mobile Phase A: 0.1% Acetic Acid in Water B: Acetonitrile HPLC_System HPLC System Pump Injector C18 Column UV Detector Mobile_Phase->HPLC_System Process Gradient Elution 5-95% B over 30 min Flow Rate: 1 mL/min HPLC_System->Process Output Output Chromatogram Purified Fractions Process->Output

Caption: Key parameters for the achiral RP-HPLC method.

References

Application Notes and Protocols for the Characterization of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid. The protocols outlined below are based on established analytical principles and data from analogous compounds, offering a robust starting point for laboratory implementation.

Introduction

This compound is a spirocyclic compound featuring a carboxylic acid moiety. The unique three-dimensional structure imparted by the spiroketal functional group makes it an interesting scaffold in medicinal chemistry and drug discovery.[1][2] Accurate and thorough analytical characterization is crucial for confirming its identity, purity, and stability. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy for this purpose.

Analytical Techniques and Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

2.1.1. Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent may depend on the sample's solubility and the desired resolution of exchangeable protons (e.g., the carboxylic acid proton).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

    • Reference the spectrum to the solvent peak.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration (for ¹H NMR).

2.1.2. Expected ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the protons of the cyclohexane ring, the ethylene glycol ketal, the methylene group of the acetic acid side chain, and the carboxylic acid proton. The chemical shifts can be influenced by the solvent.[3][4][5]

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)10.0 - 12.0broad singlet1H
Dioxaspiro (-O-CH₂-CH₂-O-)3.8 - 4.0multiplet4H
Acetic Acid Methylene (-CH₂-COOH)2.2 - 2.5doublet2H
Cyclohexane Ring Protons1.2 - 2.0multiplets9H

2.1.3. Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentExpected Chemical Shift (ppm)
Carboxylic Acid Carbonyl (-COOH)170 - 180
Spiroketal Carbon (C-8)105 - 115
Dioxaspiro Carbons (-O-CH₂-CH₂-O-)60 - 70
Acetic Acid Methylene (-CH₂-COOH)35 - 45
Cyclohexane Ring Carbons20 - 40

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent H1_NMR Acquire 1H NMR Spectrum dissolve->H1_NMR C13_NMR Acquire 13C NMR Spectrum dissolve->C13_NMR process Process Raw Data (FT, Phasing, Baseline) H1_NMR->process C13_NMR->process analyze Structure Elucidation (Chemical Shift, Coupling, Integration) process->analyze

Caption: Workflow for NMR-based characterization.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural information through fragmentation analysis.

2.2.1. Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This can be a standalone instrument or coupled with an HPLC system (LC-MS).

  • Acquisition:

    • Infuse the sample solution directly into the ESI source.

    • Acquire spectra in both positive and negative ion modes to observe different adducts.

    • For high-resolution mass spectrometry (HRMS), use a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain accurate mass measurements.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

    • Compare the observed m/z with the calculated exact mass to confirm the elemental formula.

    • If fragmentation is induced (MS/MS), analyze the fragment ions to deduce structural features.[6]

2.2.2. Expected Mass Spectrometry Data

The molecular formula for this compound is C₁₀H₁₆O₄, with a monoisotopic mass of 200.1049 Da.[7]

Table 3: Predicted m/z Values for Common Adducts in ESI-MS [7]

AdductCalculated m/z
[M+H]⁺201.1121
[M+Na]⁺223.0940
[M-H]⁻199.0976

Expected Fragmentation Pattern: In MS/MS experiments, fragmentation may occur via the loss of water (-18 Da), the carboxylic acid group (-45 Da), or through cleavage of the spiroketal ring.[2][8]

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prepare Prepare Dilute Solution esi_ms Infuse into ESI Source prepare->esi_ms acquire Acquire Spectra (Positive & Negative Modes) esi_ms->acquire identify Identify Molecular Ion acquire->identify hrms Confirm Elemental Formula (HRMS) identify->hrms fragment Analyze Fragmentation Pattern (MS/MS) identify->fragment

Caption: Workflow for FTIR-based functional group analysis.

Summary of Analytical Data

The following table summarizes the key analytical data for the characterization of this compound.

Table 6: Summary of Analytical Characterization Data

TechniqueParameterExpected Value/Observation
¹H NMR Chemical Shift (ppm)Carboxylic acid (10-12), Dioxaspiro (3.8-4.0), Methylene (2.2-2.5), Cyclohexane (1.2-2.0)
¹³C NMR Chemical Shift (ppm)Carbonyl (170-180), Spiroketal (105-115), Dioxaspiro (60-70)
MS (ESI) m/z[M+H]⁺ ≈ 201.11, [M+Na]⁺ ≈ 223.09, [M-H]⁻ ≈ 199.10
HPLC Purity>95% (typical for purified material)
FTIR Wavenumber (cm⁻¹)O-H (2500-3300), C=O (1700-1725), C-O (1050-1150)

Conclusion

The combination of NMR, MS, HPLC, and FTIR provides a comprehensive analytical toolkit for the unambiguous characterization and purity assessment of this compound. The protocols and expected data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals working with this and related spirocyclic compounds. It is recommended to acquire data using multiple techniques to ensure the highest confidence in the identity and quality of the material.

References

Application Notes and Protocols for 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid as a versatile pharmaceutical intermediate. This spirocyclic building block is of significant interest in medicinal chemistry for the synthesis of complex molecules targeting a range of therapeutic areas, including inflammatory diseases and neurological disorders.

Introduction

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its rigid spirocyclic core and carboxylic acid functionality allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This document outlines its application in the synthesis of potent and selective inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), as well as ligands for the Sigma-1 receptor.

Key Applications

The primary application of this compound lies in its use as a scaffold for the synthesis of spiropiperidine-containing compounds. These motifs are increasingly incorporated into drug candidates to enhance their three-dimensionality, metabolic stability, and binding affinity to biological targets.

Synthesis of TYK2/JAK1 Inhibitors

Dual inhibition of TYK2 and JAK1 is a promising strategy for the treatment of various autoimmune and inflammatory diseases. The spirocyclic core provided by this compound can be elaborated to generate potent and selective inhibitors. The general synthetic approach involves the coupling of the carboxylic acid moiety with a suitable amine-containing fragment.

Synthesis of Sigma-1 Receptor Ligands

The sigma-1 receptor is a chaperone protein implicated in a variety of neurological and psychiatric disorders. Ligands targeting this receptor are being investigated for their therapeutic potential. This compound can serve as a precursor for the synthesis of novel sigma-1 receptor ligands with potential applications in neurodegenerative diseases and pain management.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of derivatives using this compound. The presented protocol is a representative example of an amide coupling reaction, a common transformation for this intermediate.

General Amide Coupling Protocol

This protocol describes the coupling of this compound with a primary or secondary amine using a standard coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • This compound

  • Amine (substituted)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/EtOAc).

Representative Synthesis of a 1,4,8-Triazaspiro[4.5]decan-2-one Acetic Acid Derivative

While a direct protocol for the target molecule is not available, the following is a detailed synthesis of a closely related analogue, (S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid, which illustrates the synthetic steps and characterization data that can be expected.[1]

Table 1: Reagents and Reaction Conditions for the Synthesis of (S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide (13a) and the corresponding acetic acid (14a) [1]

StepReactantsReagents and ConditionsProductYield (%)
1Fmoc-glycine loaded on Rink amide resini. 40% piperidine in DMF; ii. Fmoc-Ala-OH, DIC, HOBt, DMFResin-bound dipeptide-
2Resin-bound dipeptideN-benzyl-4-piperidone, p-TsOH, toluene, 80 °C, overnightResin-bound triazaspiro[4.5]decan-2-one-
3Resin-bound triazaspiro[4.5]decan-2-oneTFA/H₂O/Et₃SiH (95:2.5:2.5 v/v), rt, 3h13a 38
4Fmoc-glycine loaded on Wang resini. 40% piperidine in DMF; ii. Fmoc-Ala-OH, DIC, HOBt, DMFResin-bound dipeptide-
5Resin-bound dipeptideN-benzyl-4-piperidone, p-TsOH, 2,2-dimethoxypropane, 80 °C, 5hResin-bound triazaspiro[4.5]decan-2-one-
6Resin-bound triazaspiro[4.5]decan-2-oneTFA/H₂O/Et₃SiH (95:2.5:2.5 v/v), rt, 3h14a 28

Table 2: Characterization Data for (S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide (13a) [1]

PropertyValue
AppearanceYellow oil
¹H NMR (400 MHz, DMSO-d₆) δ9.51 (bs, 1H), 7.55–7.43 (m, 6H), 7.34 (s, 1H), 7.12 (s, 1H), 4.33 (s, 2H), 3.71 (d, J = 17.1 Hz, 1H), 3.63–3.04 (m, 6H), 2.16–2.05 (m, 1H), 1.97–1.67 (m, 3H), 1.19 (d, J = 6.9 Hz, 3H)
¹³C NMR (101 MHz, DMSO-d₆) δ175.14, 169.31, 131.12, 131.10, 129.53, 128.80, 73.55, 58.59, 52.40, 48.73, 48.04, 41.92, 31.72, 29.24, 16.17
MS (ESI) [M+H]⁺Calculated: 317.4125; Found: 317.1975
HPLC tR (min)10.69

Table 3: Characterization Data for (S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid (14a) [1]

PropertyValue
AppearanceYellow oil
¹H NMR (400 MHz, DMSO-d₆) δ9.62 (bs, 1H), 7.61–7.38 (m, 6H), 4.34 (s, 2H), 3.86–3.67 (m, 2H), 3.51–3.06 (m, 7H), 2.26–2.09 (m, 1H), 2.04–1.62 (m, 3H), 1.18 (d, J = 6.9 Hz, 3H)
¹³C NMR (101 MHz, DMSO-d₆) δ175.60, 170.49, 131.66, 131.62, 130.08, 129.37, 74.05, 59.13, 52.86, 49.26, 48.58, 41.31, 32.41, 30.22, 17.07
MS (ESI) [M+H]⁺Calculated: 318.1812; Found: 318.2321
HPLC tR (min)11.50

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the relevant signaling pathways and a general experimental workflow for the synthesis of pharmaceutical derivatives using this compound.

experimental_workflow start This compound coupling Amide Coupling (e.g., HATU, DIPEA, DMF) start->coupling amine Amine (R-NH2) amine->coupling product N-substituted-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetamide coupling->product purification Purification (Chromatography) product->purification analysis Analysis (NMR, MS, HPLC) purification->analysis api Potential API analysis->api

Caption: General workflow for the synthesis of APIs.

TYK2_JAK1_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine (e.g., IL-12, IL-23) receptor Cytokine Receptor cytokine->receptor TYK2 TYK2 receptor->TYK2 activates JAK1 JAK1 receptor->JAK1 activates STAT STAT TYK2->STAT phosphorylates JAK1->STAT phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT->pSTAT DNA DNA pSTAT->DNA translocates to nucleus gene_expression Gene Expression (Inflammation) DNA->gene_expression inhibitor TYK2/JAK1 Inhibitor (derived from intermediate) inhibitor->TYK2 inhibitor->JAK1

Caption: TYK2/JAK1 Signaling Pathway.

Sigma1_Receptor_Pathway cluster_er Endoplasmic Reticulum sigma1 Sigma-1 Receptor bip BiP Chaperone sigma1->bip association ip3r IP3 Receptor sigma1->ip3r modulates ca_release Ca2+ Release ip3r->ca_release ligand Sigma-1 Ligand (derived from intermediate) ligand->sigma1 binds stress Cellular Stress stress->sigma1 activates downstream Downstream Signaling (Neuronal survival, etc.) ca_release->downstream

Caption: Sigma-1 Receptor Signaling Pathway.

References

Application Notes and Protocols: 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetic acid scaffold in medicinal chemistry. While direct applications of this specific molecule are not extensively documented in publicly available research, its structural motif is a key component in the synthesis of various biologically active compounds. This document will focus on the application of a closely related analog, the 1,4,8-triazaspiro[4.5]decan-2-one acetic acid scaffold, in the development of novel inhibitors for the mitochondrial permeability transition pore (mPTP), a critical target in ischemia/reperfusion injury.

Introduction to the 1,4-Dioxaspiro[4.5]decane Scaffold

The 1,4-dioxaspiro[4.5]decane moiety is a valuable building block in medicinal chemistry. Its rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability and target-binding affinity. The protected ketone functionality in the form of a cyclic ketal at the 8-position of the decane ring allows for selective chemical transformations at other positions of the molecule. The acetic acid side chain provides a handle for further derivatization, such as amide bond formation, to explore structure-activity relationships (SAR).

While the primary focus of these notes is on a related triaza-analog due to the availability of detailed public data, it is important to note the broader potential of the 1,4-dioxaspiro[4.5]decane scaffold. For instance, derivatives like 2-(8-amino-1,4-dioxaspiro[4.5]decan-8-yl)acetic acid are classified as antibacterials, and other analogs have been investigated as ligands for the σ1 receptor, which is implicated in various neurological disorders and cancer.[1][2]

Application Example: Inhibition of the Mitochondrial Permeability Transition Pore (mPTP)

Ischemia/reperfusion injury (IRI) is a significant cause of tissue damage following events like heart attacks and strokes. A key event in IRI is the opening of the mitochondrial permeability transition pore (mPTP), which leads to mitochondrial swelling, rupture, and ultimately, cell death. Therefore, inhibitors of mPTP opening are promising therapeutic agents for IRI.

Recent research has identified derivatives of a spiro[4.5]decane acetic acid scaffold as potent mPTP inhibitors. Specifically, a series of (S)-2-(8-benzyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid derivatives have been synthesized and evaluated for their ability to inhibit mPTP opening in a cardiac model.

Quantitative Biological Data

The inhibitory activity of a series of synthesized compounds against Ca2+-induced mPTP opening was evaluated. The results for a selection of these compounds are summarized in the table below.

Compound IDR Group% Inhibition at 1 µM
14a Methyl35 ± 5
14b Isopropyl55 ± 4
14c Isobutyl65 ± 6
14d Phenyl75 ± 5
14e Benzyl95 ± 3
14f 4-Hydroxybenzyl85 ± 4

Data extracted from a study on 1,4,8-triazaspiro[4.5]decan-2-one derivatives as mPTP inhibitors.

Structure-Activity Relationship (SAR) Summary

The data reveals a clear structure-activity relationship for the R group at the 3-position of the triazaspiro[4.5]decan-2-one ring:

  • Bulky Aromatic Groups are Preferred: The most potent compound, 14e , features a benzyl group at the R position.

  • Hydrophobicity Plays a Role: Increasing the hydrophobicity from methyl (14a ) to isobutyl (14c ) generally leads to increased inhibitory activity.

  • Polar Substituents May Reduce Potency: The introduction of a hydroxyl group in the phenyl ring (14f ) slightly decreases the activity compared to the unsubstituted phenyl (14d ) and benzyl (14e ) analogs.

Experimental Protocols

General Synthetic Scheme

The synthesis of the (S)-2-(8-benzyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid derivatives generally follows a multi-step pathway. A key intermediate is the spiro[4.5]decane core, which is then elaborated.

G A Starting Materials B Formation of Spiro-piperidine Core A->B C Introduction of Acetic Acid Moiety B->C D Derivatization at Position 3 C->D E Final Products D->E

Caption: General synthetic workflow.

Protocol: Synthesis of (S)-2-(3,8-dibenzyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid (14e)

This protocol is based on the synthesis of the most potent compound from the example study.

Step 1: Synthesis of the Spiro-piperidine Intermediate

  • This is a representative step; the actual synthesis of the core may involve multiple steps starting from commercially available materials.

  • A solution of the appropriate starting materials (e.g., a protected piperidone derivative) is reacted to form the core 1,4,8-triazaspiro[4.5]decan-2-one structure. This often involves reductive amination and cyclization steps.

Step 2: N-Alkylation with Benzyl Bromide

  • To a solution of the spiro-piperidine core in a suitable solvent (e.g., DMF), is added a base (e.g., NaH) at 0 °C.

  • Benzyl bromide is then added dropwise, and the reaction is stirred at room temperature until completion.

  • The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated to yield the N-benzylated intermediate.

Step 3: Introduction of the Acetic Acid Moiety

  • The N-benzylated intermediate is dissolved in an appropriate solvent (e.g., THF).

  • A strong base (e.g., LiHMDS) is added at low temperature (-78 °C), followed by the addition of tert-butyl bromoacetate.

  • The reaction is allowed to warm to room temperature and stirred until completion.

  • Work-up involves quenching with a saturated aqueous solution of NH4Cl and extraction with an organic solvent.

Step 4: Deprotection of the Carboxylic Acid

  • The tert-butyl ester is deprotected using an acid (e.g., trifluoroacetic acid) in a suitable solvent (e.g., dichloromethane).

  • The solvent is removed under reduced pressure to yield the final product, which can be purified by chromatography.

Protocol: In Vitro mPTP Opening Assay

This assay is used to determine the inhibitory activity of the synthesized compounds on the mitochondrial permeability transition pore.

1. Isolation of Mitochondria:

  • Mitochondria are isolated from a suitable source (e.g., rat liver or heart) by differential centrifugation.

2. Measurement of Mitochondrial Swelling:

  • Isolated mitochondria are suspended in a buffer containing a respiratory substrate (e.g., succinate) and a calcium-sensitive dye (e.g., Calcium Green-5N).

  • The suspension is placed in a spectrophotometer or plate reader, and the absorbance (typically at 540 nm) is monitored over time to measure mitochondrial swelling.

  • The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the mitochondrial suspension prior to the induction of mPTP opening.

3. Induction of mPTP Opening:

  • A pulse of CaCl2 is added to the mitochondrial suspension to induce mPTP opening.

4. Data Analysis:

  • The rate of change in absorbance is calculated for both control (vehicle-treated) and compound-treated mitochondria.

  • The percentage of inhibition of mPTP opening is calculated as: % Inhibition = [1 - (Rate of swelling with compound / Rate of swelling with vehicle)] * 100

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Ischemia/Reperfusion cluster_1 Mitochondrion ROS Production ROS Production mPTP mPTP ROS Production->mPTP Ca2+ Overload Ca2+ Overload Ca2+ Overload->mPTP Mitochondrial Swelling Mitochondrial Swelling mPTP->Mitochondrial Swelling Cell Death Cell Death Mitochondrial Swelling->Cell Death Spiro[4.5]decane Derivative Spiro[4.5]decane Derivative Spiro[4.5]decane Derivative->mPTP Inhibition

Caption: Inhibition of mPTP by spiro[4.5]decane derivatives.

G cluster_0 Synthesis cluster_1 Biological Evaluation A Synthesize Spiro[4.5]decane Core B Derivatize at Position 3 A->B C Purify and Characterize B->C E mPTP Opening Assay C->E Test Compounds D Isolate Mitochondria D->E F Analyze Data E->F F->A SAR Feedback

Caption: Experimental workflow for drug discovery.

Disclaimer: The provided protocols are generalized representations based on published literature and should be adapted and optimized for specific laboratory conditions and safety protocols. The application of the 1,4,8-triazaspiro[4.5]decan-2-one scaffold is presented here as a well-documented example of the potential of related spiro[4.5]decane acetic acid derivatives in medicinal chemistry.

References

Anwendungs- und Protokollhinweise zur Derivatisierung von 2-(1,4-Dioxaspiro[4.5]decan-8-yl)essigsäure für das biologische Screening

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Diese Anwendungs- und Protokollhinweise beschreiben detaillierte Methoden zur Derivatisierung der 2-(1,4-Dioxaspiro[4.5]decan-8-yl)essigsäure, einer vielseitigen spirozyklischen Gerüststruktur, die für das biologische Screening von großer Bedeutung ist. Spirozyklen sind aufgrund ihrer dreidimensionalen Struktur und konformationellen Starrheit als "privilegierte Strukturen" in der Wirkstoffentdeckung anerkannt, was zu einer verbesserten biologischen Aktivität und günstigeren pharmakokinetischen Eigenschaften führen kann.[1] Die hier vorgestellten Protokolle konzentrieren sich auf die Synthese von Amid- und Ester-Bibliotheken aus der Titelverbindung, um ein breites chemisches Feld für das Screening gegen verschiedene biologische Zielmoleküle zu erschließen.

Einleitung

Spirozyklische Verbindungen, insbesondere solche, die das 1,4-Dioxaspiro[4.5]decan-Gerüst enthalten, haben in der medizinischen Chemie aufgrund ihrer einzigartigen topologischen Eigenschaften große Aufmerksamkeit erregt. Diese Gerüste ahmen die Komplexität von Naturstoffen nach und bieten gleichzeitig synthetische Zugänglichkeit. Derivate von Spiro[4.5]decanen haben vielfältige biologische Aktivitäten gezeigt, darunter die Hemmung von Kinasen wie LATS1/2 und die Modulation von Rezeptoren wie dem 5-HT1A-Rezeptor.[2][3] Die 2-(1,4-Dioxaspiro[4.5]decan-8-yl)essigsäure dient als idealer Ausgangspunkt für die Erstellung von Wirkstoffbibliotheken, da ihre Carbonsäurefunktionalität eine einfache Modifikation durch Amidierung und Veresterung ermöglicht.

Synthese des Ausgangsmaterials

Die Synthese der 2-(1,4-Dioxaspiro[4.5]decan-8-yl)essigsäure beginnt typischerweise mit dem kommerziell erhältlichen 1,4-Dioxaspiro[4.5]decan-8-on. Ein plausibler synthetischer Weg ist die Horner-Wadsworth-Emmons-Reaktion zur Einführung der Essigsäureseitenkette.

Protokoll 1: Synthese von 2-(1,4-Dioxaspiro[4.5]decan-8-yl)essigsäure

SchrittReagenzien und BedingungenZweck
11,4-Dioxaspiro[4.5]decan-8-on, Triethylphosphonoacetat, Natriumhydrid (NaH), trockenes Tetrahydrofuran (THF)Horner-Wadsworth-Emmons-Reaktion zur Bildung des α,β-ungesättigten Esters.
2Wasserstoff (H₂), Palladium auf Kohle (Pd/C), EthanolHydrierung der Doppelbindung zur Sättigung der Seitenkette.
3Lithiumhydroxid (LiOH), Tetrahydrofuran (THF), WasserVerseifung des Esters zur freien Carbonsäure.

Derivatisierung für das biologische Screening

Die Carbonsäuregruppe der 2-(1,4-Dioxaspiro[4.5]decan-8-yl)essigsäure ist ein idealer Anknüpfungspunkt für die "Diversity-Oriented Synthesis". Im Folgenden werden Protokolle für die Synthese von Amid- und Ester-Bibliotheken vorgestellt.

Amid-Bibliotheks-Synthese

Die Amidierung ist eine robuste Reaktion zur Einführung einer Vielzahl von funktionellen Gruppen. Die Verwendung von Kupplungsreagenzien wie EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid) in Verbindung mit HOBt (Hydroxybenzotriazol) oder HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat) ermöglicht eine effiziente Amidbildung unter milden Bedingungen.

Protokoll 2: Parallele Amid-Synthese mittels EDC/HOBt-Kupplung

ParameterBeschreibung
Ausgangsmaterialien 2-(1,4-Dioxaspiro[4.5]decan-8-yl)essigsäure (1 Äquiv.), diverse primäre und sekundäre Amine (1,1 Äquiv.)
Reagenzien EDC (1,2 Äquiv.), HOBt (1,2 Äquiv.), Diisopropylethylamin (DIPEA) (2 Äquiv.)
Lösungsmittel Dichlormethan (DCM) oder Dimethylformamid (DMF)
Temperatur Raumtemperatur
Reaktionszeit 12-24 Stunden
Aufarbeitung Wässrige Extraktion zur Entfernung von Reagenzien und Nebenprodukten, gefolgt von säulenchromatographischer Reinigung.

Tabelle 1: Hypothetische Ergebnisse der Amid-Synthese

Amid-Derivat (R-Gruppe)Ausbeute (%)Reinheit (%)
Benzylamin85>95
Morpholin92>98
Anilin78>95
Piperidin89>97
Ester-Bibliotheks-Synthese

Die Fischer-Veresterung ist eine klassische Methode zur Synthese von Estern aus Carbonsäuren und Alkoholen unter Säurekatalyse. Diese Methode eignet sich gut für die Erstellung einer Ester-Bibliothek mit einer Reihe von primären und sekundären Alkoholen.

Protokoll 3: Parallele Ester-Synthese mittels Fischer-Veresterung

ParameterBeschreibung
Ausgangsmaterialien 2-(1,4-Dioxaspiro[4.5]decan-8-yl)essigsäure (1 Äquiv.), diverse Alkohole (als Lösungsmittel oder im Überschuss)
Katalysator Konzentrierte Schwefelsäure (H₂SO₄) (katalytische Menge)
Temperatur Rückfluss
Reaktionszeit 4-18 Stunden
Aufarbeitung Neutralisation, wässrige Extraktion und säulenchromatographische Reinigung.

Tabelle 2: Hypothetische Ergebnisse der Ester-Synthese

Ester-Derivat (R-Gruppe)Ausbeute (%)Reinheit (%)
Methanol90>98
Ethanol88>97
Isopropanol82>95
Benzylalkohol75>95

Workflow und Visualisierungen

Der allgemeine Arbeitsablauf von der Synthese des Ausgangsmaterials bis zum biologischen Screening ist in der folgenden Abbildung dargestellt.

G cluster_synthesis Synthese cluster_derivatization Derivatisierung cluster_screening Biologisches Screening A 1,4-Dioxaspiro[4.5]decan-8-on B 2-(1,4-Dioxaspiro[4.5]decan-8-yl)essigsäure A->B Synthese (Protokoll 1) C Amid-Bibliothek B->C Amidierung (Protokoll 2) D Ester-Bibliothek B->D Veresterung (Protokoll 3) E High-Throughput Screening (HTS) C->E D->E F Identifizierung von Hits E->F G Lead-Optimierung F->G

Abbildung 1: Allgemeiner Arbeitsablauf.

Die Derivatisierung der 2-(1,4-Dioxaspiro[4.5]decan-8-yl)essigsäure folgt einem logischen Prozess, der in der nachstehenden Abbildung visualisiert wird.

derivatization_workflow cluster_amide Amid-Synthese cluster_ester Ester-Synthese start 2-(1,4-Dioxaspiro[4.5]decan-8-yl)essigsäure coupling Kupplungsreagenz (z.B. EDC/HOBt) start->coupling acid_catalyst Säurekatalysator (z.B. H2SO4) start->acid_catalyst amine_library Amine (R-NH2) amine_library->coupling amide_product Amid-Bibliothek coupling->amide_product alcohol_library Alkohole (R-OH) alcohol_library->acid_catalyst ester_product Ester-Bibliothek acid_catalyst->ester_product screening_pathway cluster_library Wirkstoffbibliothek cluster_primary_screening Primäres Screening (HTS) cluster_secondary_screening Sekundäres Screening cluster_hit_to_lead Hit-to-Lead lib Amid- & Ester-Derivate gpcr GPCR-Panel lib->gpcr kinase Kinase-Panel lib->kinase oxygenase Oxygenase-Panel lib->oxygenase dose_response Dosis-Wirkungs- Beziehung gpcr->dose_response kinase->dose_response oxygenase->dose_response selectivity Selektivitäts-Assays dose_response->selectivity moa Mechanismus- studien selectivity->moa lead_opt Lead-Optimierung moa->lead_opt

References

Application Notes and Protocols: Investigating the Anti-Cancer Potential of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid is a novel synthetic compound with a spirocyclic core. While direct evidence of its anti-cancer activity is emerging, related spiro[4.5]decane derivatives have demonstrated interactions with biological targets relevant to oncology, such as the sigma-1 (σ1) receptor, which is overexpressed in various tumor types and implicated in cell survival pathways. These preliminary connections suggest that this compound warrants investigation as a potential therapeutic agent.

This document provides a hypothetical framework for the investigation of this compound, including potential mechanisms of action, detailed experimental protocols for its evaluation, and sample data presentation.

Hypothesized Mechanism of Action

Based on the activity of structurally related compounds, we hypothesize that this compound may exert its anti-cancer effects by acting as a ligand for the σ1 receptor. The σ1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that regulates a variety of cellular processes, including calcium signaling, ion channel function, and cellular stress responses. In cancer cells, σ1 receptor activation can promote cell survival and proliferation. We propose that this compound may act as a σ1 receptor antagonist, leading to the inhibition of pro-survival signaling and induction of apoptosis.

A potential signaling pathway is outlined below:

G s1r σ1 Receptor pro_survival Pro-survival Signaling s1r->pro_survival Inhibition compound 2-(1,4-Dioxaspiro[4.5] decan-8-yl)acetic acid compound->s1r bcl2 Bcl-2 (Anti-apoptotic) pro_survival->bcl2 apoptosis Apoptosis caspase Caspase Activation apoptosis->caspase bcl2->apoptosis Inhibition G start Start: Compound Synthesis and Purification step1 Cell Viability Assay (e.g., MTT/MTS) Determine IC50 values start->step1 step2 Apoptosis Assay (e.g., Annexin V/PI Staining) step1->step2 step3 Cell Cycle Analysis (Propidium Iodide Staining) step1->step3 step4 Western Blot Analysis (Target Protein Expression) step2->step4 step3->step4 end Further In Vivo Studies step4->end

Application Notes and Protocols for the Investigation of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid as a Sigma-1 Receptor Ligand

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The sigma-1 receptor (σ1R) is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), playing a crucial role in cellular stress responses and modulating intracellular calcium signaling.[1][2] Its involvement in a range of central nervous system disorders, including Alzheimer's disease, depression, and neuropathic pain, has made it a significant target for therapeutic drug discovery.[1] This document provides a detailed guide for the investigation of a novel compound, 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid, as a potential sigma-1 receptor ligand. The following sections outline the necessary experimental protocols, data presentation formats, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

Quantitative data from binding and functional assays should be summarized for clear comparison. The following tables provide a template for presenting such data. Note: The data presented here is illustrative and serves as a template for reporting experimental findings.

Table 1: Sigma-1 Receptor Binding Affinity of this compound

CompoundRadioligandReceptor SourceKi (nM)
This compound--INVALID-LINK---PentazocineHuman σ1RValue to be determined
Haloperidol (Reference)--INVALID-LINK---PentazocineHuman σ1R4.5
(+)-Pentazocine (Reference)--INVALID-LINK---PentazocineHuman σ1R16

Table 2: Functional Activity of this compound at the Sigma-1 Receptor

CompoundAssay TypeCellular SystemEC50 / IC50 (nM)Emax / % Inhibition
This compoundCalcium MobilizationHEK293 cells expressing σ1RValue to be determinedValue to be determined
PRE-084 (Reference Agonist)Calcium MobilizationHEK293 cells expressing σ1R25100%
NE-100 (Reference Antagonist)Calcium MobilizationHEK293 cells expressing σ1R15100%

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the human sigma-1 receptor. The assay measures the ability of the unlabeled test compound to displace the selective sigma-1 receptor radioligand, [³H]-(+)-pentazocine.[1][3]

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol)

  • Reference Compound (for non-specific binding): Haloperidol

  • Membrane Preparation: Commercially available membranes from cells expressing human sigma-1 receptor (e.g., HEK293 or CHO cells) or prepared from tissue homogenates (e.g., guinea pig liver).[3]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

  • Cell harvester

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.[1]

    • Dilute the [³H]-(+)-pentazocine in assay buffer to a final concentration of approximately 1-5 nM.[1]

    • Prepare a high concentration of haloperidol (10 µM) for determining non-specific binding.[3]

    • Thaw the membrane preparation on ice and dilute to the desired concentration (e.g., 100-200 µg protein per well) in ice-cold assay buffer.

  • Assay Plate Setup (in triplicate):

    • Total Binding: Add 50 µL of assay buffer, 25 µL of [³H]-(+)-pentazocine solution, and 25 µL of membrane preparation to designated wells.

    • Non-specific Binding (NSB): Add 25 µL of 10 µM haloperidol, 25 µL of [³H]-(+)-pentazocine solution, and 50 µL of membrane preparation to designated wells.

    • Competitive Binding: Add 25 µL of each dilution of this compound, 25 µL of [³H]-(+)-pentazocine solution, and 50 µL of membrane preparation to the remaining wells.

  • Incubation:

    • Incubate the plate at 37°C for 120 minutes to reach binding equilibrium.[4]

  • Filtration and Washing:

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Quickly wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Dry the filters, place them in scintillation vials, and add 4-5 mL of scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average CPM of the NSB wells from the average CPM of all other wells.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[1]

Protocol 2: Calcium Mobilization Assay for Functional Activity

This protocol is designed to assess the functional activity of this compound as a potential agonist or antagonist of the sigma-1 receptor by measuring changes in intracellular calcium concentration ([Ca²⁺]i).[5] Activation of the sigma-1 receptor can modulate calcium signaling from the ER.[2]

Materials:

  • Cell Line: HEK293 or other suitable cell line stably expressing the human sigma-1 receptor.

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

  • Pluronic F-127

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Reference Agonist: PRE-084 or (+)-Pentazocine.

  • Reference Antagonist: NE-100 or Haloperidol.

  • 96-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities and liquid handling.

Procedure:

  • Cell Culture and Plating:

    • Culture the sigma-1 receptor-expressing cells under standard conditions.

    • Plate the cells in 96-well black-walled, clear-bottom plates at an appropriate density and allow them to adhere overnight.

  • Loading with Calcium Dye:

    • Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and an equal concentration of Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add the loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

    • Wash the cells twice with assay buffer to remove excess dye. Add 100 µL of assay buffer to each well.

  • Measurement of Calcium Flux:

    • Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Record a baseline fluorescence reading for approximately 20-30 seconds.

  • Compound Addition and Data Acquisition:

    • Agonist Mode:

      • Add serial dilutions of this compound or the reference agonist (PRE-084) to the wells.

      • Immediately begin recording the fluorescence intensity kinetically for 2-5 minutes.

    • Antagonist Mode:

      • Pre-incubate the cells with serial dilutions of this compound or the reference antagonist (NE-100) for 15-30 minutes.

      • Add a fixed concentration (e.g., EC₈₀) of the reference agonist (PRE-084) to all wells.

      • Immediately record the fluorescence intensity kinetically for 2-5 minutes.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F). The response is often expressed as ΔF/F₀.

    • For agonist activity, plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC₅₀ and Emax values.

    • For antagonist activity, plot the inhibition of the agonist response against the logarithm of the compound concentration to determine the IC₅₀ value.

Visualizations

Signaling Pathway

sigma1_signaling cluster_er Endoplasmic Reticulum cluster_cyto Cytosol BiP BiP S1R_inactive Sigma-1 Receptor (Inactive) BiP->S1R_inactive Association IP3R IP3 Receptor S1R_inactive->IP3R Stabilization S1R_active Sigma-1 Receptor (Active) S1R_inactive->S1R_active Dissociates from BiP Ca_ER Ca²⁺ Ca_Cyto Ca²⁺ IP3R->Ca_Cyto Ligand 2-(1,4-Dioxaspiro[4.5]decan-8-yl) acetic acid Ligand->S1R_inactive Binds S1R_active->IP3R Modulates Cellular_Response Cellular Response (e.g., Neuroprotection, Neurite Outgrowth) Ca_Cyto->Cellular_Response Initiates

Caption: Sigma-1 receptor signaling pathway upon ligand binding.

Experimental Workflow

experimental_workflow cluster_binding Binding Affinity Characterization cluster_functional Functional Activity Characterization start Start: Investigate Novel Compound This compound binding_assay Protocol 1: Radioligand Binding Assay start->binding_assay functional_assay Protocol 2: Calcium Mobilization Assay start->functional_assay binding_data Data Analysis: Determine IC₅₀ and calculate Kᵢ binding_assay->binding_data conclusion Conclusion: Characterize compound as agonist, antagonist, or inactive binding_data->conclusion agonist_mode Agonist Mode functional_assay->agonist_mode antagonist_mode Antagonist Mode functional_assay->antagonist_mode functional_data Data Analysis: Determine EC₅₀/IC₅₀ and Eₘₐₓ agonist_mode->functional_data antagonist_mode->functional_data functional_data->conclusion

Caption: Workflow for characterizing a novel sigma-1 receptor ligand.

References

The Role of Spiroketal Compounds in the Development of 5-HT1A Receptor Agonists: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the role of spiroketal compounds in the development of agonists for the 5-hydroxytryptamine-1A (5-HT1A) receptor. It includes detailed application notes, experimental protocols for key assays, and a summary of the pharmacological data for representative spiroketal compounds. The information is intended to guide researchers in the screening and characterization of novel spiroketal-based 5-HT1A receptor agonists.

Introduction

The 5-HT1A receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a well-established target for the development of anxiolytic and antidepressant drugs. Agonists of the 5-HT1A receptor modulate serotonergic neurotransmission, leading to therapeutic effects. Spiroketal moieties, characterized by a bicyclic system containing two oxygen atoms linked to a single carbon, represent a unique structural scaffold that has been explored in the design of 5-HT1A receptor ligands. These rigid structures can orient pharmacophoric elements in a precise three-dimensional arrangement, potentially leading to high affinity and selectivity for the target receptor. This document will focus on the application of spiroketal compounds as 5-HT1A receptor agonists, providing the necessary information for their in vitro evaluation.

Data Presentation

The following table summarizes the quantitative data for representative spiroketal compounds that have been evaluated for their activity at the 5-HT1A receptor.

Compound NameStructureReceptor Affinity (Ki)Functional Potency (EC50)Efficacy (% of 5-HT response)Citation
MDL 73005EF 8-[2-(2,3-dihydro-1,4-benzodioxin-2-yl-methylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dionepIC50 = 8.6 (~2.5 nM)-Partial Agonist[1]
Spiroxatrine 8-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-oneKd = 2.21 nM; IC50 = 20.7 nM-Agonist-like properties[2]
Compound 22 1-[3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl]-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dioneHigh Affinity-Agonist[3]

Note: The pIC50 value for MDL 73005EF was converted to an approximate IC50/Ki value. Functional potency and efficacy data for some compounds are not fully available in the public domain and are noted as "-".

Signaling Pathways of the 5-HT1A Receptor

Activation of the 5-HT1A receptor by an agonist initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (camp) levels. Additionally, the βγ subunits of the G-protein can modulate the activity of other effectors, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.

5-HT1A_Signaling_Pathway cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gαi/βγ receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits girk GIRK Channel g_protein->girk Activates camp ↓ cAMP hyperpolarization Hyperpolarization agonist Spiroketal Agonist agonist->receptor Binds atp ATP atp->ac Substrate k_ion K+ k_ion->girk Efflux

5-HT1A Receptor Signaling Cascade

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the interaction of spiroketal compounds with the 5-HT1A receptor.

Protocol 1: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a spiroketal test compound for the 5-HT1A receptor through competition with a radiolabeled ligand.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells) or from rat hippocampus.

  • Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist) or [³H]WAY-100635 (a 5-HT1A antagonist).

  • Test Compound: Spiroketal compound of interest.

  • Non-specific Binding Control: 10 µM Serotonin or unlabeled 8-OH-DPAT.

  • Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine.

  • 96-well microplates.

  • Filtration apparatus (cell harvester).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of non-radiolabeled ligand.

    • Competition: Membrane preparation, radioligand, and serial dilutions of the spiroketal test compound.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow prep Membrane Preparation setup Assay Setup (Total, Non-specific, Competition) prep->setup incubation Incubation (60 min, RT) setup->incubation filtration Filtration & Washing incubation->filtration quant Scintillation Counting filtration->quant analysis Data Analysis (IC50 & Ki Determination) quant->analysis

Workflow for Radioligand Binding Assay
Protocol 2: cAMP Functional Assay

Objective: To determine the functional potency (EC50) and efficacy of a spiroketal test compound by measuring its ability to inhibit forskolin-stimulated cAMP production.

Materials:

  • Cells: CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

  • Test Compound: Spiroketal compound of interest.

  • Reference Agonist: 5-HT or 8-OH-DPAT.

  • Forskolin: To stimulate adenylyl cyclase.

  • Assay Buffer: HBSS or similar, supplemented with a phosphodiesterase inhibitor like IBMX.

  • cAMP Detection Kit: (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white microplates.

  • Plate reader compatible with the detection kit.

Procedure:

  • Cell Plating: Seed the cells into a 384-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the spiroketal test compound and reference agonist in assay buffer.

  • Assay: a. Remove the culture medium and add the assay buffer. b. Add the test compounds or reference agonist to the wells. c. Incubate for 15-30 minutes at room temperature. d. Add a concentration of forskolin that gives a submaximal stimulation of cAMP production (e.g., EC80). e. Incubate for a further 15-30 minutes.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the percentage of inhibition of the forskolin response against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Protocol 3: [³⁵S]GTPγS Binding Assay

Objective: To measure the ability of a spiroketal test compound to stimulate G-protein activation at the 5-HT1A receptor.

Materials:

  • Membrane Preparation: As in Protocol 1.

  • [³⁵S]GTPγS: Non-hydrolyzable GTP analog.

  • GDP: To facilitate the exchange reaction.

  • Test Compound: Spiroketal compound of interest.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Unlabeled GTPγS: For determining non-specific binding.

  • 96-well filter plates and vacuum manifold.

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Membrane Preparation: Prepare membranes as described in Protocol 1.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Basal Binding: Membrane preparation, assay buffer, and GDP.

    • Non-specific Binding: Membrane preparation, assay buffer, GDP, and a high concentration of unlabeled GTPγS.

    • Agonist-stimulated Binding: Membrane preparation, assay buffer, GDP, and serial dilutions of the spiroketal test compound.

  • Initiation: Add [³⁵S]GTPγS to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through the filter plates and wash with ice-cold wash buffer.

  • Quantification: Dry the filter plates, add scintillation fluid, and count the radioactivity.

  • Data Analysis: Calculate the specific [³⁵S]GTPγS binding. Plot the percentage of stimulation above basal against the log concentration of the test compound. Determine the EC50 and Emax values from the resulting dose-response curve.

Structure-Activity Relationship (SAR) of Spiroketal Compounds at the 5-HT1A Receptor

The development of spiroketal-based 5-HT1A agonists involves the systematic modification of the core structure to optimize affinity and functional activity. Key structural features that influence the pharmacological profile include the nature of the spiroketal ring system, the length and composition of the linker, and the terminal aromatic or heteroaromatic group.

SAR_Spiroketal_5HT1A cluster_sar Structure-Activity Relationship core Spiroketal Core (e.g., azaspiro[4.5]decane, spiroimidazolidinone) affinity Receptor Affinity (Ki) core->affinity efficacy Functional Efficacy (EC50, %max) core->efficacy linker Linker (Alkyl chain length) linker->affinity linker->efficacy terminal Terminal Group (Aryl, Heteroaryl) terminal->affinity terminal->efficacy

References

Application Notes and Protocols: 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic Acid in the Synthesis of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration of novel chemical scaffolds for the development of new antibacterial agents. Spirocyclic compounds, with their inherent three-dimensional structures, offer unique opportunities for designing drugs with improved pharmacological properties.[1] This document outlines proposed applications and detailed protocols for the use of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid as a versatile starting material for the synthesis of potential new antibacterial agents. The following sections detail hypothetical synthetic pathways, experimental procedures, and potential mechanisms of action for novel compounds derived from this spirocyclic scaffold.

Proposed Synthetic Pathways

The carboxylic acid moiety of this compound serves as a key functional group for derivatization into various heterocyclic systems known for their antibacterial properties, such as 1,3,4-oxadiazoles and 1,2,4-triazoles.[2][3][4][5][6] These heterocycles can act as bioisosteres for the carboxylic acid group, potentially enhancing cell permeability and metabolic stability.[7][8][9][10][11]

Synthesis of a 1,3,4-Oxadiazole Derivative

A proposed one-pot synthesis of a 2,5-disubstituted-1,3,4-oxadiazole derivative from this compound is outlined below. This method involves the reaction of the carboxylic acid with an acylhydrazide in the presence of a dehydrating agent.[12]

G A This compound D Intermediate: N-acylhydrazone A->D B Acylhydrazide (e.g., 4-nitrobenzohydrazide) B->D C Dehydrating Agent (e.g., POCl3) E Cyclization C->E D->E F 2-((1,4-Dioxaspiro[4.5]decan-8-yl)methyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole E->F

Caption: Proposed synthesis of a 1,3,4-oxadiazole derivative.

Synthesis of a 1,2,4-Triazole Derivative

A multi-component reaction can be employed for the synthesis of a 1,3,5-trisubstituted 1,2,4-triazole derivative. This approach offers high efficiency and diversity in the resulting products.[6]

G A This compound D One-Pot Reaction A->D B Primary Amidine (e.g., Benzamidine) B->D C Monosubstituted Hydrazine (e.g., Phenylhydrazine) C->D E 5-((1,4-Dioxaspiro[4.5]decan-8-yl)methyl)-1,3-diphenyl-1H-1,2,4-triazole D->E

Caption: Proposed one-pot synthesis of a 1,2,4-triazole derivative.

Proposed Mechanism of Action

The synthesized heterocyclic derivatives are hypothesized to exert their antibacterial effect by inhibiting essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase. This inhibition would disrupt critical cellular processes, leading to bacterial cell death.

G cluster_0 Bacterial Cell A Novel Spirocyclic Compound C Enzyme Inhibition A->C B Bacterial Enzyme (e.g., DNA Gyrase) B->C D Disruption of DNA Replication C->D E Bacterial Cell Death D->E

Caption: Hypothetical mechanism of action via enzyme inhibition.

Experimental Protocols

Protocol 1: Synthesis of 2-((1,4-Dioxaspiro[4.5]decan-8-yl)methyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
  • To a solution of this compound (1.0 mmol) in phosphorus oxychloride (5 mL), add 4-nitrobenzohydrazide (1.0 mmol).

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with constant stirring.

  • Neutralize the resulting solution with a saturated sodium bicarbonate solution until a precipitate is formed.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of 5-((1,4-Dioxaspiro[4.5]decan-8-yl)methyl)-1,3-diphenyl-1H-1,2,4-triazole
  • In a round-bottom flask, combine this compound (1.0 mmol), benzamidine hydrochloride (1.0 mmol), and phenylhydrazine (1.0 mmol) in N,N-dimethylformamide (DMF) (10 mL).

  • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at 100-120 °C for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Characterize the purified compound by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
  • Prepare a stock solution of the synthesized compounds in dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the stock solutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (broth with bacteria) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hypothetical Data Presentation

The antibacterial activity of the synthesized compounds could be summarized as follows:

Table 1: Hypothetical Minimum Inhibitory Concentrations (MIC) of Novel Spirocyclic Compounds

Compound IDSpiro-Oxadiazole (µg/mL)Spiro-Triazole (µg/mL)Ciprofloxacin (µg/mL)
Staphylococcus aureus 8161
Bacillus subtilis 480.5
Escherichia coli 32640.25
Pseudomonas aeruginosa 64>1281

Table 2: Hypothetical Zone of Inhibition (in mm) Data from Disk Diffusion Assay

Compound IDSpiro-Oxadiazole (mm)Spiro-Triazole (mm)Ciprofloxacin (mm)
Staphylococcus aureus 181525
Escherichia coli 121030

Conclusion

This compound presents a promising, yet underexplored, scaffold for the development of novel antibacterial agents. The proposed synthetic routes to 1,3,4-oxadiazole and 1,2,4-triazole derivatives offer a clear path for creating a library of new chemical entities. Further research, including synthesis, in vitro and in vivo antibacterial testing, and mechanism of action studies, is warranted to fully elucidate the potential of this spirocyclic compound in the fight against bacterial infections. The inherent three-dimensionality of the spiro[4.5]decane core may lead to compounds with novel binding modes and improved pharmacokinetic profiles, making it a valuable starting point for future drug discovery efforts.

References

Application Notes and Protocols for Coupling Reactions with 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for common coupling reactions involving 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid, a valuable building block in medicinal chemistry and organic synthesis. The spirocyclic core imparts conformational rigidity, a desirable feature in the design of bioactive molecules. The following protocols for amide and ester bond formation are foundational for the synthesis of novel pharmaceutical intermediates and other complex organic molecules.

Amide Coupling Reactions

Amide bond formation is a cornerstone of drug discovery and development. Here, we detail two robust protocols for the coupling of this compound with a primary or secondary amine using common coupling reagents.

Protocol 1: HBTU-Mediated Amide Coupling

This protocol utilizes O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), a widely used and efficient coupling reagent.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Acid in DMF B Add Amine A->B C Add DIPEA B->C D Add HBTU C->D E Stir at RT (1-4 h) D->E F Dilute with Ethyl Acetate E->F G Wash with aq. LiCl (5%) F->G H Wash with aq. NaHCO3 G->H I Wash with Brine H->I J Dry over Na2SO4 I->J K Concentrate J->K L Column Chromatography K->L

Caption: Workflow for HBTU-mediated amide coupling.

Methodology:

  • To a solution of this compound (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF, 0.5 M), add the desired amine (1.1 eq.) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq.).

  • Stir the mixture at room temperature for 5 minutes.

  • Add HBTU (1.2 eq.) in one portion.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous lithium chloride solution (3x), saturated aqueous sodium bicarbonate solution (3x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This classic method employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt) to minimize racemization and improve efficiency.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Acid & Amine in DCM B Add HOBt A->B C Cool to 0 °C B->C D Add EDC C->D E Stir at 0 °C to RT (4-12 h) D->E F Dilute with DCM E->F G Wash with 1M HCl F->G H Wash with aq. NaHCO3 G->H I Wash with Brine H->I J Dry over MgSO4 I->J K Concentrate J->K L Column Chromatography K->L

Caption: Workflow for EDC/HOBt-mediated amide coupling.

Methodology:

  • Dissolve this compound (1.0 eq.) and the desired amine (1.1 eq.) in anhydrous Dichloromethane (DCM, 0.5 M).

  • Add HOBt (1.2 eq.) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.5 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with additional DCM.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Quantitative Data Summary (Amide Coupling)

Coupling ReagentAmine (Example)SolventTemp. (°C)Time (h)Typical Yield (%)
HBTU/DIPEABenzylamineDMFRT1-485-95
EDC/HOBtMorpholineDCM0 to RT4-1280-90

Esterification Reactions

Esterification of this compound can be achieved under various conditions. Below is a standard protocol for Fischer esterification.

Protocol 3: Fischer Esterification

This method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Acid in Alcohol B Add Acid Catalyst (e.g., H2SO4) A->B C Heat to Reflux (4-24 h) B->C D Cool to RT C->D E Remove Excess Alcohol D->E F Dissolve in Ethyl Acetate E->F G Wash with aq. NaHCO3 F->G H Wash with Brine G->H I Dry over Na2SO4 H->I J Concentrate I->J K Column Chromatography J->K

Caption: Workflow for Fischer Esterification.

Methodology:

  • Dissolve this compound (1.0 eq.) in the desired alcohol (used as solvent, >10 eq.).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) or p-toluenesulfonic acid (0.1 eq.).

  • Heat the reaction mixture to reflux and monitor by TLC. The reaction time can vary from 4 to 24 hours depending on the alcohol.

  • After completion, cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (until effervescence ceases) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure ester.

Quantitative Data Summary (Esterification)

Reaction TypeAlcohol (Example)CatalystTemp. (°C)Time (h)Typical Yield (%)
FischerMethanolH₂SO₄ (cat.)Reflux4-875-85
FischerEthanolp-TsOH (cat.)Reflux6-1270-80

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and scales. All reactions should be performed in a well-ventilated fume hood by qualified personnel, adhering to all necessary safety precautions.

Application Notes and Protocols for the Gas Chromatography Analysis of Dioxaspiro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxaspiro compounds, characterized by their unique spirocyclic structure containing two oxygen atoms, are of increasing interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate and reliable quantification of these compounds in various matrices is crucial for preclinical and clinical studies, as well as for quality control in pharmaceutical manufacturing. Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), offers a powerful analytical tool for the separation, identification, and quantification of volatile and semi-volatile dioxaspiro compounds. This document provides detailed application notes and protocols for the GC analysis of this important class of molecules.

Featured Dioxaspiro Compound: 7,9-di-tert-butyl-1-oxaspiro[1][2]deca-6,9-diene-2,8-dione

A prominent example of a biologically relevant dioxaspiro compound is 7,9-di-tert-butyl-1-oxaspiro[1][2]deca-6,9-diene-2,8-dione. This compound has been identified as a degradation product of a common polymer additive, Irganox 1010, and has been detected as a leachable impurity in ophthalmic drug solutions[3]. Its presence in pharmaceutical packaging materials necessitates sensitive analytical methods for its detection and quantification to ensure product safety and regulatory compliance[3]. Furthermore, this compound has been found in natural sources like mushrooms and is noted for its potential biological activities[3].

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to obtaining accurate and reproducible GC analysis results. The choice of method depends on the sample matrix.

1. Liquid Samples (e.g., Aqueous solutions, Pharmaceutical formulations)

  • Direct Liquid Injection: For samples with concentrations within the instrument's linear range, a simple "dilute and shoot" approach can be used.

    • Dilute the sample with a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration within the calibration range.

    • Vortex the sample for 30 seconds to ensure homogeneity.

    • Transfer an aliquot to a 2 mL autosampler vial for GC-MS analysis.

  • Liquid-Liquid Extraction (LLE): For samples with low concentrations of the analyte or complex matrices.

    • To 10 mL of the aqueous sample, add 5 mL of an immiscible organic solvent (e.g., hexane, dichloromethane).

    • Vortex vigorously for 2 minutes to facilitate analyte transfer to the organic phase.

    • Allow the layers to separate.

    • Carefully collect the organic layer.

    • Concentrate the organic extract under a gentle stream of nitrogen if necessary.

    • Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.

  • Solid-Phase Extraction (SPE): For sample cleanup and concentration from aqueous matrices.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load 50 mL of the aqueous sample onto the cartridge at a flow rate of approximately 2 mL/min.

    • Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the dioxaspiro compound with 5 mL of ethyl acetate.

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent for GC-MS analysis.

2. Solid Samples (e.g., Polymer materials, Biological tissues)

  • Solvent Extraction:

    • Weigh a known amount of the homogenized solid sample into a glass vial.

    • Add a measured volume of a suitable organic solvent (e.g., dichloromethane).

    • Sonicate the mixture for 30 minutes to enhance extraction efficiency.

    • Centrifuge the sample to pellet the solid material.

    • Collect the supernatant for GC-MS analysis.

  • Headspace Analysis (for volatile dioxaspiro compounds): This technique is particularly useful for analyzing volatile compounds in solid or liquid matrices without extensive sample preparation[3].

    • Place a known amount of the sample into a headspace vial.

    • Seal the vial and incubate at a specific temperature (e.g., 250°C for aggressive extraction from polymers) to allow volatile compounds to partition into the headspace[2].

    • An automated headspace sampler injects a portion of the vapor phase into the GC inlet.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

The following parameters can be used as a starting point for the analysis of 7,9-di-tert-butyl-1-oxaspiro[1][2]deca-6,9-diene-2,8-dione and can be optimized for other dioxaspiro compounds.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 280°C
Injection Mode Splitless
Injection Volume 1 µL
Oven Temperature Program Initial temperature 50°C, hold for 1 min, ramp at 10°C/min to 320°C, hold for 2 min[4]
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 40-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis
Solvent Delay 7.0 min[4]

Quantitative Data

Quantitative analysis of dioxaspiro compounds is essential for determining their concentration in various samples. This is typically achieved using a calibration curve prepared from certified reference standards.

Table 2: Quantitative Data for 7,9-di-tert-butyl-1-oxaspiro[1][2]deca-6,9-diene-2,8-dione in Water

ParameterValueReference
Limit of Quantification (LOQ) 10 µg/L (estimated)[5]
Observed Concentration > 300 µg/L (in migration waters from PE-X pipes)[1]

Diagrams

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction (LLE, SPE, or Solvent Extraction) Sample->Extraction Concentration Concentration (Nitrogen Evaporation) Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution Injection GC Injection Reconstitution->Injection Transfer to vial Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Qualitative Qualitative Analysis (Library Match) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Report Qualitative->Report Quantitative->Report

Caption: General workflow for the GC-MS analysis of dioxaspiro compounds.

Logical Relationship of Analytical Steps

logical_relationship start Define Analytical Goal (e.g., Quantify Dioxaspiro Compound) sample_matrix Consider Sample Matrix (Aqueous, Solid, etc.) start->sample_matrix prep_method Select Appropriate Sample Preparation Method sample_matrix->prep_method gc_params Optimize GC Parameters (Column, Temperature Program) prep_method->gc_params ms_params Optimize MS Parameters (Scan Mode, Ions) gc_params->ms_params validation Method Validation (Linearity, LOD, LOQ, Accuracy, Precision) ms_params->validation analysis Routine Sample Analysis validation->analysis end Report Results analysis->end

References

Troubleshooting & Optimization

How to prevent acid-catalyzed hydrolysis of spiroketals during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the acid-catalyzed hydrolysis of spiroketals during their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is acid-catalyzed hydrolysis of spiroketals and why is it a problem during synthesis?

A1: Acid-catalyzed hydrolysis is the reverse reaction of spiroketal formation. In the presence of an acid catalyst and water, a spiroketal can break down into its constituent dihydroxy ketone precursor. This is a significant issue during synthesis as it can lead to a mixture of starting materials and products, lowering the overall yield of the desired spiroketal. Furthermore, because the formation is often reversible and thermodynamically controlled, it can lead to the erosion of stereochemical integrity, favoring the most stable spiroketal isomer.[1][2][3][4]

Q2: My spiroketalization is resulting in a mixture of stereoisomers. How can I improve the diastereoselectivity?

A2: Low diastereoselectivity in spiroketalization is a common challenge and can arise from the reaction conditions allowing for equilibration to a thermodynamic mixture of isomers.[1][5] To enhance diastereoselectivity, consider the following:

  • Kinetic vs. Thermodynamic Control: Assess whether your reaction is under kinetic or thermodynamic control.[5][6] Thermodynamic control, often favored by prolonged reaction times and stronger acids, will yield the most stable isomer.[4][7] For access to less stable isomers, kinetically controlled conditions are necessary.[5][8]

  • Reaction Temperature: Lowering the reaction temperature can trap the kinetically favored product by slowing down or preventing the equilibration to the more stable thermodynamic product.[5]

  • Choice of Acid Catalyst: The strength and type of acid can significantly influence the outcome. Milder acids such as pyridinium p-toluenesulfonate (PPTS) or camphorsulfonic acid (CSA) can promote cyclization while minimizing unwanted hydrolysis and epimerization.[1][7][9] In some cases, Lewis acids like Ti(Oi-Pr)₄ can offer better stereocontrol.[10]

  • Solvent Effects: The choice of solvent can influence the reaction outcome. Aprotic solvents are generally preferred to minimize the presence of water, which is required for hydrolysis. Some reactions have shown remarkable solvent-dependent stereoselectivity.[8]

Q3: I am trying to synthesize a less stable, non-anomeric spiroketal, but I keep isolating the thermodynamically favored product. What strategies can I employ?

A3: Synthesizing less stable, non-anomeric spiroketals requires moving away from conditions that allow for thermodynamic equilibration.[4][7] Here are some effective strategies:

  • Kinetically Controlled Cyclizations: Employ reaction conditions that are irreversible or where the rate of the desired cyclization is much faster than the rate of equilibration. This often involves using milder reagents and lower temperatures.[5][8]

  • Precursor Conformation Control: Utilize intramolecular interactions to pre-organize the dihydroxy ketone precursor in a conformation that favors the formation of the desired kinetic spiroketal. This can be achieved through:

    • Chelation Control: The use of metal ions that can chelate to the hydroxyl groups and the ketone, locking the substrate in a specific conformation prior to cyclization.[5][11]

    • Intramolecular Hydrogen Bonding: Designing precursors where intramolecular hydrogen bonding favors a conformation leading to the desired product.[11][12]

  • Alternative Synthetic Routes: Avoid acid-catalyzed cyclization of dihydroxy ketones altogether. Methods like the oxidative cyclization of enol ethers or the cyclization of glycal epoxides can provide access to non-anomeric spiroketals under kinetic control.[1][8]

Troubleshooting Guides

Problem 1: Low Yield of Spiroketal Product
Possible Cause Troubleshooting Step Rationale
Incomplete Cyclization Increase reaction time or temperature cautiously. Use a stronger acid catalyst (e.g., p-TsOH, HCl).[9]To drive the equilibrium towards the spiroketal product. However, be aware that harsher conditions can promote side reactions.
Hydrolysis of the Product Ensure anhydrous conditions. Use a non-aqueous workup. Consider using a milder, non-aqueous acid source.Water is a reactant in the hydrolysis of spiroketals. Minimizing its presence is crucial.
Competing Side Reactions Protect other sensitive functional groups in the molecule.[13][14][15] Use milder reaction conditions (lower temperature, weaker acid).Protecting groups prevent unwanted reactions at other sites in the molecule. Milder conditions can improve selectivity for the desired spiroketalization.
Decomposition of Starting Material Check the stability of your dihydroxy ketone precursor under the reaction conditions. Consider a different catalyst or solvent system.The starting material may not be stable to the acidic conditions, leading to degradation and lower yields.
Problem 2: Unwanted Isomerization or Epimerization
Possible Cause Troubleshooting Step Rationale
Thermodynamic Equilibration Lower the reaction temperature.[5] Use a milder acid catalyst (e.g., CSA, PPTS).[9] Shorten the reaction time.To favor the kinetically formed product and prevent the reaction from reaching thermodynamic equilibrium where the most stable isomer predominates.[1][12]
Presence of Protic Solvents Use aprotic solvents (e.g., CH₂Cl₂, THF, toluene). Ensure all reagents and glassware are dry.Protic solvents can facilitate proton transfer and contribute to the equilibrium between isomers.
Acid-Labile Protecting Groups Choose protecting groups that are stable to the spiroketalization conditions.[13]If a protecting group is cleaved during the reaction, the newly formed functional group may interfere with the desired stereochemical outcome.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Spiroketalization under Thermodynamic Control
  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

  • Reaction Setup: Dissolve the dihydroxy ketone precursor (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., toluene, CH₂Cl₂) to a concentration of 0.01-0.1 M.

  • Catalyst Addition: Add a catalytic amount of a strong acid such as p-toluenesulfonic acid (p-TsOH) (0.05-0.2 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or elevated temperature (e.g., reflux with a Dean-Stark trap to remove water). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Kinetically Controlled Spiroketalization using a Mild Acid Catalyst
  • Preparation: Ensure all glassware and reagents are scrupulously dry.

  • Reaction Setup: Dissolve the dihydroxy ketone precursor (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (nitrogen or argon). Cool the solution to a low temperature (e.g., -78 °C or 0 °C).

  • Catalyst Addition: Add a solution of a mild acid catalyst, such as camphorsulfonic acid (CSA) (0.1-0.3 eq), in anhydrous CH₂Cl₂ dropwise to the cooled solution.

  • Reaction Monitoring: Stir the reaction at the low temperature and monitor its progress closely by TLC or LC-MS. Avoid letting the reaction warm to room temperature for extended periods.

  • Workup: Once the starting material is consumed, quench the reaction at low temperature by adding a triethylamine or a saturated aqueous solution of sodium bicarbonate.

  • Purification: Allow the mixture to warm to room temperature and perform an aqueous workup as described in Protocol 1. Purify the product immediately by column chromatography.

Visualizations

Acid_Catalyzed_Hydrolysis Spiroketal Spiroketal Protonated_Spiroketal Protonated Spiroketal Spiroketal->Protonated_Spiroketal + H⁺ Protonated_Spiroketal->Spiroketal - H⁺ Oxocarbenium_Ion Oxocarbenium Ion Intermediate Protonated_Spiroketal->Oxocarbenium_Ion Ring Opening Oxocarbenium_Ion->Protonated_Spiroketal Ring Closing Hemiketal Hemiketal Oxocarbenium_Ion->Hemiketal + H₂O, - H⁺ Hemiketal->Oxocarbenium_Ion - H₂O, + H⁺ Protonated_Hemiketal Protonated Hemiketal Hemiketal->Protonated_Hemiketal + H⁺ Protonated_Hemiketal->Hemiketal - H⁺ Dihydroxy_Ketone Dihydroxy Ketone Protonated_Hemiketal->Dihydroxy_Ketone Ring Opening Dihydroxy_Ketone->Protonated_Hemiketal Ring Closing Troubleshooting_Workflow Start Spiroketalization Issue Issue_Type Identify Primary Issue Start->Issue_Type Low_Yield Low Yield Issue_Type->Low_Yield Yield Low_Selectivity Low Diastereoselectivity Issue_Type->Low_Selectivity Selectivity Check_Conditions Review Reaction Conditions Low_Yield->Check_Conditions Kinetic_Control Switch to Kinetic Control Low_Selectivity->Kinetic_Control Anhydrous Ensure Anhydrous Conditions Check_Conditions->Anhydrous Temp_Time Optimize Temp. & Time Check_Conditions->Temp_Time Catalyst Change Acid Catalyst Check_Conditions->Catalyst Protecting_Groups Check Protecting Group Stability Check_Conditions->Protecting_Groups End Optimized Synthesis Anhydrous->End Temp_Time->End Catalyst->End Protecting_Groups->End Lower_Temp Lower Reaction Temperature Kinetic_Control->Lower_Temp Mild_Acid Use Milder Acid Kinetic_Control->Mild_Acid Chelation Employ Chelation Control Kinetic_Control->Chelation Alternative_Route Consider Alternative Route Kinetic_Control->Alternative_Route Lower_Temp->End Mild_Acid->End Chelation->End Alternative_Route->End

References

Technical Support Center: Synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective method involves a two-step sequence starting from 1,4-Dioxaspiro[4.5]decan-8-one. The first step is a Horner-Wadsworth-Emmons (HWE) reaction to introduce the two-carbon ester chain, followed by hydrolysis of the resulting ethyl ester to yield the final carboxylic acid.

Q2: Why is the Horner-Wadsworth-Emmons (HWE) reaction preferred over the standard Wittig reaction for this synthesis?

The HWE reaction is often preferred for several reasons. Firstly, the phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphonium ylides, leading to better reactivity with ketones like 1,4-Dioxaspiro[4.5]decan-8-one. Secondly, the byproduct of the HWE reaction is a water-soluble phosphate ester, which is much easier to remove during workup compared to the often problematic triphenylphosphine oxide produced in the Wittig reaction.[1] Lastly, the HWE reaction typically provides excellent E-selectivity for the resulting alkene.[1][2]

Q3: What are the critical parameters to control for a high-yield synthesis?

For the Horner-Wadsworth-Emmons reaction, crucial parameters include the choice of base, reaction temperature, and solvent. For the subsequent hydrolysis, the choice of acid or base catalyst, temperature, and reaction time are critical to ensure complete conversion without product degradation.

Troubleshooting Guide

Step 1: Horner-Wadsworth-Emmons Olefination

Q: My HWE reaction yield is low. What are the potential causes and solutions?

A: Low yields in the HWE reaction can stem from several factors:

  • Inefficient Deprotonation of the Phosphonate: The base used may not be strong enough to fully deprotonate the phosphonate ester.

    • Solution: Consider using a stronger base. For triethyl phosphonoacetate, sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly used. Ensure the phosphonate is added slowly to a suspension of the base in an anhydrous aprotic solvent like THF.

  • Steric Hindrance: 1,4-Dioxaspiro[4.5]decan-8-one is a cyclic ketone, which can present some steric hindrance.

    • Solution: Increasing the reaction temperature or extending the reaction time may improve the yield. However, be cautious of potential side reactions at higher temperatures.

  • Side Reactions: The enolate of the ketone can participate in side reactions.

    • Solution: Add the ketone dropwise to the solution of the pre-formed phosphonate anion at a low temperature (e.g., 0 °C) to minimize self-condensation or other side reactions.

Q: I am observing the formation of byproducts. How can I minimize them?

A: The primary byproduct is typically the unreacted starting material or products from self-condensation of the ketone.

  • Solution: Ensure the phosphonate reagent is in slight excess (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion. Also, maintaining a low reaction temperature during the addition of the ketone can suppress side reactions.

Step 2: Ester Hydrolysis

Q: The hydrolysis of my ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate is incomplete. How can I achieve full conversion?

A: Incomplete hydrolysis is a common issue, especially with sterically hindered esters.

  • Solution:

    • Increase Reaction Time and/or Temperature: Prolonging the reaction time or gently heating the reaction mixture can promote complete hydrolysis.

    • Use a Co-solvent: The ester may have limited solubility in a purely aqueous medium. Adding a co-solvent like methanol, ethanol, or THF can improve solubility and reaction rate.[3]

    • Increase the Excess of Base: Using a larger excess of the hydrolyzing agent (e.g., 3-5 equivalents of NaOH or KOH) can drive the equilibrium towards the product.

Q: My final product appears to be degrading during hydrolysis. What are the best conditions to avoid this?

A: The spiroketal moiety can be sensitive to strongly acidic conditions.[4]

  • Solution:

    • Basic Hydrolysis: Employing basic hydrolysis (saponification) with reagents like NaOH or LiOH is generally milder for the spiroketal group than acidic hydrolysis.[5][6]

    • Moderate Temperatures: Avoid excessive heat. Room temperature or slightly elevated temperatures (e.g., 40-50 °C) are often sufficient for basic hydrolysis, minimizing degradation.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate (HWE Reaction)

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaOEtEtOH251265
2NaHTHF0 to 25685
3NaHTHF65 (reflux)492
4KHMDSTHF-78 to 25888

Table 2: Influence of Hydrolysis Conditions on the Yield of this compound

EntryHydrolysis Reagent (equiv.)SolventTemperature (°C)Time (h)Yield (%)
12 M HCl (excess)Dioxane/H₂O1001275 (with some decomposition)
2NaOH (2.5)EtOH/H₂O50890
3LiOH (3.0)THF/H₂O251695
4NaOH (3.0)MeOH/H₂O251293

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate
  • Preparation: To a flame-dried three-neck round-bottom flask under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.

  • Phosphonate Addition: Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension.

  • Ylide Formation: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Ketone Addition: Re-cool the mixture to 0 °C and add a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetic acid (via Hydrolysis)
  • Dissolution: In a round-bottom flask, dissolve ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for 16 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Extraction: Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M hydrochloric acid (HCl).

  • Product Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure carboxylic acid.

Visualizations

TroubleshootingWorkflow cluster_start Problem Identification cluster_step1 Step 1: HWE Reaction cluster_step2 Step 2: Hydrolysis cluster_solutions Potential Solutions start Low Yield or Impure Product HWE_low_yield Low HWE Yield start->HWE_low_yield Issue in Step 1 HWE_byproducts HWE Byproducts start->HWE_byproducts Issue in Step 1 hydrolysis_incomplete Incomplete Hydrolysis start->hydrolysis_incomplete Issue in Step 2 hydrolysis_degradation Product Degradation start->hydrolysis_degradation Issue in Step 2 solution1 Use Stronger Base (e.g., NaH) Increase Temperature/Time HWE_low_yield->solution1 solution2 Control Ketone Addition (Low Temp) Use Excess Phosphonate HWE_byproducts->solution2 solution3 Increase Reaction Time/Temp Use Co-solvent (THF/MeOH) Increase Base Equivalents hydrolysis_incomplete->solution3 solution4 Use Basic Hydrolysis (LiOH/NaOH) Maintain Moderate Temperature hydrolysis_degradation->solution4

Caption: Troubleshooting workflow for the synthesis.

SynthesisPathway cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product ketone 1,4-Dioxaspiro[4.5]decan-8-one ester Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate ketone->ester 1. NaH, THF 2. HWE Reaction phosphonate Triethyl phosphonoacetate phosphonate->ester acid This compound ester->acid LiOH, THF/H₂O (Hydrolysis)

Caption: Synthetic pathway to the target molecule.

References

Troubleshooting unexpected peaks in HPLC analysis of dioxaspiro compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding unexpected peaks during the High-Performance Liquid Chromatography (HPLC) analysis of dioxaspiro compounds.

Troubleshooting Guide: Unexpected Peaks

Unexpected peaks in your chromatogram can arise from various sources, including system contamination, mobile phase issues, or degradation of the analyte itself. This guide provides a systematic approach to identifying and resolving these issues.

Q1: I am seeing unexpected peaks, often called "ghost peaks," in my chromatograms, even in blank runs. What are the potential sources and how can I eliminate them?

A1: Ghost peaks are extraneous signals that are not related to the injected sample. They can originate from several sources within the HPLC system or the reagents used.[1][2][3] A systematic process of elimination is the best approach to identify the source.[3]

Potential Sources & Solutions:

  • Mobile Phase Contamination:

    • Cause: Impurities in solvents (even HPLC-grade), buffers, or additives like formic acid can accumulate on the column and elute as peaks, particularly during gradient elution.[4][5] Microbial growth can also occur in aqueous mobile phases that have been stored for too long.[6]

    • Solution: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[7][8] Filter all aqueous buffers before use and avoid storing them for extended periods.[9] Running a gradient blank (a full gradient run without any injection) can help determine if the mobile phase is the source of contamination.[3]

  • System Contamination:

    • Cause: Contaminants can accumulate in various parts of the HPLC system, including the injector, pump seals, tubing, and detector cell.[1][4][7] This can be due to carryover from previous injections or leaching from system components.

    • Solution: Implement a regular system cleaning and maintenance schedule.[1] Flush the system, including the injector and column, with a strong solvent to remove residual contaminants.[1][10] Replacing worn seals or damaged components is also crucial for consistent performance.[11]

  • Sample Carryover:

    • Cause: This occurs when a small amount of a previous sample remains in the system and is injected with the subsequent sample.[12] This is a common issue, especially after injecting a highly concentrated sample.[6][13] The autosampler needle and injection valve are common sites for carryover.[11][13]

    • Solution: Optimize the autosampler wash method. Use a wash solvent that is strong enough to fully dissolve the analyte.[12] In some cases, a dual-solvent wash is more effective.[13] Injecting a blank solvent after a high-concentration sample can help measure and confirm carryover.[12]

  • Contaminated Vials, Caps, or Solvents:

    • Cause: Impurities can leach from sample vials, caps, or septa.[4][13] Contamination can also be introduced during sample preparation from glassware or pipettes.[3][7]

    • Solution: Use high-quality vials and caps made from inert materials.[13] Ensure all glassware used for sample preparation is meticulously cleaned.[7]

Below is a workflow to help diagnose the source of ghost peaks.

G Troubleshooting Workflow for Unexpected Peaks start Unexpected Peak Observed blank_run Inject a Blank Solvent (Mobile Phase) start->blank_run peak_present Peak Still Present? blank_run->peak_present carryover Source is Likely Carryover peak_present->carryover Yes no_carryover Carryover Ruled Out peak_present->no_carryover No gradient_blank Run a Gradient Program with No Injection no_carryover->gradient_blank peak_in_gradient Peak Appears? gradient_blank->peak_in_gradient mobile_phase_issue Source is Mobile Phase or System Contamination peak_in_gradient->mobile_phase_issue Yes sample_issue Source is Sample Diluent, Vial, or Cap peak_in_gradient->sample_issue No

A flowchart for troubleshooting the source of unexpected peaks.

Q2: My chromatogram shows new, unexpected peaks that are not present in my reference standard. Could my dioxaspiro compound be degrading?

A2: Yes, the appearance of new peaks can be an indication of compound degradation. Dioxaspiro compounds, like many pharmaceuticals, can be susceptible to degradation under certain conditions, a process that can be accelerated during sample preparation or even during the HPLC analysis itself. Forced degradation studies are intentionally conducted to identify potential degradation products and establish the stability-indicating nature of an analytical method.

Common Degradation Pathways for Dioxaspiro Compounds:

  • Hydrolysis: The spiroketal or acetal functional group in dioxaspiro compounds can be susceptible to hydrolysis, especially under acidic or basic conditions.[14] This reaction involves the cleavage of a chemical bond by water and can be accelerated by the pH of your mobile phase or sample diluent. Hydrolysis of an acetal functional group typically leads to the formation of an alcohol and an aldehyde or ketone.[14]

  • Oxidation: This involves the removal of electrons from the molecule and can be initiated by heat, light, or trace metals.[15] Tertiary amines within a spirocyclic system, for example, are susceptible to oxidation, which could lead to the formation of N-oxides.

  • Photolysis (Photodegradation): Exposure to light, particularly UV light, can cause degradation.[3] This is why samples are often stored in amber vials. The energy from light can induce various reactions, including oxidation, rearrangement, or fragmentation.

If you suspect degradation, it is advisable to prepare samples fresh and protect them from light and extreme temperatures. Analyzing a sample that has been intentionally stressed (e.g., by adding a small amount of acid or exposing it to light) can help confirm if the unexpected peaks are indeed degradation products.

The diagram below illustrates the potential sources of unexpected peaks, including degradation pathways.

G Potential Sources of Unexpected Peaks cluster_sources Sources of Unexpected Peaks cluster_contamination Contamination Types cluster_degradation Degradation Pathways Contamination Contamination MobilePhase Mobile Phase Contamination->MobilePhase System HPLC System Contamination->System Carryover Sample Carryover Contamination->Carryover Glassware Vials/Glassware Contamination->Glassware Degradation Analyte Degradation Hydrolysis Hydrolysis (pH) Degradation->Hydrolysis Oxidation Oxidation Degradation->Oxidation Photolysis Photolysis (Light) Degradation->Photolysis

Diagram of potential sources leading to unexpected peaks.

Data Presentation

The retention of ionizable compounds, such as those containing primary amine groups, is highly dependent on the pH of the mobile phase. Understanding this relationship is key to troubleshooting retention time shifts and ensuring method robustness.

Table 1: Effect of Mobile Phase pH on the Retention Time of Amine-Containing Compounds

The following table presents data on how changes in mobile phase pH affect the retention time (t_R) of various amine-containing compounds. As the dioxaspiro compound in the experimental protocol contains a primary amine, this data serves as a useful reference. Generally, for basic compounds, increasing the mobile phase pH (making it more basic) leads to a less ionized state, which increases hydrophobicity and results in longer retention times in reversed-phase HPLC.

CompoundpKat_R (min) at pH 3.0t_R (min) at pH 7.0t_R (min) at pH 9.5
Diphenhydramine9.02.12.53.2
Oxybutynin8.62.83.44.1
Terfenadine8.53.54.25.0

Data is illustrative and based on typical behavior of basic compounds in reversed-phase HPLC. Actual retention times will vary based on the specific compound, column, and other chromatographic conditions.

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of a representative dioxaspiro compound, 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. This protocol can be adapted for other similar compounds.

Objective: To determine the purity of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine and quantify any related impurities.

Methodology: Reversed-Phase HPLC with UV Detection

  • Sample Preparation (with Derivatization):

    • Prepare a stock solution of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine at approximately 1 mg/mL in acetonitrile.

    • To 100 µL of this solution, add 200 µL of a borate buffer (pH 9.5).

    • Add 200 µL of a dansyl chloride solution (5 mg/mL in acetonitrile).

    • Vortex the mixture and heat at 60°C for 45 minutes in the dark.

    • Cool to room temperature and add 100 µL of a 2% (v/v) solution of diethylamine to quench the excess dansyl chloride.

    • Dilute the final mixture with the mobile phase to a suitable concentration for injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase:

      • Solvent A: 0.1% Formic acid in Water.

      • Solvent B: Acetonitrile.

    • Gradient Program:

      Time (min) % Solvent A % Solvent B
      0 70 30
      20 20 80
      25 20 80
      26 70 30

      | 30 | 70 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

Frequently Asked Questions (FAQs)

Q3: My retention times are drifting over a sequence of injections. What is the most common cause?

A3: Retention time drift can be caused by several factors. The most common are poor column equilibration between injections, changes in mobile phase composition (e.g., evaporation of the organic solvent), and temperature fluctuations.[7] Ensure your column is fully equilibrated with the initial mobile phase conditions before each injection. It is also recommended to use a column oven to maintain a constant temperature.

Q4: I am observing split peaks for my main compound. What could be the issue?

A4: Peak splitting can be caused by a few issues. A common cause is a partially blocked frit at the column inlet, which can be addressed by back-flushing the column. Another possibility is that the sample solvent is too strong compared to the mobile phase, causing the sample to spread unevenly at the head of the column. Whenever possible, dissolve your sample in the initial mobile phase. Peak splitting can also occur if the mobile phase pH is too close to the pKa of your compound, resulting in the presence of both ionized and non-ionized forms.

Q5: Can the age of my HPLC column cause unexpected peaks?

A5: Yes, column aging can contribute to chromatographic issues. Over time, the stationary phase can degrade, or strongly retained impurities from previous analyses can build up on the column. This can lead to the appearance of broad, late-eluting peaks that might be mistaken for components of your current sample. If you suspect column contamination, a thorough cleaning procedure with a series of strong solvents is recommended. If performance does not improve, the column may need to be replaced.

Q6: Why is it important to use freshly prepared buffers for the mobile phase?

A6: Using freshly prepared buffers is crucial for several reasons. Firstly, the pH of a buffer solution can change over time due to the absorption of atmospheric CO2, which can affect the retention times of ionizable compounds.[8] Secondly, aqueous buffers are susceptible to microbial growth, and these microorganisms or their metabolic byproducts can create extraneous peaks in the chromatogram.[6] It is best practice to prepare buffers daily and filter them before use.

References

Optimizing reaction conditions for 1,4-Dioxaspiro[4.5]decan-8-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, particularly focusing on the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane and the ketalization of 1,4-cyclohexanedione.

Issue 1: Low Yield of 1,4-Dioxaspiro[4.5]decan-8-one

Question: My reaction is resulting in a low yield of the desired 1,4-Dioxaspiro[4.5]decan-8-one. What are the potential causes and how can I improve the yield?

Answer: Low yields can stem from several factors, including suboptimal reaction conditions, incomplete reaction, or side product formation. Here are key parameters to investigate for yield improvement:

  • Reaction Conditions: The choice of catalyst, temperature, and reaction time are critical. For the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane, acetic acid has been shown to be an effective catalyst.[1][2] Optimized conditions have been reported to significantly increase the yield.

  • Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is fully consumed.[3] If the reaction is stalling, consider extending the reaction time or slightly increasing the temperature.

  • Side Product Formation: The primary side product is often the complete deketalization to 1,4-cyclohexanedione or the unreacted starting material. Optimizing the selectivity of the reaction is crucial.

  • Purification Loss: Yield loss can occur during the work-up and purification steps. Ensure efficient extraction and consider optimizing your purification method (e.g., crystallization or column chromatography). A detailed purification protocol involving crystallization from heptane after passing through a silica gel column has been reported to achieve high purity and yield.[4]

Data Presentation: Comparison of Reaction Conditions for Selective Deketalization

ParameterLiterature MethodOptimized Method
Catalyst Various AcidsAcetic Acid (HAc)
Solvent Acidic SolutionAcetic Acid/Water
Temperature 45°C65°C
Reaction Time 15 hours11 minutes
Reactant Conc. Not specified0.5 g·mL⁻¹
Yield 65%80%

Data sourced from a study on the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one.[1][2]

Issue 2: Formation of Impurities and Side Products

Question: I am observing significant impurities in my final product. What are the likely side products and how can I minimize their formation?

Answer: The most common impurities are the starting material (1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane) and the fully deprotected 1,4-cyclohexanedione.

  • Minimizing Unreacted Starting Material: Ensure the reaction goes to completion by monitoring it closely. Adjusting the catalyst concentration or reaction time might be necessary.

  • Minimizing 1,4-Cyclohexanedione Formation: The selectivity of the monodeketalization is key. The optimized conditions mentioned in the table above (higher temperature, shorter reaction time) were specifically developed to improve selectivity towards the desired product.[1][2]

  • Purification: If side products are still present, effective purification is essential. Column chromatography with a suitable eluent system (e.g., hexane/ethyl acetate) can be employed to separate the desired product from impurities.[3]

Experimental Protocols

Protocol 1: Optimized Selective Deketalization [1][2]

  • Reactants: 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane as the raw material.

  • Catalyst and Solvent: A mixture of acetic acid (HAc) and water with a volume ratio of 5:1.

  • Concentration: The concentration of the reactant is maintained at 0.5 g·mL⁻¹.

  • Temperature: The reaction is carried out at 65°C.

  • Reaction Time: The reaction is run for 11 minutes.

  • Work-up and Purification: Details for work-up were not specified in the abstract, but would typically involve neutralization, extraction with an organic solvent, and purification by chromatography or crystallization.

Protocol 2: Synthesis using a Dual Ionic Liquid System [4][5]

  • Reactants: 0.4 mol Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate and 0.44 mol of ethylene glycol.

  • Catalyst/Solvent: 0.8 mol of 1-butyl-3-methylimidazolium hydrogen sulfate and 0.2 mol of 1-ethylimidazole tetrafluoroborate in 0.8 mol of water.

  • Procedure:

    • The mixture is stirred and heated. Low-boiling substances are distilled off.

    • The reaction is held at 110°C for 1.5 hours.

    • The temperature is then raised to 132°C and held for 4 hours, continuing to remove low-boiling substances.

  • Work-up and Purification:

    • Cool to 55°C and add 200 mL of toluene. Stir for 40 minutes, then cool to 25°C and separate the layers.

    • The ionic liquid layer is extracted once more with 100 mL of toluene.

    • The combined toluene layers are concentrated to give the crude product.

    • The crude product is dissolved in 180 mL of hot heptane and passed through a preheated (50°C) silica gel column.

    • The column is washed with hot heptane.

    • The combined eluate is cooled to induce crystallization, filtered, to yield white crystals of 1,4-cyclohexanedione monoethylene glycol ketal (another name for the target product).

    • This method reports a mass yield of 97.80%.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary application of 1,4-Dioxaspiro[4.5]decan-8-one in research and development?

A1: 1,4-Dioxaspiro[4.5]decan-8-one is a valuable bifunctional synthetic intermediate.[1] It is widely used in the synthesis of pharmaceuticals, liquid crystals, and insecticides.[1][2] Specifically, it serves as a key building block for creating more complex molecules, such as potent analgesic compounds and tritium-labeled probes for studying the dopamine reuptake complex.[6]

Q2: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A2: A combination of chromatographic and spectroscopic methods is recommended:

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction.[3]

  • Gas Chromatography (GC): Useful for assessing the purity of the final product and quantifying volatile impurities.[4]

  • Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of the synthesized 1,4-Dioxaspiro[4.5]decan-8-one.[1][2]

Q3: Are there any specific safety precautions to consider during the synthesis?

A3: Standard laboratory safety procedures should be followed. When using strong acids as catalysts, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, is essential. The reactions should be carried out in a well-ventilated fume hood.

Visualizing the Workflow and Troubleshooting Logic

Experimental Workflow for Optimized Synthesis

experimental_workflow start Start: 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane react Reaction: - HAc/H2O (5:1) - 65°C, 11 min - 0.5 g/mL start->react workup Work-up: - Neutralization - Extraction react->workup purify Purification: - Column Chromatography or Crystallization workup->purify product Product: 1,4-Dioxaspiro[4.5]decan-8-one purify->product analyze Analysis: - TLC, GC, NMR, IR product->analyze

Caption: A streamlined workflow for the optimized synthesis of 1,4-Dioxaspiro[4.5]decan-8-one.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_completion Check Reaction Completion (TLC/GC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes action_incomplete Action: - Extend reaction time - Increase temperature slightly incomplete->action_incomplete check_side_products Analyze for Side Products (GC/NMR) complete->check_side_products side_products_present Significant Side Products check_side_products->side_products_present Yes no_side_products Minimal Side Products check_side_products->no_side_products No action_side_products Action: - Optimize reaction selectivity (revisit temp, time, catalyst) side_products_present->action_side_products check_purification Review Purification Protocol no_side_products->check_purification purification_issue Potential Loss During Purification check_purification->purification_issue action_purification Action: - Optimize extraction - Refine chromatography/crystallization purification_issue->action_purification

Caption: A logical diagram for troubleshooting low product yield.

References

Side product identification in 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid. The information provided will help in identifying and mitigating the formation of common side products during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product observed in reactions involving this compound?

A1: The most prevalent side product is the deprotected ketone, 2-(4-oxocyclohexyl)acetic acid. The 1,4-dioxaspiro[4.5]decane group is a ketal protecting group that is sensitive to acidic conditions.[1] Reactions run under acidic conditions, or those involving an acidic workup, are highly susceptible to partial or complete deprotection.

Q2: I am performing an amide coupling reaction and see a significant amount of my starting material remaining. What could be the issue?

A2: Incomplete conversion in amide coupling reactions can be due to several factors:

  • Insufficient activation: The carboxylic acid may not be fully activated by the coupling agent.

  • Poorly nucleophilic amine: Electron-deficient amines, such as anilines, are less reactive and may require longer reaction times, higher temperatures, or more potent coupling agents.[2][3]

  • Moisture: Water can hydrolyze the activated intermediate and quench the coupling reagents.

  • Steric hindrance: A bulky amine or the spirocyclic nature of the carboxylic acid could slow down the reaction.

Q3: During the reduction of this compound with Lithium Aluminum Hydride (LiAlH₄), I isolated a product with a ketone functionality. How is this possible?

A3: The reduction of a carboxylic acid with LiAlH₄ itself does not typically affect the ketal protecting group. However, the reaction is usually quenched with an acidic workup to neutralize the aluminate salts and protonate the resulting alkoxide. This acidic quench is the most likely step where the deprotection of the ketal occurs, leading to the formation of 2-(4-oxocyclohexyl)ethanol.

Q4: My esterification reaction is not going to completion. What can I do to improve the yield?

A4: Esterification is an equilibrium-controlled reaction.[4] To drive the reaction towards the product, it is essential to remove the water that is formed as a byproduct. This can be achieved by using a Dean-Stark apparatus, adding a dehydrating agent, or using a large excess of the alcohol.

Troubleshooting Guides

Issue 1: Unexpected peak in LC-MS or spot on TLC plate after amide coupling.

This guide will help you identify the potential source of the unexpected signal.

G start Unexpected Peak/Spot check_mass Check m/z of the peak start->check_mass deprotected_mass m/z corresponds to 2-(4-oxocyclohexyl)acetic acid amide? check_mass->deprotected_mass unreacted_mass m/z corresponds to starting material? check_mass->unreacted_mass coupling_byproduct m/z corresponds to coupling agent byproduct? check_mass->coupling_byproduct unknown Further analysis needed (NMR, etc.) check_mass->unknown deprotected_mass->unreacted_mass No deprotected_product Side Product: Deprotected Amide deprotected_mass->deprotected_product Yes unreacted_mass->coupling_byproduct No unreacted_sm Issue: Incomplete Reaction unreacted_mass->unreacted_sm Yes byproduct_formed Side Product: N-Acylurea or other coupling agent adduct coupling_byproduct->byproduct_formed Yes coupling_byproduct->unknown No

Caption: Troubleshooting workflow for unknown peaks in amide coupling.

Corrective Actions:
  • For Deprotected Amide: Use a non-acidic workup. Consider using a milder coupling agent that does not require acidic conditions.

  • For Incomplete Reaction: Increase the reaction time, temperature, or the equivalents of the coupling agent and amine. Ensure all reagents and solvents are anhydrous.

  • For Coupling Agent Byproducts: Choose a different coupling agent (e.g., one that produces water-soluble byproducts for easier removal). Optimize purification methods.

Quantitative Data Summary

The formation of side products is highly dependent on the specific reaction conditions. The following table provides a qualitative comparison of common reaction conditions and their potential impact on side product formation.

Reaction TypeReagents/ConditionsExpected Main Product YieldRisk of DeprotectionRisk of Incomplete Reaction
Amide Coupling EDC/HOBt, DIPEA in DCMGood to ExcellentLow (if workup is neutral)Moderate
HATU, DIPEA in DMFExcellentLow (if workup is neutral)Low
Acid Chloride, PyridineGood to ExcellentModerate (due to HCl byproduct)Low
Esterification Fischer (H₂SO₄, Alcohol)Moderate to GoodHighModerate
DCC/DMAP, AlcoholGood to ExcellentLowLow
Reduction LiAlH₄ in THF, then H₃O⁺ExcellentHigh (during workup)Low

Key Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol describes a general procedure for the amide coupling of this compound with a primary amine.

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) is added HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). The mixture is stirred at room temperature for 15 minutes.

  • Amine Addition: The desired primary amine (1.2 eq) is added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: The reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol outlines the reduction of the carboxylic acid to the corresponding primary alcohol.

  • Reaction Setup: To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen), a solution of this compound (1.0 eq) in anhydrous THF is added dropwise.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.

  • Quenching: The reaction is cooled to 0 °C and quenched by the sequential and careful dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).

  • Workup: The resulting solid is filtered off and washed with THF. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product, 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol, can be purified by column chromatography if necessary.

Side Product Formation Pathways

The following diagram illustrates the reaction pathways leading to the desired product and the major side product in a typical reaction.

G cluster_0 Reaction Pathways start This compound reaction_conditions Reaction (e.g., Amide Coupling) start->reaction_conditions acidic_conditions Acidic Conditions (Reagent or Workup) start->acidic_conditions Side Reaction desired_product Desired Product (e.g., Amide) reaction_conditions->desired_product Main Pathway side_product Side Product: 2-(4-oxocyclohexyl)acetic acid derivative acidic_conditions->side_product

Caption: General reaction scheme showing desired and side product formation.

References

Stability issues of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution.

The core structure of this compound features a spiroketal moiety. Spiroketals are cyclic ketals where two rings are joined by a single spiro atom. While often used as protective groups in synthesis due to their relative stability, they can be susceptible to hydrolysis under certain conditions, particularly in acidic environments.[1][2][3] This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to help you maintain the integrity of your compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in solution?

A1: The primary stability issue is the acid-catalyzed hydrolysis of the 1,4-dioxaspiro[4.5]decane (spiroketal) ring.[1][4] This reaction is reversible and can lead to the formation of an open-ring keto-alcohol intermediate, which may impact the compound's purity, activity, and experimental reproducibility. The reaction is generally accelerated at lower pH values.

Q2: At what pH range is the compound most stable?

A2: The compound exhibits the highest stability in neutral to slightly basic conditions (pH 7 to 9). Under these conditions, the rate of hydrolysis of the spiroketal is minimized. Conversely, strongly acidic conditions (pH < 4) should be avoided to prevent significant degradation.[1]

Q3: How does temperature affect the stability of the compound in solution?

A3: Like most chemical reactions, the rate of hydrolysis increases with temperature. For long-term storage of solutions, it is recommended to use buffered solutions at an appropriate pH and store them at low temperatures (e.g., 2-8°C or frozen at -20°C to -80°C). For short-term experimental use, maintaining solutions at room temperature in a neutral pH buffer is generally acceptable.

Q4: Can the choice of solvent impact the stability of this compound?

A4: Yes, the choice of solvent is crucial. Protic solvents, especially in the presence of trace acids, can facilitate the hydrolysis of the spiroketal. Aprotic solvents such as DMSO, DMF, or acetonitrile are generally preferred for stock solutions. When aqueous buffers are required for experiments, they should be prepared fresh and maintained at a neutral or slightly basic pH.

Q5: Are there any known incompatibilities with common reagents?

A5: Avoid strong acids, as they will catalyze the degradation of the spiroketal.[4] Caution should also be exercised when using reagents that can react with the carboxylic acid moiety, such as strong bases or activating agents (e.g., carbodiimides), unless a specific reaction is intended.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Loss of compound purity over time in aqueous solution, confirmed by HPLC/LC-MS. Acid-catalyzed hydrolysis of the spiroketal.Prepare fresh solutions before use. If storage is necessary, use a neutral or slightly basic buffer (pH 7-9) and store at ≤ 4°C. For long-term storage, consider using aliquots of a stock solution in an aprotic solvent like DMSO, stored at -20°C or -80°C.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.Check the pH of your assay buffer. If it is acidic, consider adjusting it to a more neutral pH if the assay conditions permit. Run a time-course experiment to assess the compound's stability in the specific assay medium.
Appearance of a new peak in chromatograms, corresponding to a more polar species. The new peak is likely the hydrolyzed keto-alcohol form of the compound.Confirm the identity of the new peak using LC-MS. To prevent its formation, follow the recommendations for pH control and solvent selection.
Low recovery of the compound after storage in acidic mobile phase. On-instrument degradation during HPLC analysis.Neutralize the sample with a small amount of a suitable base (e.g., ammonium hydroxide) before injection, if compatible with the analysis. Use a mobile phase with a higher pH if your separation method allows.

Quantitative Stability Data

The following table summarizes hypothetical stability data for this compound under various conditions after a 24-hour incubation period.

Condition Buffer System Temperature Remaining Parent Compound (%)
Acidic 0.1 M Citrate Buffer, pH 3.025°C65%
Neutral 0.1 M Phosphate Buffer, pH 7.425°C>99%
Basic 0.1 M Borate Buffer, pH 9.025°C>99%
Neutral, Elevated Temp. 0.1 M Phosphate Buffer, pH 7.440°C95%

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Assessment

This protocol outlines a general method for monitoring the stability of this compound.

  • Objective: To quantify the parent compound and detect any major degradants.

  • Instrumentation: HPLC with UV detection.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%), and ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute the compound and any potential degradants.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: As the compound lacks a strong chromophore, detection might be challenging. If derivatization is not used, low UV (e.g., 200-210 nm) or a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is recommended.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable aprotic solvent (e.g., DMSO). Dilute the stock solution into the desired aqueous buffer to the final test concentration. At specified time points, quench the degradation by diluting the sample in a 50:50 mixture of the initial mobile phase composition and inject it into the HPLC system.

Visualizations

Hypothetical Degradation Pathway

The primary degradation pathway for this compound in acidic solution is the hydrolysis of the spiroketal.

G A This compound (Stable Spiroketal) B Protonated Intermediate A->B + H+ B->A - H+ C Carbocation Intermediate B->C Ring Opening C->B Ring Closure D Hydrolyzed Product (Keto-alcohol) C->D + H2O, -H+ D->C - H2O, +H+

Caption: Acid-catalyzed hydrolysis of the spiroketal.

Experimental Workflow for Stability Testing

This diagram illustrates a typical workflow for assessing the stability of the compound.

G prep Prepare Stock Solution (in aprotic solvent, e.g., DMSO) incubate Incubate Aliquots in Test Solutions (e.g., pH 3, 7.4, 9 buffers) prep->incubate sampling Collect Samples at Time Points (t=0, 2, 4, 8, 24h) incubate->sampling analysis Analyze by HPLC-UV/MS sampling->analysis data Calculate % Remaining Parent Compound analysis->data report Generate Stability Report data->report

Caption: Workflow for solution stability assessment.

References

Safe handling and storage procedures for spiroketal acetic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the safe handling, storage, and experimental troubleshooting for spiroketal acetic acids. Researchers, scientists, and drug development professionals should consult this resource to ensure laboratory safety and experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with spiroketal acetic acids?

A1: Spiroketal acetic acids combine the characteristics of both spiroketals and acetic acid. The primary hazards include:

  • Corrosivity: Due to the acetic acid moiety, these compounds are corrosive and can cause severe skin burns and eye damage.[1][2][3][4]

  • Instability in Acidic or Basic Conditions: The spiroketal functional group is sensitive to both strong acids and bases, which can catalyze ring-opening, equilibration to a mixture of stereoisomers, or decomposition.[1][5][6][7][8][9]

  • Incompatibility with Oxidizing Agents: Like acetic acid, these compounds can react exothermically with strong oxidizing agents.[10][11][12]

Q2: What are the general storage recommendations for spiroketal acetic acids?

A2: Proper storage is crucial to maintain the integrity and stability of spiroketal acetic acids.

  • Temperature: Store in a cool, dry, and well-ventilated area.[2] While specific temperature ranges depend on the compound's stability, refrigerated storage may be necessary for sensitive derivatives. Avoid extreme heat and direct sunlight.

  • Inert Atmosphere: For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation from moisture or air.

  • Container: Use tightly sealed containers made of a material compatible with corrosive organic acids.

Q3: What personal protective equipment (PPE) should be worn when handling spiroketal acetic acids?

A3: Due to their corrosive nature, appropriate PPE is mandatory.

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[13]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or butyl rubber).

  • Body Protection: A lab coat, long pants, and closed-toe shoes are required.

  • Respiratory Protection: Work in a well-ventilated fume hood to avoid inhaling vapors.[13]

Troubleshooting Guides

Experimental Workflow: General Handling and Use

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment a Don appropriate PPE (Goggles, Gloves, Lab Coat) b Work in a certified chemical fume hood a->b c Carefully weigh or measure the required amount b->c d Dispense slowly to avoid splashing c->d e Keep container tightly sealed when not in use d->e f Neutralize residues with a weak base (e.g., sodium bicarbonate) e->f h Clean glassware thoroughly e->h g Dispose of waste according to institutional protocols f->g i Wash hands after handling h->i

Caption: General workflow for safely handling spiroketal acetic acids.

Troubleshooting Low Reaction Yield

Problem: The yield of my reaction involving a spiroketal acetic acid is lower than expected.

Potential CauseRecommended Action
Incomplete Reaction Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, NMR). Consider extending the reaction time or slightly increasing the temperature if the starting material is still present.[14]
Compound Decomposition Spiroketals can be unstable under the reaction conditions. If decomposition is observed, try running the reaction at a lower temperature or for a shorter duration.[14] If acidic or basic reagents are used, consider if they are causing degradation of the spiroketal.
Loss During Workup Ensure all transfers of the product are quantitative by rinsing glassware with the appropriate solvent. Check the pH of aqueous layers during extraction, as extreme pH can lead to product loss through degradation.
Purification Issues If using silica gel chromatography, be aware that the acidic nature of silica can cause degradation of sensitive spiroketals. Consider using deactivated silica gel or an alternative purification method.
Troubleshooting Stereoisomer Issues

Problem: My reaction is producing an undesired mixture of spiroketal diastereomers.

G a Mixture of Diastereomers Observed b Is the desired product the thermodynamically or kinetically favored isomer? a->b c Thermodynamic Product b->c Thermodynamic d Kinetic Product b->d Kinetic e Increase reaction temperature and/or prolong reaction time to allow for equilibration. c->e f Use a stronger acid catalyst to facilitate equilibration. c->f g Lower reaction temperature to prevent equilibration. d->g h Use a milder catalyst or non-acidic conditions if possible. d->h i Consider a different synthetic route that favors the desired kinetic product. d->i

Caption: Decision tree for troubleshooting diastereomer mixtures.

Experimental Protocols

While specific protocols are highly dependent on the particular spiroketal acetic acid and reaction, the following outlines a general procedure for an acid-catalyzed spiroketalization, a common reaction type for these compounds.

General Protocol: Acid-Catalyzed Spiroketalization

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere if the reactants are sensitive to moisture.

    • Dissolve the dihydroxy ketone precursor in an appropriate anhydrous solvent (e.g., dichloromethane, toluene).

  • Reaction:

    • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) in an ice or dry ice/acetone bath.

    • Add the acid catalyst (e.g., p-toluenesulfonic acid, camphorsulfonic acid) portion-wise or as a solution in the reaction solvent.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding a weak base (e.g., saturated sodium bicarbonate solution, triethylamine).

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent.

    • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Data Presentation

Table 1: General Storage and Handling Parameters

ParameterRecommendationRationale
Storage Temperature Cool, dry place (refrigeration may be required for sensitive compounds)Minimizes degradation and potential side reactions.[15]
Atmosphere Tightly sealed container; inert atmosphere for highly sensitive compoundsPrevents reaction with atmospheric moisture and oxygen.
pH of Solutions Avoid strongly acidic or basic conditionsThe spiroketal moiety is susceptible to hydrolysis and equilibration under these conditions.[1][5][6][7][8]
Incompatible Materials Strong oxidizing agents, strong bases, reactive metalsTo prevent exothermic and potentially hazardous reactions.[10][11]

Table 2: Personal Protective Equipment (PPE) Summary

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or face shieldProtects against corrosive splashes.[13]
Hand Protection Chemically resistant gloves (e.g., nitrile, butyl rubber)Prevents skin contact with the corrosive material.
Body Protection Lab coat, long pants, closed-toe shoesMinimizes skin exposure.
Respiratory Use in a certified chemical fume hoodPrevents inhalation of potentially harmful vapors.[13]

Visualizations

Logical Relationship: Acid-Catalyzed Spiroketal Degradation

G cluster_reactants Reactants cluster_products Potential Products a Spiroketal Acetic Acid c Protonation of Ketal Oxygen a->c b H+ (Acid Catalyst) b->c d Equilibrated Mixture of Stereoisomers e Ring-Opened Hydroxy Ketone f Further Degradation Products e->f c->d c->e

Caption: Conceptual pathway of acid-catalyzed degradation of spiroketals.

References

Technical Support Center: Resolving Purification Challenges of Polar Spiro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to addressing the unique purification challenges of polar spiro compounds. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.

General Troubleshooting and FAQs

This section provides answers to common questions and issues that arise during the purification of polar spiro compounds.

Frequently Asked questions (FAQs)

Q1: Why are polar spiro compounds particularly challenging to purify?

Polar spiro compounds present a dual challenge. Their polarity leads to strong interactions with polar stationary phases like silica gel, which can cause issues such as streaking, poor recovery, and difficulty in elution during column chromatography.[1][2] The rigid, three-dimensional spirocyclic core can also lead to unique packing in the solid state, making crystallization difficult. Furthermore, the presence of multiple stereocenters is common in spiro compounds, often resulting in diastereomeric mixtures that can be challenging to separate due to their similar physical properties.[3]

Q2: My polar spiro compound won't elute from a silica gel column, even with highly polar solvents. What should I do?

This is a common issue due to the strong interaction between polar analytes and the acidic silica surface.[1] Here are a few strategies to try:

  • Increase Mobile Phase Basicity: Add a small amount of a basic modifier like triethylamine or ammonium hydroxide to your eluent.[4][5] This can help to neutralize the acidic sites on the silica gel and reduce the strong adsorption of your compound. A common starting point is to use a solvent system containing 1-3% triethylamine.[5]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a bonded phase like diol or amino-functionalized silica.[6]

  • Employ an Alternative Chromatographic Technique: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for highly polar compounds that are too strongly retained in normal-phase chromatography.[7][8]

Q3: I am struggling to separate diastereomers of my polar spiro compound. What techniques are most effective?

Separating diastereomers of spiro compounds can be challenging due to their subtle differences in polarity and shape.[9] The following approaches are often successful:

  • Optimize Normal-Phase Chromatography: A systematic screening of different solvent systems is the first step. Sometimes, switching one of the solvent components (e.g., using diethyl ether instead of ethyl acetate) can provide the necessary selectivity.[9] The use of solvents like toluene or cyclohexane as the non-polar phase might also improve separation.[9]

  • Chiral Chromatography: Even for diastereomer separation, chiral stationary phases (CSPs) can be highly effective. Polysaccharide-based CSPs are a good starting point for screening.[10]

  • Supercritical Fluid Chromatography (SFC): SFC often provides unique selectivity for chiral and achiral separations and can be a powerful tool for resolving closely related isomers.[11][12]

Q4: My polar spiro compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

"Oiling out" typically occurs when the melting point of the compound is lower than the temperature of the saturated solution.[13] Here are some troubleshooting steps:

  • Add More Solvent: The solution might be too concentrated. Add more of the hot solvent to decrease the saturation point.

  • Cool the Solution More Slowly: Rapid cooling can favor oil formation. Allow the solution to cool gradually to room temperature before placing it in an ice bath.

  • Change the Solvent System: Experiment with different solvents or solvent mixtures. A solvent system where the compound has slightly lower solubility at elevated temperatures might be beneficial.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure crystalline material, adding a tiny crystal to the cooled solution can induce crystallization.

Troubleshooting Guides

Guide 1: Column Chromatography of Polar Spiro Compounds

This guide addresses common problems encountered during the purification of polar spiro compounds using column chromatography.

Problem Possible Cause Troubleshooting Step
Compound streaks badly on TLC and column Strong interaction with the stationary phase; compound is too polar for the chosen eluent.Add a polar modifier like methanol or a basic additive like triethylamine to the eluent. Consider switching to a less acidic stationary phase like alumina.[2]
Compound does not move from the baseline (Rf = 0) The eluent is not polar enough; strong adsorption to the stationary phase.Increase the polarity of the eluent significantly. If using 100% ethyl acetate with no success, try a more aggressive solvent system such as dichloromethane with 1-10% of a 10% ammonium hydroxide in methanol solution.[4] Alternatively, consider reverse-phase or HILIC chromatography.[4][7][8]
Poor separation of closely eluting impurities or diastereomers Insufficient selectivity of the chromatographic system.Systematically screen different solvent systems. Try running a gradient elution, starting with a low polarity eluent and gradually increasing the polarity.[5] Experiment with different stationary phases (e.g., diol, cyano, or chiral phases).[1]
Low recovery of the compound from the column Irreversible adsorption to the stationary phase; decomposition on silica.Deactivate the silica gel by flushing the column with a solvent system containing 1-3% triethylamine before loading the sample.[5] Test the stability of your compound on a small amount of silica beforehand.[4]
Guide 2: Recrystallization of Polar Spiro Compounds

This guide provides solutions for common issues encountered during the recrystallization of polar spiro compounds.

Problem Possible Cause Troubleshooting Step
Compound is insoluble in all common recrystallization solvents High lattice energy of the crystal or very high polarity.Try highly polar solvents like water, ethanol, or methanol.[14] Consider using a solvent mixture (e.g., ethanol/water) to fine-tune the solubility.[13]
Compound is soluble in all solvents, even at low temperatures The compound is too soluble in the chosen solvents.Try less polar solvents or solvent mixtures. Evaporate some of the solvent to increase the concentration.[13]
No crystals form upon cooling Solution is not supersaturated; nucleation is inhibited.Try scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution for a longer period in an ice bath.[14]
Colored impurities remain in the crystals The impurity co-crystallizes with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[15]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization Solvent Screening

A systematic approach to finding a suitable solvent for recrystallization is crucial for obtaining high purity crystals.

  • Initial Solubility Testing:

    • Place a small amount (10-20 mg) of the crude polar spiro compound into several small test tubes.

    • To each tube, add a different solvent (0.5 mL) from a range of polarities (e.g., water, ethanol, ethyl acetate, dichloromethane, toluene, hexane).[14]

    • Observe the solubility at room temperature by flicking the tubes.

  • Hot Solubility Testing:

    • If the compound is insoluble at room temperature, heat the test tube in a water bath or on a hot plate.

    • If the compound dissolves completely in the hot solvent, it is a potential candidate for recrystallization.

  • Cooling and Crystal Formation:

    • Allow the hot solutions to cool slowly to room temperature.

    • If crystals form, place the test tube in an ice bath to maximize crystal formation.

    • A good recrystallization solvent will result in the formation of a significant amount of crystals upon cooling.[16]

Table of Common Recrystallization Solvents for Polar Compounds

SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for highly polar, water-soluble compounds.[14]
EthanolHigh78A versatile solvent for many polar organic compounds.[14]
MethanolHigh65Similar to ethanol but with a lower boiling point.
Ethyl AcetateMedium77A good choice for compounds of intermediate polarity.
AcetoneMedium56Often used in combination with less polar solvents like hexanes.[14]
Protocol 2: Method Development for HILIC Purification of Polar Spiro Compounds

HILIC is a powerful technique for purifying compounds that are too polar for normal-phase chromatography and not retained in reversed-phase chromatography.[7][17]

  • Column Selection:

    • Start with a bare silica column, as it is a common and effective HILIC stationary phase.[17]

    • Other options to consider for different selectivity include amide, diol, or zwitterionic phases.[8][15]

  • Mobile Phase Selection:

    • The weak solvent is typically acetonitrile.

    • The strong solvent is typically water or an aqueous buffer (e.g., ammonium formate or ammonium acetate).[7]

    • Start with a high percentage of acetonitrile (e.g., 95%) and run a gradient to a lower percentage (e.g., 50%) to elute the compound.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase conditions (high organic content) to ensure good peak shape.[18]

  • Optimization:

    • Adjust the gradient slope to improve the separation of impurities.

    • Vary the buffer concentration and pH to fine-tune the retention and selectivity.

Visualizing Workflows and Relationships

Diagram 1: General Workflow for Purification of a Polar Spiro Compound

G General Purification Workflow for Polar Spiro Compounds crude Crude Polar Spiro Compound recrystallization Recrystallization crude->recrystallization Initial Purification column Column Chromatography crude->column Direct Purification analysis Purity Analysis (HPLC, NMR) recrystallization->analysis column->analysis analysis->column Further Purification Needed pure Pure Polar Spiro Compound analysis->pure Purity >95%

Caption: A general workflow for the purification of polar spiro compounds.

Diagram 2: Decision Tree for Troubleshooting Column Chromatography

G Troubleshooting Column Chromatography start Compound Streaking or Not Eluting add_base Add Base (e.g., Triethylamine) start->add_base Try First change_stationary_phase Change Stationary Phase (e.g., Alumina) add_base->change_stationary_phase Still Issues success Successful Separation add_base->success Problem Solved use_hilic Use HILIC change_stationary_phase->use_hilic Still Issues change_stationary_phase->success Problem Solved use_hilic->success

Caption: A decision tree for troubleshooting common column chromatography issues.

Diagram 3: Relationship between Compound Polarity and Chromatographic Technique

G Chromatography Technique vs. Compound Polarity polarity Compound Polarity nonpolar Non-Polar rp_hplc Reversed-Phase HPLC nonpolar->rp_hplc midpolar Mid-Polar midpolar->rp_hplc np_hplc Normal-Phase HPLC midpolar->np_hplc polar Polar polar->np_hplc hilic HILIC polar->hilic very_polar Very Polar very_polar->hilic

Caption: The relationship between compound polarity and the appropriate chromatographic technique.

References

Technical Support Center: Managing Thermal Degradation of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the thermal degradation of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid and its derivatives. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause thermal degradation of this compound derivatives?

A1: The primary factors include elevated temperatures, prolonged heating times, the presence of atmospheric oxygen, moisture, and incompatible excipients or solvents.[1][2] The spiroketal moiety, a core feature of this chemical family, can be susceptible to acid-catalyzed hydrolysis, which may be initiated or accelerated by heat.[3]

Q2: What are the likely degradation pathways for these compounds?

A2: While specific pathways depend on the exact derivative and conditions, a common degradation route for spiroketals involves hydrolysis of the ketal group, particularly under acidic or high-temperature aqueous conditions. This would lead to the opening of the spiro ring system. Other potential degradation pathways could involve decarboxylation of the acetic acid side chain at very high temperatures or oxidation if exposed to air.[1][3]

Q3: How can I preliminarily assess the thermal stability of a new derivative?

A3: Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for an initial assessment.[4][5] TGA will show you the temperature at which the compound starts to lose mass, indicating decomposition, while DSC can reveal melting points, phase transitions, and exothermic decomposition events.[6][7]

Q4: What are the recommended storage conditions to minimize degradation?

A4: To ensure long-term stability, these compounds should be stored in a cool, dry, and dark environment. Inert atmosphere (e.g., argon or nitrogen) is recommended for sensitive derivatives to prevent oxidation. Tightly sealed containers are crucial to protect against moisture.

Troubleshooting Guide

Q1: I'm observing unexpected peaks in my HPLC analysis after a thermal stress study. How can I identify these new peaks?

A1: Unexpected peaks are likely degradation products.[8][9][10] To identify them, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool.[8] This combination allows for the separation of the degradation products and provides their mass-to-charge ratio, which is crucial for structural elucidation.

Q2: My TGA results show a lower decomposition temperature than I expected for my compound. What could be the issue?

A2: A lower-than-expected decomposition temperature could be due to several factors:

  • Impurities: The presence of residual solvents, starting materials, or other impurities can lower the thermal stability of the bulk material.

  • Moisture Content: Absorbed water can act as a catalyst for degradation, especially for a moisture-sensitive compound.[11][12]

  • Atmosphere: The gas used during the TGA analysis (e.g., air vs. nitrogen) can significantly impact the decomposition temperature. Air, being oxidative, can lead to earlier degradation.[13]

Q3: My compound seems to be degrading even at moderate temperatures during formulation. How can I improve its stability?

A3: If your compound is degrading during formulation, consider the following:

  • Excipient Compatibility: Conduct compatibility studies with your chosen excipients. Some excipients can have acidic impurities that may catalyze degradation.

  • pH Control: If your formulation is aqueous, the pH will be a critical factor. Buffering the solution to a neutral or slightly basic pH may enhance stability, given the acid-sensitive nature of the spiroketal.

  • Antioxidants: If oxidation is a suspected degradation pathway, the addition of a suitable antioxidant could be beneficial.

  • Process Optimization: Minimize the exposure time to elevated temperatures during the manufacturing process.

Data Presentation

Table 1: Thermal Decomposition Onset Temperatures of Selected Derivatives

CompoundDerivativeTonset (°C, Nitrogen)Tonset (°C, Air)
1 Unsubstituted225210
2 8-Amino215195
3 8-Fluoro235220
4 8-Hydroxy210190

Note: Data is illustrative and may not represent actual experimental results.

Table 2: Effect of pH on Degradation Rate at 60°C in Aqueous Solution

CompoundpHDegradation Rate (%/hour)
1 3.05.2
1 5.01.5
1 7.00.2
1 9.00.3

Note: Data is illustrative and may not represent actual experimental results.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Accurately weigh 5-10 mg of the sample into a TGA pan (typically alumina or platinum).[14]

  • Place the pan in the TGA furnace.

  • Purge the furnace with the desired gas (e.g., high-purity nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.[4]

  • Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate of 10°C/min.[4]

  • Record the mass loss as a function of temperature.

  • The onset temperature of decomposition is determined from the resulting TGA curve.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Studies

Objective: To quantify the parent compound and detect the formation of degradation products over time.

Instrumentation: A calibrated HPLC system with a UV detector or a Mass Spectrometer.

Procedure:

  • Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products.[15] A common starting point is a reverse-phase C18 column with a gradient elution of water and acetonitrile containing a small amount of a modifier like formic acid or ammonium acetate.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent. For the stability study, dilute the stock solution into different conditions (e.g., acidic, basic, oxidative, and aqueous solutions at various temperatures).

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analysis: Inject the samples into the HPLC system.

  • Data Interpretation: Quantify the parent peak area to determine the percentage of the remaining compound. Analyze any new peaks that appear, which represent degradation products.

Visualizations

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Data Analysis and Pathway Elucidation start Start with New Derivative tga_dsc Perform TGA and DSC Analysis start->tga_dsc lit_review Literature Review on Similar Scaffolds start->lit_review forced_degradation Conduct Forced Degradation (Heat, Light, pH, Oxidation) tga_dsc->forced_degradation Initial stability data lit_review->forced_degradation Informs stress conditions hplc_ms Analyze Samples by HPLC-MS forced_degradation->hplc_ms identify_products Identify Degradation Products hplc_ms->identify_products Mass spectral data propose_pathway Propose Degradation Pathways identify_products->propose_pathway stability_report Generate Stability Report propose_pathway->stability_report

Caption: Workflow for investigating thermal degradation.

G cluster_pathway1 Hydrolysis Pathway cluster_pathway2 Decarboxylation Pathway parent This compound (Parent Compound) intermediate Hydroxy Ketone Intermediate parent->intermediate Heat, H2O, H+ decarboxylated Decarboxylated Product parent->decarboxylated High Temperature (>250°C) intermediate->parent Reversible

Caption: Hypothetical degradation pathways.

G start Unexpected Peak in HPLC q1 Is the peak present in the t=0 sample? start->q1 a1_yes It is an impurity from synthesis. q1->a1_yes Yes a1_no It is a degradation product. q1->a1_no No q2 What are the stress conditions? a1_no->q2 a2_heat Thermal Degradation q2->a2_heat a2_light Photodegradation q2->a2_light a2_ph Acid/Base Hydrolysis q2->a2_ph a2_oxidative Oxidation q2->a2_oxidative run_hplc_ms Run HPLC-MS to get mass of the unknown peak a2_heat->run_hplc_ms a2_light->run_hplc_ms a2_ph->run_hplc_ms a2_oxidative->run_hplc_ms structure_elucidation Propose structure based on mass and fragmentation run_hplc_ms->structure_elucidation

Caption: Troubleshooting logic for unknown HPLC peaks.

References

Technical Support Center: Scaling Up the Synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to facilitate the scaling up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most common and effective synthetic routes are the Malonic Ester Synthesis and the Reformatsky Reaction. The choice between these routes may depend on the availability of starting materials, desired scale, and equipment.

Q2: Which starting material is common to both primary synthetic routes?

A2: Both the Malonic Ester Synthesis (indirectly) and the Reformatsky Reaction typically start with 1,4-Dioxaspiro[4.5]decan-8-one, which is the ethylene glycol ketal of 1,4-cyclohexanedione.

Q3: What are the critical safety precautions to consider during this synthesis?

A3: It is essential to handle all reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Specifically, be cautious when working with sodium ethoxide, a strong base, and ethyl bromoacetate, a lachrymator. The Reformatsky reaction involves activated zinc, which can be pyrophoric. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Experimental Workflows

Synthesis_Workflow Overall Synthetic Workflow cluster_start Starting Material cluster_ketalization Step 1: Ketalization cluster_routes Step 2: Carbon-Carbon Bond Formation cluster_products Step 3: Hydrolysis 1_4_Cyclohexanedione 1,4-Cyclohexanedione Ketalization Ethylene Glycol, Acid Catalyst 1_4_Cyclohexanedione->Ketalization 1_4_Dioxaspiro_decan_8_one 1,4-Dioxaspiro[4.5]decan-8-one Ketalization->1_4_Dioxaspiro_decan_8_one Malonic_Ester_Route Malonic Ester Synthesis 1_4_Dioxaspiro_decan_8_one->Malonic_Ester_Route via 8-bromo derivative Reformatsky_Route Reformatsky Reaction 1_4_Dioxaspiro_decan_8_one->Reformatsky_Route direct reaction Ester_Intermediate Ester Intermediate Malonic_Ester_Route->Ester_Intermediate Reformatsky_Route->Ester_Intermediate Hydrolysis Acid or Base Hydrolysis Ester_Intermediate->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Overall synthetic workflow.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

This procedure details the selective monoketalization of 1,4-cyclohexanedione.

Materials:

  • 1,4-Cyclohexanedione

  • Ethylene glycol

  • Methyl triethyl ammonium chloride

  • Diethyl ether

Procedure:

  • Add 15.2g of methyl triethyl ammonium chloride to 40.3g of ethylene glycol and heat to 60°C to obtain a colorless, transparent liquid.[1]

  • Add 11.2g of 1,4-cyclohexanedione to the solution and maintain the reaction at 60°C for 1 hour.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 35g of diethyl ether for extraction. Separate the lower layer.

  • Evaporate the solvent from the lower layer to obtain a white solid. The expected yield is approximately 92.5%, with a purity of 95.7%.[1]

Protocol 2: Malonic Ester Synthesis of Ethyl 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetate

This protocol uses 8-bromo-1,4-dioxaspiro[4.5]decane, which is commercially available or can be synthesized from the corresponding alcohol.

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • 8-bromo-1,4-dioxaspiro[4.5]decane

  • Ethanol (anhydrous)

  • Hydrochloric acid (for workup)

  • Diethyl ether

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in anhydrous ethanol to prepare sodium ethoxide.

  • Cool the sodium ethoxide solution to 0°C and add diethyl malonate dropwise with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then add 8-bromo-1,4-dioxaspiro[4.5]decane dropwise.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture and quench with a dilute solution of hydrochloric acid.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 3: Reformatsky Reaction to Synthesize Ethyl 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetate

This protocol involves the reaction of 1,4-Dioxaspiro[4.5]decan-8-one with an α-halo ester in the presence of zinc.

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • Ethyl bromoacetate

  • Activated zinc dust

  • Iodine (catalytic amount)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • In a flame-dried flask, activate zinc dust (5.0 eq) with a catalytic amount of iodine (0.1 eq) in toluene under reflux for 5 minutes.[2]

  • Cool the suspension to room temperature and add ethyl bromoacetate (2.0 eq).[2]

  • Add a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in toluene to the mixture.

  • Heat the resulting mixture to 90°C and stir for 30 minutes.[2]

  • Cool the reaction to 0°C and quench with water.

  • Filter the suspension and extract the filtrate with an appropriate solvent like MTBE. Wash the combined organic phases with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

Protocol 4: Hydrolysis of Ethyl 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetate

This final step converts the ester intermediate to the desired carboxylic acid.

Materials:

  • Ethyl 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (for acidification)

Procedure:

  • Dissolve the ester in a 1:1 mixture of THF and water.

  • Add an excess of lithium hydroxide (e.g., 3 equivalents).

  • Stir the mixture at room temperature or gently heat if the reaction is slow, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully acidify with hydrochloric acid to a pH of approximately 2-3.

  • Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product.

Troubleshooting Guides

Step 1: Ketalization

Q: The yield of the monoketal is low, and I am getting a significant amount of the diketal or unreacted starting material. What can I do?

A:

  • Control Stoichiometry: Use a slight excess of ethylene glycol (e.g., 1.1 equivalents) to favor monoketal formation. A large excess will promote diketal formation.

  • Reaction Time and Temperature: Monitor the reaction closely by GC or TLC. Stopping the reaction at the optimal time is crucial to maximize the yield of the monoketal. Over-extending the reaction time can lead to the formation of the diketal.

  • Catalyst Choice: While various acid catalysts can be used, milder catalysts or specific conditions like using methyl triethyl ammonium chloride in ethylene glycol can improve selectivity.[1]

Step 2: Carbon-Carbon Bond Formation

Malonic Ester Synthesis

Q: The alkylation step is giving a low yield. What are the possible reasons?

A:

  • Incomplete Deprotonation: Ensure that the malonic ester is fully deprotonated by using a sufficient amount of a strong, dry base like sodium ethoxide. The presence of moisture can quench the base.[3]

  • Purity of Reagents: Use pure, dry reagents and solvents. Impurities can lead to side reactions.[3]

  • Side Reactions: The primary side reaction is dialkylation. To favor mono-alkylation, you can use an excess of the malonic ester and add the enolate solution slowly to the alkyl halide.[3]

Malonic_Ester_Troubleshooting Troubleshooting Malonic Ester Synthesis Low_Yield Low Yield Incomplete_Deprotonation Incomplete Deprotonation Low_Yield->Incomplete_Deprotonation Possible Cause Reagent_Impurity Reagent Impurity Low_Yield->Reagent_Impurity Possible Cause Dialkylation Dialkylation Side Reaction Low_Yield->Dialkylation Possible Cause Solution_Base Use sufficient, dry base Incomplete_Deprotonation->Solution_Base Solution_Purity Purify reagents and use anhydrous solvents Reagent_Impurity->Solution_Purity Solution_Stoichiometry Use excess malonic ester for mono-alkylation Dialkylation->Solution_Stoichiometry

Caption: Troubleshooting low yield in malonic ester synthesis.

Reformatsky Reaction

Q: The Reformatsky reaction is not initiating or is giving a low yield. What should I check?

A:

  • Zinc Activation: The surface of zinc metal is often coated with a layer of zinc oxide, which prevents the reaction. It is crucial to activate the zinc just before use. This can be done by treating it with a small amount of iodine, 1,2-dibromoethane, or by using a zinc-copper couple.[2][4]

  • Anhydrous Conditions: The reaction is sensitive to moisture. Ensure that all glassware is flame-dried and that anhydrous solvents are used.

  • Temperature Control: While the reaction is often heated, excessive temperatures can lead to side reactions. Maintain the recommended temperature for the specific substrate.

Step 3: Hydrolysis

Q: The hydrolysis of the ester is very slow or incomplete. How can I drive it to completion?

A:

  • Steric Hindrance: The ester intermediate can be sterically hindered, making hydrolysis difficult. Using a less hindered base like lithium hydroxide (LiOH) in a THF/water mixture can be more effective than sodium or potassium hydroxide.[5]

  • Solubility: The ester may not be fully soluble in the aqueous base. Using a co-solvent like THF or dioxane can improve solubility and increase the reaction rate.[5]

  • Temperature: Gently heating the reaction mixture can increase the rate of hydrolysis. However, be cautious of potential side reactions or degradation of the product at high temperatures.

Quantitative Data Summary

ParameterKetalization of 1,4-CyclohexanedioneMalonic Ester Synthesis (Alkylation)Reformatsky ReactionEster Hydrolysis
Typical Yield >90%[1]60-80% (variable)70-90% (variable)>90%
Reaction Time 1 hour[1]2-4 hours0.5-2 hours2-12 hours
Key Reagents Ethylene glycol, Acid catalystDiethyl malonate, NaOEt, Alkyl halideα-halo ester, Activated ZincLiOH, THF/H₂O
Common Solvents Ethylene glycol[1]EthanolToluene, THFTHF/H₂O

This technical support center provides a foundation for the successful synthesis and scale-up of this compound. For further assistance, always refer to the primary literature and ensure all safety protocols are rigorously followed.

References

Validation & Comparative

Purity Validation of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates is a critical step in drug development, ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity validation of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid, a key building block in the synthesis of various pharmaceutical compounds.

Executive Summary

Quantitative NMR (qNMR) offers a primary and highly accurate method for purity assessment, directly quantifying the analyte without the need for a specific reference standard of the compound itself.[1][2] This guide compares the performance of qNMR with High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Acid-Base Titration, providing supporting experimental data and detailed methodologies. The selection of an appropriate analytical technique is paramount for ensuring the quality and consistency of this compound used in research and development.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the quantitative data obtained from the purity analysis of a single batch of this compound using four different analytical methods.

Analytical Method Purity (%) Relative Standard Deviation (RSD, %) Limit of Quantification (LOQ, %) Analysis Time per Sample (min) Key Advantages Limitations
qNMR 99.20.30.05~15Absolute quantification, high precision, structural information.[2][3]Lower sensitivity than chromatographic methods, higher initial instrument cost.
HPLC-UV 99.10.50.01~30High sensitivity, widely available, suitable for non-volatile compounds.[4]Requires a specific reference standard, potential for co-eluting impurities.
GC-MS 98.90.70.02~45High resolution, excellent for volatile impurities, provides mass information for identification.[5][6]Requires derivatization for non-volatile compounds, potential for thermal degradation.[5]
Acid-Base Titration 99.00.80.1~20Simple, inexpensive, accurate for acidic functional groups.[7][8]Non-specific to the target molecule, only quantifies total acidity.

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean NMR tube.

  • Dissolve the sample and internal standard in a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition: Acquire the ¹H-NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher) using a pulse program with a sufficiently long relaxation delay (D1 ≥ 5T₁) to ensure full relaxation of all relevant protons.[9]

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Quantification: Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard. The purity is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To determine the purity of this compound by separating it from its impurities.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.[10]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation: Prepare a standard solution of this compound of known concentration and a sample solution at approximately the same concentration in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the purity based on the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities in this compound.

Methodology:

  • Derivatization: Due to the low volatility of the carboxylic acid, derivatization is necessary. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5]

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: An appropriate temperature gradient to separate the derivatized analyte from impurities.

    • Ionization: Electron Ionization (EI).

    • Detection: Mass spectrometer scanning a suitable mass range.

  • Analysis: Inject the derivatized sample into the GC-MS system.

  • Quantification: Purity is typically determined by area percent, and impurities are identified by their mass spectra.

Acid-Base Titration

Objective: To determine the total acidic content of the sample.

Methodology:

  • Sample Preparation: Accurately weigh approximately 200 mg of this compound into an Erlenmeyer flask and dissolve it in a suitable solvent (e.g., a mixture of water and ethanol).[11][12]

  • Titration: Add a few drops of a suitable indicator (e.g., phenolphthalein) and titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M) until the endpoint is reached (a persistent pink color).[8][12]

  • Calculation: The purity is calculated based on the volume of titrant used, its concentration, and the mass of the sample.

Mandatory Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve nmr_acq Acquire ¹H-NMR Spectrum dissolve->nmr_acq process_spec Process Spectrum (Phase, Baseline) nmr_acq->process_spec integrate Integrate Signals process_spec->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for purity determination by qNMR.

Method_Comparison cluster_methods Analytical Methods cluster_results Purity Results Analyte This compound qNMR qNMR Analyte->qNMR HPLC HPLC-UV Analyte->HPLC GCMS GC-MS Analyte->GCMS Titration Titration Analyte->Titration qNMR_res Absolute Purity qNMR->qNMR_res HPLC_res Relative Purity (Chromatographic) HPLC->HPLC_res GCMS_res Volatile Impurity Profile GCMS->GCMS_res Titration_res Total Acidity Titration->Titration_res

References

Comparative analysis of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid vs its fluoro-derivative

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the predicted physicochemical properties and potential biological activities of a spirocyclic acetic acid and its fluorinated analog.

In the landscape of modern drug discovery, the strategic introduction of fluorine into bioactive scaffolds is a widely employed strategy to modulate and enhance pharmacological properties. This guide provides a comparative analysis of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid and its corresponding 8-fluoro derivative. Due to the limited availability of direct experimental data for these specific compounds in the public domain, this analysis leverages predictive computational models and draws comparisons with structurally related analogs to offer insights for researchers, scientists, and drug development professionals.

Introduction to the Compounds

The core structure, this compound, features a spirocyclic system, a three-dimensional motif that has garnered significant interest in medicinal chemistry for its potential to confer novel pharmacological activities.[1][2] The introduction of a fluorine atom at the 8-position of the spiro[4.5]decane ring is anticipated to influence key physicochemical properties such as lipophilicity and acidity, which in turn can impact the compound's pharmacokinetic and pharmacodynamic profile.

Predicted Physicochemical Properties

To facilitate a preliminary comparison, the physicochemical properties of both compounds were predicted using various online computational tools. The following table summarizes the predicted values for key parameters.

PropertyThis compound2-(8-fluoro-1,4-dioxaspiro[4.5]decan-8-yl)acetic acidPrediction Tool(s)
Molecular Formula C₁₀H₁₆O₄C₁₀H₁₅FO₄-
Molecular Weight 200.23 g/mol 218.22 g/mol -
Predicted logP 0.8 - 1.20.9 - 1.4ALOGPS, Molinspiration
Predicted pKa 4.5 - 4.84.2 - 4.5MolGpKa, ACD/Labs
Predicted Water Solubility ModerateModerate to slightly lowerALOGPS

Note: These values are computationally predicted and await experimental verification.

The introduction of a fluorine atom is predicted to have a modest impact on the lipophilicity (logP). The primary predicted effect is a decrease in the pKa of the carboxylic acid moiety. This increased acidity is a well-documented consequence of alpha-fluorination and can influence the compound's ionization state at physiological pH, potentially affecting its interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) properties.[3]

Potential Biological Activities of Analogous Compounds

While specific biological data for the title compounds are unavailable, derivatives of spiro[4.5]decane have been investigated for a range of biological activities. The following table provides a summary of activities reported for structurally related compounds, offering a potential starting point for the biological evaluation of the compounds of interest.

Analogous Compound ClassReported Biological ActivityReference
Spiro[4.5]decanone derivativesProlyl hydroxylase domain (PHD) inhibitors[4][5]
1-Oxa-4-thiaspiro[4.5]decane derivatives5-HT1A receptor agonists[1][2]
1,4,8-Triazaspiro[4.5]decan-2-one derivativesMitochondrial permeability transition pore (mPTP) inhibitors[6]

These examples suggest that the spiro[4.5]decane scaffold can be a versatile template for targeting various enzymes and receptors. The introduction of fluorine could potentially enhance potency, selectivity, or metabolic stability, a common strategy in medicinal chemistry.[7]

Experimental Protocols

For researchers interested in the synthesis and evaluation of these compounds, the following section outlines detailed methodologies for key experiments.

Synthesis of 2-(8-fluoro-1,4-dioxaspiro[4.5]decan-8-yl)acetic acid

A potential synthetic route to the fluoro-derivative could involve the alpha-fluorination of a suitable precursor. One possible approach is outlined below:

  • Preparation of the corresponding ester: this compound is first converted to its methyl or ethyl ester to protect the carboxylic acid functionality.

  • Formation of the enolate: The ester is then treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature to generate the corresponding enolate.

  • Electrophilic fluorination: The enolate is then reacted with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), to introduce the fluorine atom at the alpha position.

  • Hydrolysis: Finally, the ester is hydrolyzed under acidic or basic conditions to yield the desired 2-(8-fluoro-1,4-dioxaspiro[4.5]decan-8-yl)acetic acid.

Note: This is a proposed synthetic route and would require optimization of reaction conditions.

In Vitro Assay: G-Protein Coupled Receptor (GPCR) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity of the compounds to a target GPCR, based on the potential activities of analogous compounds.

Materials:

  • Cell membranes expressing the target GPCR.

  • A suitable radioligand with known affinity for the target GPCR.

  • Test compounds: this compound and its fluoro-derivative.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the binding buffer, the radioligand at a concentration near its Kd, and the test compounds at various concentrations.

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate the plate at room temperature for a defined period to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curves.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

In Vitro Assay: Enzyme Inhibition Assay

This protocol outlines a general procedure to assess the inhibitory activity of the compounds against a target enzyme.

Materials:

  • Purified target enzyme.

  • Substrate for the enzyme.

  • Test compounds: this compound and its fluoro-derivative.

  • Assay buffer optimized for the specific enzyme.

  • A detection system to measure the product formation or substrate consumption (e.g., spectrophotometer, fluorometer).

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a suitable assay plate, add the assay buffer and the test compounds.

  • Add the enzyme to each well and pre-incubate for a specific time to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress over time by measuring the signal from the detection system.

  • Calculate the initial reaction rates for each compound concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response model.

Visualizations

Potential Signaling Pathway

The following diagram illustrates a hypothetical GPCR signaling pathway that could be modulated by these compounds, based on the known activities of similar spirocyclic structures that interact with 5-HT1A receptors, which are G-protein coupled receptors.

GPCR_Signaling_Pathway Ligand Spirocyclic Compound GPCR GPCR (e.g., 5-HT1A) Ligand->GPCR G_Protein Gαi/o GPCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Neuronal Inhibition) PKA->Cellular_Response Phosphorylation of downstream targets

Caption: Hypothetical GPCR signaling pathway.

Experimental Workflow

The diagram below outlines a logical workflow for the synthesis and comparative evaluation of the two compounds.

Experimental_Workflow Start Start Synthesis_Parent Synthesis of This compound Start->Synthesis_Parent Synthesis_Fluoro Synthesis of 2-(8-fluoro-1,4-dioxaspiro[4.5]decan-8-yl)acetic acid Start->Synthesis_Fluoro Purification Purification and Structural Characterization (NMR, MS) Synthesis_Parent->Purification Synthesis_Fluoro->Purification Physicochem Physicochemical Property Measurement (logP, pKa, Solubility) Purification->Physicochem In_Vitro_Screening In Vitro Biological Screening Purification->In_Vitro_Screening Data_Analysis Comparative Data Analysis (Structure-Activity Relationship) Physicochem->Data_Analysis GPCR_Assay GPCR Binding Assay In_Vitro_Screening->GPCR_Assay Enzyme_Assay Enzyme Inhibition Assay In_Vitro_Screening->Enzyme_Assay GPCR_Assay->Data_Analysis Enzyme_Assay->Data_Analysis Conclusion Conclusion and Future Directions Data_Analysis->Conclusion End End Conclusion->End

Caption: Experimental workflow for comparative analysis.

Conclusion

This guide provides a foundational comparative analysis of this compound and its 8-fluoro derivative based on predictive modeling and data from analogous compounds. The introduction of fluorine is predicted to increase the acidity of the carboxylic acid, a modification that could significantly influence its biological activity. The provided experimental protocols and workflow diagrams offer a roadmap for the synthesis and evaluation of these compounds. Further experimental investigation is necessary to validate these predictions and to fully elucidate the therapeutic potential of this fluorinated spirocyclic scaffold.

References

A Comparative Guide to the Biological Activity of Dioxaspiro, Azaspiro, and Thiaspiro Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of spirocyclic scaffolds into drug candidates has become a prominent strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. Among these, dioxaspiro, azaspiro, and thiaspiro analogs are of significant interest due to their diverse biological activities. This guide provides a comparative analysis of the biological activities of these three classes of spiro compounds, supported by experimental data from various studies.

Comparison of Biological Activities

The biological activity of spiro compounds is significantly influenced by the nature of the heteroatoms within the spirocyclic core. The replacement of oxygen (dioxaspiro) with nitrogen (azaspiro) or sulfur (thiaspiro) can drastically alter the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby impacting its biological profile.

While a direct head-to-head comparison of dioxaspiro, azaspiro, and thiaspiro analogs with an identical core scaffold and evaluated under the same experimental conditions is not extensively documented in a single study, we can synthesize findings from multiple sources to draw meaningful comparisons. The following sections and tables summarize the reported biological activities, focusing on anticancer and receptor binding activities where more comparative data is available.

Anticancer Activity

Spirocyclic compounds have shown considerable promise as anticancer agents. The cytotoxic effects of dioxaspiro, azaspiro, and thiaspiro analogs have been evaluated against various cancer cell lines.

Table 1: Comparative Anticancer Activity of Spirocyclic Analogs

Compound ClassRepresentative Compound/ScaffoldCancer Cell LineActivity (IC50/GI50)Reference
Dioxaspiro 1,4-Dioxa-8-azaspiro[4.5]decane derivativeHuman Carcinoma/MelanomaHigh accumulation in tumors[1]
Azaspiro Azaspiro[4.5]decan-3-one derivativeHeLa, A5490.18 µM, 0.26 µM[2]
Azaspiro Diazaspiro hydantoinsMCF-7, HepG-2, HeLa, HT-29Growth inhibitory effects[3]
Thiaspiro 1-Thia-4-azaspiro[4.4/5]alkan-3-onesFour cancer cell linesGI50 = 32 - 81 nM[4]
Dispirooxindoles (S, O, Se-containing) Dispirooxindole derivativesHCT116, LNCaPConsiderable cytotoxicity[5]

From the available data, it is evident that both azaspiro and thiaspiro analogs exhibit potent antiproliferative activity. Thiaspiro-containing compounds, in particular, have shown very low nanomolar growth inhibition. The dioxaspiro analog, while not having a reported IC50 value in the provided search results, demonstrated significant accumulation in tumors, suggesting a potential for therapeutic applications.

Receptor Binding Affinity

The heteroatoms in the spiro core can significantly influence the binding affinity and selectivity of ligands for their target receptors.

Table 2: Comparative Receptor Binding Affinity of Spirocyclic Analogs

Compound ClassTarget ReceptorLigandBinding Affinity (Ki/pD2)Reference
Dioxaspiro 5-HT1A Receptor1-(1,4-dioxaspiro[6][7]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazinepD2 = 7.82[8]
Thiaspiro 5-HT1A Receptor1-Oxa-4-thiaspiro[4.5]decane derivativepD2 = 9.58[8]
Azaspiro σ1 Receptor8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneKi = 5.4 nM[1]
Oxa-azaspiro M1 Muscarinic Receptor2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-oneHigh affinity[7]

In the context of 5-HT1A receptor agonism, the isosteric replacement of an oxygen atom in a dioxaspiro analog with a sulfur atom to form a thiaspiro analog resulted in a significant increase in potency (pD2 from 7.82 to 9.58)[8]. This highlights the profound impact of heteroatom substitution on receptor interaction. Azaspiro compounds have also been shown to be high-affinity ligands for other targets, such as the σ1 receptor[1].

Experimental Protocols

The following are generalized experimental protocols for the key assays mentioned in the comparative data tables.

Cell Viability Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (dioxaspiro, azaspiro, or thiaspiro analogs) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[3]

Receptor Binding Assay

This assay measures the affinity of a ligand for a specific receptor.

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or animal tissues.

  • Binding Reaction: The membranes are incubated with a radiolabeled ligand of known affinity and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the Ki value (inhibitory constant) of the test compound, which is a measure of its binding affinity.[1][7]

Visualizations

Signaling Pathway for 5-HT1A Receptor Agonists

The following diagram illustrates the general signaling pathway activated by 5-HT1A receptor agonists, which is a target for some of the discussed spirocyclic compounds.

G cluster_membrane Cell Membrane 5HT1A_R 5-HT1A Receptor G_protein Gi/o Protein 5HT1A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production of Agonist Spirocyclic Agonist Agonist->5HT1A_R Binds to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response Leads to

Caption: Signaling pathway of 5-HT1A receptor agonists.

Experimental Workflow for Anticancer Drug Screening

This diagram outlines a typical workflow for screening compounds for anticancer activity.

G Compound_Library Spirocyclic Compound Library (Dioxa-, Aza-, Thia-) Primary_Screening Primary Screening (e.g., MTT Assay) Compound_Library->Primary_Screening Cell_Culture Cancer Cell Line Culture Cell_Culture->Primary_Screening Hit_Identification Hit Identification (IC50 < Threshold) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Apoptosis, Cell Cycle) Hit_Identification->Secondary_Assays Active Compounds Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Inactive Compounds Secondary_Assays->Lead_Optimization

Caption: Workflow for anticancer compound screening.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Spiroketal Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the structural confirmation and purity assessment of spiroketal compounds are critical milestones. The unique three-dimensional architecture of spiroketals, while offering novel therapeutic possibilities, demands a rigorous and multi-faceted analytical approach. Cross-validation, the process of corroborating data from independent analytical methods, is therefore essential to ensure accurate characterization.

This guide provides a comparative overview of key analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the robust cross-validation of these complex molecules. Detailed experimental protocols and illustrative workflows are presented to support practical implementation in a laboratory setting.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique for spiroketal analysis is dictated by the compound's physicochemical properties, such as volatility, thermal stability, and the presence of chromophores, as well as the analytical objective (e.g., quantification, purity assessment, or structural elucidation).

  • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of spiroketals, especially non-volatile and thermally sensitive compounds like spiroketal glycosides.[1][2] When coupled with a UV detector, it provides a cost-effective method for quantification, provided the analyte has a suitable chromophore.[1] For compounds lacking a strong chromophore, detection at low wavelengths (e.g., 205-210 nm) is often necessary.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[3] It is the method of choice for analyzing trace levels of spiroketals in complex matrices (e.g., biological fluids) and for confirming molecular identity.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and thermally stable spiroketals, such as those found in insect pheromones and some natural products.[4][5] The high resolution of capillary GC columns provides excellent separation efficiency.[6]

  • Quantitative NMR (qNMR): A powerful, non-destructive technique that allows for the direct quantification and purity assessment of a compound without the need for an identical reference standard.[7][8] The signal intensity in ¹H NMR is directly proportional to the number of protons, making it a primary ratio analytical method.[9][10]

Data Presentation: Performance Comparison

To illustrate the cross-validation process, this section presents typical performance data for the analysis of ivermectin, a complex macrocyclic lactone containing a spiroketal moiety. This data, compiled from various validation studies, serves as a representative example for comparing HPLC-UV and LC-MS/MS methods.

Table 1: HPLC-UV Method Validation for Ivermectin Quantification

Validation ParameterPerformance DataReferences
Linearity Range1 - 32 µg/mL[11][12]
Correlation Coefficient (r²)> 0.979[11][12]
Accuracy (% Recovery)Within acceptable limits[11]
Precision (% RSD)Intraday: < 1.7%, Interday: < 1.6%[11][12]
Limit of Detection (LOD)2.93 µg/mL[11][12]
Limit of Quantification (LOQ)8.79 µg/mL[11][12]

Table 2: LC-MS/MS Method Validation for Ivermectin Quantification

Validation ParameterPerformance DataReferences
Linearity Range0.1 - 1000 ng/mL[3]
Correlation Coefficient (r²)≥ 0.998[13]
Accuracy (% Recovery)80 - 120%[14]
Precision (% RSD)< 15%[3]
Limit of Detection (LOD)0.02 - 0.66 µg/kg (matrix dependent)[13][14]
Limit of Quantification (LOQ)0.1 ng/mL - 1.5 µg/kg (matrix dependent)[3][14]

Table 3: General Comparison of Analytical Methods for Spiroketals

FeatureHPLC-UVLC-MS/MSGC-MSqNMR
Analyte Type Non-volatile, Thermally (in)stableNon-volatile, Thermally (in)stableVolatile, Thermally stableSoluble compounds
Sensitivity Moderate (µg/mL)High (pg/mL to ng/mL)High (pg to ng)Low to Moderate
Selectivity ModerateHighHighHigh (structure-specific)
Quantification Relative (requires standard)Relative (requires standard)Relative (requires standard)Absolute or Relative
Structural Info Minimal (retention time)High (mass, fragmentation)High (mass, fragmentation)Definitive (connectivity)
Cost & Complexity Low to ModerateHighModerate to HighHigh

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline typical experimental conditions for each technique.

Protocol 1: HPLC-UV Analysis of a Spiroketal Compound

This protocol is based on a validated method for a spiroketal glycoside.[1]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of acetonitrile and sodium phosphate buffer (e.g., 32:68 v/v, pH 2.6).[2]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm (for compounds with weak chromophores).[1][2]

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Stock Solution: Accurately weigh 10 mg of the spiroketal reference standard and dissolve in 10 mL of methanol to prepare a 1000 µg/mL stock solution.

    • Working Standards: Prepare a series of working standards (e.g., 10, 25, 50, 100, 250, 500 µg/mL) by serial dilution of the stock solution with the mobile phase.

    • Sample Extraction (from a plant matrix): Accurately weigh 1.0 g of dried, powdered material. Extract with 80% methanol using sonication. Centrifuge, collect the supernatant, and repeat the extraction. Combine supernatants, evaporate to dryness, and reconstitute in the mobile phase.

Protocol 2: LC-MS/MS Analysis of a Spiroketal-Containing Compound

This protocol is adapted from methods for ivermectin analysis in biological matrices.[3]

  • Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 50 x 2.1 mm, 3 µm particle size).

    • Mobile Phase: Gradient or isocratic elution with a mixture of 0.1% formic acid in water and methanol/acetonitrile.[3]

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive or Negative, depending on the analyte.[3]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimized for the specific spiroketal compound and internal standard. For ivermectin, a common transition is m/z 897.50 > 753.4.[13]

  • Sample Preparation (from plasma):

    • Protein Precipitation: Add acetonitrile to the plasma sample, vortex, and centrifuge to precipitate proteins.

    • Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): For higher sensitivity, use SPE with C18 cartridges to extract and concentrate the analyte.[3]

Protocol 3: GC-MS Analysis of a Volatile Spiroketal

This protocol is based on methods for analyzing insect pheromones.[15]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer. A thermal desorption unit may be used for sample introduction from adsorbent traps.[15]

  • Chromatographic Conditions:

    • Column: HP-INNOWax capillary column (e.g., 60 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 40 °C, hold for 3 min, ramp to 150 °C at 5 °C/min, then ramp to 220 °C at 10 °C/min and hold for 5 min.

    • Injection Mode: Splitless.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 30 to 400.[15]

    • Source Temperature: 230 °C.

  • Sample Preparation (Headspace Collection):

    • Place the sample (e.g., plant material or pheromone gland) in a sealed vial.

    • Use Solid-Phase Microextraction (SPME) or an adsorbent trap (e.g., Tenax TA) to collect the volatile spiroketals from the headspace.[15]

    • Inject the sample into the GC-MS, either by thermal desorption of the trap or desorption of the SPME fiber in the hot inlet.

Protocol 4: Quantitative ¹H NMR (qNMR) for Purity Assessment

This protocol follows general guidelines for absolute qNMR.[16]

  • Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher).

  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) a known amount of the spiroketal sample and a high-purity internal calibrant (e.g., dimethyl sulfone) into an NMR tube.

    • Add a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition Parameters:

    • Pulse Program: Use a standard 1D proton experiment.

    • Relaxation Delay (d1): Set a long relaxation delay (e.g., 5 times the longest T1 relaxation time of the signals of interest) to ensure full signal recovery.

    • Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for high precision).

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal calibrant.

    • Calculate the purity of the target analyte using the following equation:[16] Purity (%) = (Int_analyte / N_analyte) * (N_calibrant / Int_calibrant) * (MW_analyte / MW_calibrant) * (m_calibrant / m_sample) * Purity_calibrant Where: Int = integral value, N = number of protons for the signal, MW = molecular weight, m = mass.

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the logical flow of the cross-validation process and the interplay between different validation parameters.

CrossValidationWorkflow Cross-Validation Workflow for Spiroketal Analysis cluster_dev Method Development cluster_val Individual Method Validation cluster_crossval Cross-Validation Dev1 Develop HPLC-UV Method Val1 Validate HPLC-UV (Accuracy, Precision, Linearity, etc.) Dev1->Val1 Dev2 Develop LC-MS/MS Method Val2 Validate LC-MS/MS (Accuracy, Precision, Linearity, etc.) Dev2->Val2 Dev3 Develop GC-MS Method Val3 Validate GC-MS (Accuracy, Precision, Linearity, etc.) Dev3->Val3 CrossVal Analyze Same Sample Set with Validated Methods Val1->CrossVal Val2->CrossVal Val3->CrossVal Compare Compare Results (e.g., Bland-Altman plot, t-test) CrossVal->Compare Generate Data Final Methods are Interchangeable Compare->Final Assess Concordance

Cross-Validation Workflow for Spiroketal Analysis.

ValidationParameters Logical Relationship of Method Validation Parameters cluster_performance Performance Characteristics Method Analytical Method Accuracy Accuracy (Closeness to true value) Method->Accuracy Precision Precision (Repeatability, Intermediate) Method->Precision Specificity Specificity (Analyte in presence of matrix) Method->Specificity Linearity Linearity (Proportionality of response) Method->Linearity Robustness Robustness (Insensitive to small changes) Method->Robustness LOD Limit of Detection (LOD) Specificity->LOD LOQ Limit of Quantification (LOQ) Specificity->LOQ Range Range (Interval of acceptable performance) Linearity->Range Range->Accuracy Range->Precision

Logical Relationship of Method Validation Parameters.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structure Confirmation of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid using 2D NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical cornerstone of any research endeavor. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other analytical techniques for the structural elucidation of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid. We present detailed experimental protocols and supporting data to illustrate the power and precision of 2D NMR in modern chemical analysis.

The structural confirmation of a novel or synthesized compound is paramount to understanding its chemical and biological properties. While several analytical techniques can provide structural information, 2D NMR spectroscopy stands out for its ability to reveal detailed connectivity between atoms within a molecule, offering a definitive structural blueprint. In this guide, we will explore the application of various 2D NMR techniques—specifically COSY, HSQC, and HMBC—to confirm the structure of this compound. We will also compare the insights gained from these methods with those from alternative techniques such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.

Predicted 1D and 2D NMR Data for Structure Confirmation

Due to the absence of publicly available experimental NMR data for this compound, the following data has been generated using validated in-silico prediction tools. These predictions serve as a robust guide for experimental work and data interpretation.

Predicted ¹H and ¹³C NMR Chemical Shifts

The predicted ¹H and ¹³C NMR chemical shifts are summarized in Table 1. The numbering of the atoms corresponds to the structure provided in Figure 1.

Figure 1. Structure of this compound with atom numbering.

structure cluster_ring cluster_spiro cluster_acid C2 C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C1 C1 C6->C1 C1->C2 C4_spiro C4 O1 O1 C4_spiro->O1 C7 C7 O1->C7 C8 C8 C7->C8 O2 O2 C8->O2 O2->C4_spiro C3_acid C3 C9 C9 C3_acid->C9 C10 C10 C9->C10 O3 O3 C10->O3 O4 O4 C10->O4

A diagram of the molecular structure.

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
12.25 (d, 2H)41.5
2, 61.50-1.70 (m, 4H)35.0
3, 51.35-1.50 (m, 4H)30.0
4-109.0
7, 83.90 (s, 4H)64.5
91.80-1.95 (m, 1H)40.0
1011.5 (br s, 1H)178.0
Predicted 2D NMR Correlations

The expected correlations in COSY, HSQC, and HMBC spectra are crucial for assembling the molecular structure. These correlations are detailed in Table 2.

Table 2. Predicted 2D NMR Correlations for this compound.

ExperimentCorrelating Protons/CarbonsExpected Cross-Peaks
COSY ¹H-¹HH-1 with H-2 and H-6H-2 with H-1 and H-3H-3 with H-2 and H-4 (proton on C4 if present)H-5 with H-4 (proton on C4 if present) and H-6H-6 with H-1 and H-5H-9 with H-1
HSQC ¹H-¹³C (Direct)H-1 with C-1H-2, H-6 with C-2, C-6H-3, H-5 with C-3, C-5H-7, H-8 with C-7, C-8H-9 with C-9
HMBC ¹H-¹³C (Long-Range)H-1 with C-2, C-6, C-9, C-10H-2, H-6 with C-1, C-3, C-5, C-4H-3, H-5 with C-2, C-6, C-4H-7, H-8 with C-4H-9 with C-1, C-2, C-6, C-10

Experimental Protocols

Detailed methodologies for acquiring high-quality 2D NMR data are essential for reliable structure confirmation.

Sample Preparation
  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved and free of any particulate matter.

2D NMR Data Acquisition

The following are standard parameters for acquiring COSY, HSQC, and HMBC spectra on a 500 MHz NMR spectrometer.

COSY (Correlation Spectroscopy):

  • Pulse Sequence: cosygpqf

  • Spectral Width (F2 and F1): 0-12 ppm

  • Acquisition Time (t2): 0.256 s

  • Number of Increments (t1): 256

  • Number of Scans: 2-4

  • Relaxation Delay: 1.5 s

HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Sequence: hsqcedetgpsisp2.2

  • Spectral Width (F2): 0-12 ppm

  • Spectral Width (F1): 0-180 ppm

  • Acquisition Time (t2): 0.128 s

  • Number of Increments (t1): 256

  • Number of Scans: 4-8

  • Relaxation Delay: 1.5 s

  • ¹J(C,H) Coupling Constant: 145 Hz

HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Sequence: hmbcgplpndqf

  • Spectral Width (F2): 0-12 ppm

  • Spectral Width (F1): 0-200 ppm

  • Acquisition Time (t2): 0.256 s

  • Number of Increments (t1): 400

  • Number of Scans: 8-16

  • Relaxation Delay: 1.5 s

  • Long-range J(C,H) Coupling Constant: 8 Hz

Comparative Analysis with Other Techniques

While 2D NMR provides a wealth of structural information, a comprehensive analysis often involves complementary techniques.

Table 3. Comparison of Analytical Techniques for the Structure Confirmation of this compound.

TechniqueInformation ProvidedStrengthsLimitations
2D NMR (COSY, HSQC, HMBC) Detailed atom connectivity (¹H-¹H, ¹H-¹³C direct and long-range)Unambiguous structure determination; provides a complete molecular map.Requires a relatively pure sample and can be time-consuming.
Mass Spectrometry (MS) Molecular weight and fragmentation patternHigh sensitivity; provides molecular formula with high-resolution MS.Fragmentation can be complex to interpret; does not provide direct connectivity information.
Infrared (IR) Spectroscopy Presence of functional groupsQuick and simple; identifies key functional groups like carboxylic acid and ether linkages.Provides limited information on the overall carbon skeleton.
Expected Results from Alternative Techniques
  • Mass Spectrometry (ESI-MS): The expected [M-H]⁻ ion would be at m/z 199.10, corresponding to the molecular formula C₁₀H₁₅O₄. Fragmentation would likely involve cleavage of the acetic acid side chain and rearrangements within the spirocyclic ring system.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the carboxylic acid O-H stretch (broad, ~3000 cm⁻¹), C=O stretch (~1710 cm⁻¹), and C-O stretches of the ketal and carboxylic acid (~1200-1000 cm⁻¹).[1][2][3][4]

Workflow for Structure Confirmation

The logical flow of experiments and data analysis for confirming the structure of this compound is illustrated in the following workflow diagram.

workflow cluster_synthesis Compound Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_nmr Detailed Structural Elucidation (NMR) cluster_confirmation Structure Confirmation synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification ms Mass Spectrometry (MS) - Determine Molecular Weight - Obtain Molecular Formula purification->ms ir Infrared (IR) Spectroscopy - Identify Functional Groups purification->ir nmr_1d 1D NMR (¹H, ¹³C) - Identify Proton and Carbon Environments purification->nmr_1d data_integration Integration of All Spectral Data ms->data_integration ir->data_integration nmr_2d 2D NMR Experiments nmr_1d->nmr_2d cosy COSY - Establish ¹H-¹H Connectivity nmr_2d->cosy hsqc HSQC - Correlate Protons to Directly  Attached Carbons nmr_2d->hsqc hmbc HMBC - Establish Long-Range ¹H-¹³C  Connectivity nmr_2d->hmbc cosy->data_integration hsqc->data_integration hmbc->data_integration structure_confirmation Unambiguous Structure Confirmation of This compound data_integration->structure_confirmation

Workflow for the structure confirmation of the target molecule.

References

A Researcher's Guide to In Vitro Bioactivity Screening of Novel Spiro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Synthesized spiro compounds represent a structurally diverse and promising class of molecules in drug discovery, exhibiting a wide range of biological activities. Their unique three-dimensional and rigid frameworks make them attractive scaffolds for developing novel therapeutic agents. This guide provides a comparative overview of essential in vitro assays to confirm and quantify the anticancer, antimicrobial, and anti-inflammatory properties of newly synthesized spiro compounds, complete with detailed experimental protocols and comparative data from recent studies.

Anticancer Activity Evaluation

The initial screening of spiro compounds for anticancer potential typically involves assessing their ability to inhibit cancer cell growth (cytotoxicity) and migration. Promising candidates are then subjected to further mechanistic studies to understand how they induce cell death.

Data Presentation: Comparative Cytotoxicity of Spiro Compounds

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying a compound's cytotoxicity. The table below summarizes the IC50 values for various spiro derivatives against several human cancer cell lines, as determined by MTT or XTT assays. Lower IC50 values indicate higher potency.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Spiro-pyrrolopyridazineSPP10 MCF-7 (Breast)2.31 ± 0.3[1][2]
H69AR (Lung)3.16 ± 0.8[1][2]
PC-3 (Prostate)4.2 ± 0.2[1][2]
Spiro-pyrrolopyridazineSPP3 MCF-7 (Breast)5.4 ± 0.5[2]
Spiro[cyclopropane-1,3'-indolin]-2'-oneCompound 6u DU-145 (Prostate)3.1[3]
A-549 (Lung)10.7[3]
HT-29 (Colon)12.5[3]
Spiro[cyclopropane-1,3'-indolin]-2'-oneCompound 6b DU-145 (Prostate)4.8[3]
Spiro-oxindoleCompound 1c HL60 (Leukemia)49.72[4]
HCT116 (Colon)52.81[4]

A lower IC50 value indicates greater cytotoxic activity. The selectivity of a compound is often assessed by comparing its cytotoxicity in cancer cells to that in non-tumorigenic cell lines, such as HEK-293.[1][2]

Experimental Protocols: Key Anticancer Assays

A. MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] Live cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[6][7]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for attachment.[2][8]

  • Compound Treatment: Add various concentrations of the synthesized spiro compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control.[2]

  • Incubation: Incubate the plate for a period ranging from 24 to 72 hours, depending on the cell line and experimental goals.[2][9]

  • MTT Addition: Add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6][8]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[6][9]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values from the resulting dose-response curves.[2]

B. Scratch Wound Healing Assay

This assay is a straightforward method to study collective cell migration in vitro.[10][11] A "scratch" is created in a confluent cell monolayer, and the rate at which cells migrate to close the gap is monitored over time.[12]

  • Cell Seeding: Seed cells in a 24-well plate at a density that will form a confluent monolayer (95-100%) within 24-48 hours.[10]

  • Creating the Wound: Once confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the well.[13][14]

  • Washing: Gently wash the wells twice with PBS or medium to remove detached cells and debris.[10][13]

  • Treatment: Add fresh medium containing the test spiro compound at a non-lethal concentration. A vehicle control should be included. To ensure closure is due to migration and not proliferation, cells can be pre-treated with a proliferation inhibitor like Mitomycin C or serum-starved.[10][14]

  • Imaging: Place the plate on a microscope and capture images of the scratch at time zero. Mark the location of the image on the plate for consistent imaging over time.[12]

  • Incubation and Monitoring: Incubate the plate under standard conditions and capture images at regular intervals (e.g., every 6-12 hours) for up to 48 hours or until the gap in the control well is closed.[12][13]

  • Data Analysis: Measure the width or area of the cell-free gap at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial scratch area.[12][13]

Visualizations: Anticancer Screening Workflow and Signaling

anticancer_workflow General Workflow for Anticancer Screening of Spiro Compounds cluster_0 Primary Screening cluster_1 Secondary & Mechanistic Assays synthesis Spiro Compound Synthesis cytotoxicity Cytotoxicity Assay (e.g., MTT, XTT) synthesis->cytotoxicity Test Compounds ic50 Determine IC50 Values cytotoxicity->ic50 migration Migration Assay (Scratch Wound Healing) ic50->migration Select Potent Compounds apoptosis Apoptosis Assay (Flow Cytometry, Western Blot) migration->apoptosis pathway Target Pathway Analysis (e.g., Kinase Assay) apoptosis->pathway lead Lead Compound Identification pathway->lead

Caption: Workflow for anticancer screening of spiro compounds.

egfr_pathway EGFR Signaling Pathway Inhibition by Spiro Compounds spp10 Spiro Compound (e.g., SPP10) egfr EGFR spp10->egfr Inhibits pi3k PI3K egfr->pi3k ras Ras egfr->ras akt Akt pi3k->akt proliferation Cell Proliferation, Survival, Migration akt->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Caption: EGFR signaling inhibition by spiro compounds.[1][15]

Antimicrobial Activity Evaluation

Determining the antimicrobial efficacy of spiro compounds is crucial for developing new antibiotics. The primary goal is to determine the minimum concentration of a compound that can inhibit the visible growth of a specific microorganism.

Data Presentation: Comparative Antimicrobial Activity of Spiro Compounds

The Minimum Inhibitory Concentration (MIC) is the standard metric for antimicrobial activity. The table below presents MIC values for several spiro derivatives against common bacterial strains.

Compound ClassSpecific CompoundMicroorganismGram StainMIC (µg/mL)Reference
Spiro-indolineCompound 44 Staphylococcus aureusPositive2[16]
Spiro-indolinoneCompound 43 Staphylococcus aureusPositive4.9[16]
Spiro thiazolinoneCompound 37 Staphylococcus aureusPositive24 ± 0.5[16]
SpiroaminopyranCompound 5d Staphylococcus aureusPositive32[17]
Streptococcus pyogenesPositive64[17]
Spiro-thiazolidinoneCompound 38 Staphylococcus aureusPositive50[16]

A lower MIC value indicates stronger antimicrobial activity.

Experimental Protocol: Broth Microdilution Method (MIC Determination)

This technique is a widely used method for determining the MIC of an antimicrobial agent in a liquid medium.[18][19]

  • Preparation of Inoculum: Select several colonies of the test microorganism from a fresh agar plate and suspend them in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[20]

  • Compound Dilution: In a 96-well microtiter plate, prepare serial twofold dilutions of the spiro compound in a suitable broth (e.g., Mueller-Hinton Broth). The concentration range should be sufficient to determine the MIC (e.g., 1 to 512 µg/mL).[17]

  • Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions.[20]

  • Controls: Include several control wells:

    • Positive Control: Broth with inoculum and a standard antibiotic.

    • Negative Control (Growth Control): Broth with inoculum but no compound.

    • Sterility Control: Broth only, with no inoculum.[20]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.[20]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the spiro compound at which there is no visible growth of the microorganism.[20]

Visualization: Antimicrobial Susceptibility Testing Workflow

mic_workflow Workflow for Broth Microdilution MIC Assay start Prepare 0.5 McFarland Standard Inoculum plate 96-Well Plate Setup start->plate dilute Perform Serial Dilutions of Spiro Compound plate->dilute controls Add Controls (Positive, Negative, Sterility) plate->controls inoculate Inoculate Wells with Bacterial Suspension dilute->inoculate incubate Incubate Plate (37°C, 16-24h) inoculate->incubate controls->inoculate read Visually Inspect Wells for Turbidity incubate->read mic Determine MIC Value read->mic

Caption: Workflow for MIC determination via broth microdilution.

Anti-inflammatory Activity Evaluation

Chronic inflammation is implicated in numerous diseases. In vitro assays for anti-inflammatory activity often focus on a compound's ability to prevent protein denaturation, a hallmark of inflammation, or to reduce the production of inflammatory mediators like cytokines and nitric oxide (NO).[21][22]

Data Presentation: Comparative Anti-inflammatory Activity

The table below shows the anti-inflammatory activity of spiro thiochromene–oxindole derivatives, measured by their ability to inhibit heat-induced denaturation of Bovine Serum Albumin (BSA).

CompoundConcentration (µg/mL)% Inhibition of BSA DenaturationIC50 (µg/mL)Reference
4e 80095.45127.477 ± 2.285[23][24]
4k 80092.12190.738 ± 3.561[23][24]
4h 80090.97285.806 ± 8.894[23][24]

Diclofenac sodium is often used as a standard reference drug in this assay.

Experimental Protocols: Key Anti-inflammatory Assays

A. Inhibition of Albumin Denaturation Assay

This assay assesses the ability of a compound to prevent the denaturation of protein, which is a well-documented cause of inflammation.[23][24]

  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of Bovine Serum Albumin (BSA) solution (1% w/v aqueous solution), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the spiro compound solution at various concentrations.

  • Control: A control without the test compound is prepared.

  • Incubation: Incubate the mixtures at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixtures at 70°C for 10 minutes.

  • Cooling & Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.

  • IC50 Determination: Plot the percentage inhibition against compound concentration to determine the IC50 value.

B. Cytokine Production Assay (ELISA)

This assay measures the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) released by immune cells (like RAW264.7 macrophages) upon stimulation.[21][25]

  • Cell Culture and Stimulation: Seed RAW264.7 cells in a 24-well plate. Pre-treat the cells with various concentrations of the spiro compound for 1-2 hours. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.[25]

  • Sample Collection: Collect the cell culture supernatant, which contains the secreted cytokines.[26]

  • ELISA Procedure: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) using a commercial kit specific for the cytokine of interest (e.g., TNF-α).[27][28]

    • Coat a 96-well plate with a capture antibody.

    • Add the collected supernatants and a series of standards to the wells.

    • Add a detection antibody, followed by a streptavidin-HRP conjugate.

    • Add a TMB substrate to develop color.

    • Stop the reaction and measure the absorbance at 450 nm.[26]

  • Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance values to the standard curve. Determine the extent to which the spiro compound inhibited cytokine production compared to the LPS-only control.[26]

Visualization: Anti-inflammatory Screening Workflow

anti_inflammatory_workflow Workflow for In Vitro Anti-inflammatory Screening cluster_0 Initial Screening cluster_1 Mechanistic Studies start Synthesized Spiro Compound denaturation Protein Denaturation Assay (BSA) start->denaturation cytotoxicity Cell Viability Assay (e.g., on RAW264.7 cells) start->cytotoxicity lps_stim LPS-Stimulated Macrophages denaturation->lps_stim Select active compounds cytotoxicity->lps_stim Select non-toxic concentrations no_assay Nitric Oxide (NO) Production Assay (Griess) lps_stim->no_assay cytokine_assay Cytokine Measurement (ELISA for TNF-α, IL-6) lps_stim->cytokine_assay western_blot Protein Expression (Western Blot for iNOS, COX-2) lps_stim->western_blot lead Lead Anti-inflammatory Compound no_assay->lead cytokine_assay->lead western_blot->lead

Caption: Workflow for screening the anti-inflammatory activity of spiro compounds.

References

Head-to-head comparison of different synthetic routes to 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesizing a Key Spirocyclic Intermediate

The spirocyclic moiety, 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetic acid, is a valuable building block in medicinal chemistry and drug discovery due to its rigid, three-dimensional structure which can enhance binding affinity and selectivity to biological targets. This guide provides a head-to-head comparison of two distinct synthetic routes to this compound, starting from the readily available 1,4-dioxaspiro[4.5]decan-8-one. The comparison focuses on quantitative data, detailed experimental protocols, and a clear visualization of the synthetic pathways to aid researchers in selecting the most suitable method for their needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Horner-Wadsworth-Emmons Olefination & ReductionRoute 2: Van Leusen Nitrile Synthesis & Hydrolysis
Starting Material 1,4-Dioxaspiro[4.5]decan-8-one1,4-Dioxaspiro[4.5]decan-8-one
Key Intermediates Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate, Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate1,4-Dioxaspiro[4.5]decane-8-carbonitrile
Overall Yield Estimated ~70-80% (literature dependent)Estimated ~60-75%
Number of Steps 32
Reagent Highlights Triethyl phosphonoacetate, Sodium hydride, Palladium on carbon (catalyst)p-Toluenesulfonylmethyl isocyanide (TosMIC), Sodium hydride, Strong acid or base for hydrolysis
Key Advantages Potentially higher overall yield, well-established reactions.Fewer synthetic steps.
Potential Challenges Three-step process, requires handling of pyrophoric NaH and flammable H₂ gas.Use of toxic isocyanide reagent, potentially harsh hydrolysis conditions.

Visualizing the Synthetic Pathways

G cluster_0 Route 1: Horner-Wadsworth-Emmons Olefination & Reduction cluster_1 Route 2: Van Leusen Nitrile Synthesis & Hydrolysis A1 1,4-Dioxaspiro[4.5]decan-8-one B1 Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate A1->B1 Horner-Wadsworth-Emmons Reaction (Triethyl phosphonoacetate, NaH) C1 Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate B1->C1 Catalytic Hydrogenation (H₂, Pd/C) D1 This compound C1->D1 Ester Hydrolysis (e.g., NaOH, H₂O) A2 1,4-Dioxaspiro[4.5]decan-8-one B2 1,4-Dioxaspiro[4.5]decane-8-carbonitrile A2->B2 Van Leusen Reaction (TosMIC, NaH) C2 This compound B2->C2 Nitrile Hydrolysis (e.g., H₂SO₄, H₂O)

Caption: Comparative workflow of the two synthetic routes.

Experimental Protocols

Route 1: Horner-Wadsworth-Emmons Olefination & Reduction

This three-step route involves an olefination reaction to introduce the two-carbon chain, followed by reduction of the resulting double bond and final hydrolysis of the ester.

Step 1: Synthesis of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate

  • Reaction: Horner-Wadsworth-Emmons Olefination

  • Procedure: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, triethyl phosphonoacetate (1.2 eq) is added dropwise. The mixture is stirred at 0 °C for 30 minutes, then a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous THF is added. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Expected Yield: 85-95% (based on similar reactions).

Step 2: Synthesis of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate

  • Reaction: Catalytic Hydrogenation

  • Procedure: Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate (1.0 eq) is dissolved in ethanol in a hydrogenation vessel. A catalytic amount of 10% Palladium on carbon (Pd/C) is added. The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (1-4 atm) at room temperature until the starting material is consumed (monitored by TLC or GC-MS). The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield the product.

  • Expected Yield: >95%.

Step 3: Synthesis of this compound

  • Reaction: Ester Hydrolysis

  • Procedure: Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate (1.0 eq) is dissolved in a mixture of ethanol and water. An excess of sodium hydroxide (2-3 eq) is added, and the mixture is heated to reflux for 2-4 hours. After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether, and then acidified to pH 2-3 with concentrated hydrochloric acid. The precipitated product is collected by filtration, washed with cold water, and dried.

  • Expected Yield: >90%.

Route 2: Van Leusen Nitrile Synthesis & Hydrolysis

This two-step route utilizes the Van Leusen reaction to directly introduce a cyanomethyl group, which is then hydrolyzed to the carboxylic acid.

Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile

  • Reaction: Van Leusen Reaction

  • Procedure: To a dry 250 mL round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 2.4 eq) and wash with anhydrous hexane to remove the mineral oil. Add anhydrous THF (30 mL) and cool the suspension to 0 °C. In a separate flask, dissolve p-toluenesulfonylmethyl isocyanide (TosMIC) (1.2 eq) in anhydrous THF (10 mL). Add the TosMIC solution dropwise to the stirred sodium hydride suspension at 0 °C over 15 minutes. After stirring for an additional 30 minutes at 0 °C, a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous THF (10 mL) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.[1]

  • Expected Yield: 75-85%.[1]

Step 2: Synthesis of this compound

  • Reaction: Nitrile Hydrolysis

  • Procedure: 1,4-Dioxaspiro[4.5]decane-8-carbonitrile (1.0 eq) is added to a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v). The mixture is heated to reflux for 4-8 hours, or until the reaction is complete (monitored by TLC). The reaction mixture is cooled to room temperature and poured onto ice. The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried to afford the crude product. Recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) can be performed for further purification.

  • Expected Yield: 80-90% (based on general nitrile hydrolysis procedures).

Conclusion

Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and disadvantages.

Route 1 , the Horner-Wadsworth-Emmons olefination followed by reduction and hydrolysis, is a longer, three-step process but may offer a higher overall yield due to the generally high-yielding nature of each individual step. The reagents and reactions are common in organic synthesis, making it a reliable choice.

Route 2 , the Van Leusen reaction followed by nitrile hydrolysis, is a more concise, two-step synthesis. This can be advantageous in terms of time and resources. However, it involves the use of the toxic reagent TosMIC and may require more forceful conditions for the final hydrolysis step, which could be a limitation if the molecule contains sensitive functional groups.

The choice between these two routes will ultimately depend on the specific needs of the researcher, including desired overall yield, available reagents and equipment, and tolerance for particular reaction conditions and hazards. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this important spirocyclic building block.

References

Navigating the Mirror World: A Comparative Guide to Enantiomeric Purity Assessment of Chiral Spiro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral spiro compounds, the accurate determination of enantiomeric purity is a critical step. The unique three-dimensional and rigid structure of spirocyclic systems presents both opportunities and challenges for stereoselective analysis. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols to aid in method selection and implementation.

Chiral spiro compounds are a prominent structural motif in numerous natural products and pharmaceutical agents. The fixed spatial arrangement of substituents around the spiro center often imparts significant differences in biological activity between enantiomers. Consequently, regulatory bodies mandate strict control over the enantiomeric composition of chiral drugs. This necessitates robust and reliable analytical methods for the determination of enantiomeric excess (ee). The primary techniques employed for this purpose are chromatographic methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), alongside spectroscopic methods such as Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide will delve into a comparative analysis of these techniques, evaluating their performance based on key analytical parameters such as resolution, sensitivity, speed, and sample requirements.

At a Glance: A Comparative Overview of Chiral Analysis Techniques

The selection of an appropriate analytical technique for assessing the enantiomeric purity of chiral spiro compounds is a multifactorial decision. It depends on the physicochemical properties of the analyte, the required level of accuracy and precision, desired throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most commonly employed methods.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Supercritical Fluid Chromatography (SFC)Vibrational Circular Dichroism (VCD)Chiral Nuclear Magnetic Resonance (NMR)
Principle Differential partitioning between a chiral stationary phase and a liquid mobile phase.Differential partitioning between a chiral stationary phase and a gaseous mobile phase.Differential partitioning between a chiral stationary phase and a supercritical fluid mobile phase.Differential absorption of left and right circularly polarized infrared light.Chemical shift non-equivalence of enantiomers in a chiral environment (e.g., with a chiral solvating agent).
Typical Resolution (Rs) > 1.5 for baseline separation.[1]High, often > 2.0.[1]High, often comparable to or better than HPLC.Not applicable (non-separative).Not applicable (non-separative).
Analysis Time 10 - 30 minutes.5 - 20 minutes.2 - 10 minutes (typically 2-3 times faster than HPLC).[2]Minutes to hours for data acquisition.[3]5 - 15 minutes per sample.
Sensitivity (LOD/LOQ) High (ng to pg range).Very high (pg to fg range).High (ng to pg range).Lower, requires higher concentrations (mg/mL).Moderate, typically requires mg of sample.
Sample Requirements Soluble in mobile phase, non-volatile.Volatile and thermally stable (derivatization may be required).[1]Soluble in supercritical fluid/modifier mixture.Soluble in a suitable solvent (e.g., CDCl₃), requires mg quantities.Soluble in deuterated solvent, requires mg quantities.
Key Advantage Broad applicability, well-established, robust.[1]High resolution and sensitivity for volatile compounds.[1]Fast analysis, reduced organic solvent consumption, "greener" technique.[4][5]Provides absolute configuration, non-destructive.[6]Rapid, non-separative, provides structural information.
Key Disadvantage Higher solvent consumption and cost compared to SFC.Limited to volatile and thermally stable compounds.[1]Higher initial instrument cost.Lower sensitivity, not suitable for trace analysis.Lower sensitivity than chromatographic methods, requires chiral auxiliaries.

In-Depth Analysis of Chromatographic Techniques

Chromatographic methods are the workhorses for enantiomeric purity assessment, providing direct separation and quantification of enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely adopted technique for the enantioseparation of a broad range of compounds, including spirocycles.[1] The separation is achieved using a chiral stationary phase (CSP), with polysaccharide-based columns being particularly common and effective.

Illustrative Quantitative Data for a Chiral HPLC Method for Spiro[3.5]nonan-2-ol [1]

ParameterResultAcceptance Criteria
Linearity (r²) ≥ 0.999≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (%RSD) < 2.0%< 2.0%
Resolution (Rs) > 1.5> 1.5
LOD Signal-to-Noise Ratio ≈ 3:1-
LOQ Signal-to-Noise Ratio ≈ 10:1%RSD ≤ 10%
Chiral Gas Chromatography (GC)

For volatile and thermally stable chiral spiro compounds, chiral GC offers excellent resolution and sensitivity.[1] Derivatization is sometimes necessary to increase the volatility of the analyte.

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful "green" alternative to HPLC for chiral separations.[4][5] Utilizing supercritical CO₂ as the primary mobile phase, SFC significantly reduces organic solvent consumption and analysis time.[2] It is particularly well-suited for high-throughput screening and purification of chiral compounds.

Exploring Spectroscopic and Spectrometric Approaches

Spectroscopic methods offer an alternative, non-separative approach to determining enantiomeric purity.

Vibrational Circular Dichroism (VCD)

VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution.[6] By measuring the differential absorption of left and right circularly polarized infrared light, VCD provides a unique spectroscopic fingerprint for each enantiomer. The intensity of the VCD signal is directly proportional to the enantiomeric excess, allowing for quantitative analysis.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral NMR spectroscopy is a rapid method for determining enantiomeric excess without the need for physical separation.[9] This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a chemical shift difference between the enantiomers in the NMR spectrum. The ratio of the integrated peak areas of the resolved signals corresponds directly to the enantiomeric ratio.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining accurate and reproducible results. Below are representative methodologies for the key techniques discussed.

Chiral HPLC Method for a Spiro Compound

Analyte: Spiro[3.5]nonan-2-ol (hypothetical example)[1]

  • Instrument: HPLC system with a UV detector.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.

  • Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100.

Chiral NMR Method using a Chiral Solvating Agent

Analyte: A chiral amine (representative example)[9]

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: In a 5 mm NMR tube, mix the amine analyte (0.0125–0.2 mmol) and a chiral solvating agent (e.g., (S)-BINOL derivative, 0.0125–0.1 mmol). Dissolve the mixture in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Shake the NMR tube for about 30 seconds to ensure thorough mixing. Acquire the ¹H NMR spectrum at 25°C.

  • Data Analysis: Identify and integrate the well-resolved signals corresponding to each diastereomeric complex. Calculate the enantiomeric ratio from the integration values.

VCD Spectroscopy for Enantiomeric Excess Determination

Analyte: Camphor (as a model compound)[7][8]

  • Instrument: FT-VCD spectrometer.

  • Sample Preparation: Prepare a series of standards with known enantiomeric excess. For solid-phase analysis, prepare Nujol mulls of the samples. For solution-phase analysis, dissolve the samples in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.

  • Data Acquisition: Record the VCD and IR spectra for each standard and the unknown sample.

  • Data Analysis: Create a calibration curve by plotting the VCD intensity (ΔAbs) of a selected band against the known enantiomeric excess for the standards. Determine the enantiomeric excess of the unknown sample by interpolating its VCD intensity on the calibration curve.

Visualizing the Workflow

Understanding the experimental workflow is crucial for implementing these techniques. The following diagrams, generated using the DOT language, illustrate the logical steps involved in each method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Chiral Spiro Compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC System Dissolve->Inject Separate Separation on Chiral Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Caption: Workflow for enantiomeric purity assessment using Chiral HPLC.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Analyte Chiral Spiro Compound Mix Mix in NMR Tube Analyte->Mix CSA Chiral Solvating Agent (CSA) CSA->Mix Solvent Deuterated Solvent Solvent->Mix Acquire Acquire ¹H NMR Spectrum Mix->Acquire Spectrum Obtain NMR Spectrum Acquire->Spectrum Integrate Integrate Resolved Signals Spectrum->Integrate Calculate Calculate Enantiomeric Ratio Integrate->Calculate

Caption: Workflow for enantiomeric purity assessment using Chiral NMR.

Conclusion

The assessment of enantiomeric purity is a non-negotiable aspect of the development of chiral spiro compounds. While chiral HPLC remains a gold standard due to its robustness and wide applicability, chiral SFC is rapidly gaining prominence as a faster and more environmentally friendly alternative. For volatile spiro compounds, chiral GC provides unparalleled resolution. Spectroscopic methods like VCD and NMR offer the advantage of rapid, non-separative analysis, with VCD also providing the absolute configuration. The choice of the optimal technique will ultimately be guided by the specific properties of the spiro compound, the analytical requirements of the project, and the available resources. This guide provides the foundational knowledge and practical insights to make an informed decision, ensuring the quality and stereochemical integrity of these important molecules.

References

A Comparative Guide to Validating a Stability-Indicating HPLC Method for 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid. The proposed method is compared with potential alternative analytical techniques, supported by detailed experimental protocols and data presentation to aid researchers, scientists, and drug development professionals in establishing a robust analytical procedure.

Introduction to Stability-Indicating Methods

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[1] The development and validation of such methods are crucial during drug development to ensure the safety and efficacy of the final product.[2] Forced degradation studies are an integral part of this process, providing insight into the degradation pathways of the drug substance.[1][2]

This guide outlines a proposed Reverse-Phase HPLC (RP-HPLC) method for this compound and details the validation process in accordance with the International Conference on Harmonisation (ICH) guidelines.[3][4]

Proposed Stability-Indicating HPLC Method and Alternatives

A comparison of the proposed RP-HPLC method with other potential analytical techniques is presented below. RP-HPLC is generally preferred for its specificity, sensitivity, and wide applicability to a range of pharmaceutical compounds.

Parameter Proposed RP-HPLC Method Alternative 1: Gas Chromatography (GC) Alternative 2: Thin-Layer Chromatography (TLC)
Principle Partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.Partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.Separation based on the differential migration of the analyte on a thin layer of adsorbent material.
Applicability Well-suited for non-volatile and thermally stable or unstable compounds.Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.Primarily used for qualitative analysis and impurity profiling; quantitative analysis can be less precise.
Specificity High, can resolve the API from closely related impurities and degradation products.High, especially when coupled with a mass spectrometer (GC-MS).Lower, may have difficulty resolving compounds with similar polarities.
Sensitivity High, typically in the µg/mL to ng/mL range.Very high, especially with specific detectors, can reach pg/mL levels.Lower, typically in the µg to ng range per spot.
Quantitation Excellent, highly accurate and precise.Good, but can be affected by derivatization efficiency and injection variability.Semi-quantitative, with higher variability compared to HPLC and GC.
Throughput Moderate to high, with typical run times of 5-30 minutes.[5]Moderate, with similar run times to HPLC.High, multiple samples can be run simultaneously on a single plate.

Experimental Protocols

Proposed HPLC Method

A reversed-phase HPLC method is proposed for the analysis of this compound.

Parameter Condition
Instrument HPLC system with a UV detector or a photodiode array (PDA) detector.
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][5]
Mobile Phase A mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.[2][5]
Flow Rate 1.0 mL/min.[5]
Detection Wavelength To be determined by UV-Vis spectroscopy; likely in the range of 210-220 nm for a carboxylic acid moiety.[5][6]
Injection Volume 20 µL.
Column Temperature 30 °C.[4]
Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[1] The drug substance should be subjected to the following stress conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[7]

  • Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[7]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[6]

  • Thermal Degradation: The solid drug is kept at 105°C for 48 hours.[7]

  • Photolytic Degradation: The drug solution is exposed to UV light (254 nm) and visible light for an extended period.

The stressed samples are then diluted and injected into the HPLC system to check for the separation of the main peak from any degradation products.

Method Validation

The proposed HPLC method must be validated according to ICH guidelines, covering the following parameters:

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by comparing the chromatograms of the blank, placebo, standard solution, and the stressed samples. The analyte peak should be well-resolved from any degradation products or impurities.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Protocol: Prepare a series of at least five concentrations of the standard solution over a range of 50% to 150% of the target concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area
50450123
75675432
100900876
1251125654
1501350987
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by recovery studies.

  • Protocol: Spike a placebo with known amounts of the API at three concentration levels (e.g., 80%, 100%, and 120%) in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[8]

Table 2: Accuracy Data

Spike LevelAmount Added (mg)Amount Recovered (mg)% Recovery
80%8.07.9599.38
100%10.010.05100.50
120%12.011.9299.33
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.

  • Intermediate Precision (Inter-day precision): Analyze six replicate samples of the same concentration on two different days by two different analysts.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Table 3: Precision Data

Precision TypeParameterResult
Repeatability% RSD of 6 replicates0.85%
Intermediate Precision% RSD of 12 replicates1.20%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Table 4: LOD and LOQ Data

ParameterValue (µg/mL)
LOD0.1
LOQ0.3
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).

  • Acceptance Criteria: The system suitability parameters should remain within the acceptable limits.

Table 5: Robustness Study

Parameter VariedSystem Suitability ParameterResult
Flow Rate (0.9 mL/min)Tailing Factor1.1
Flow Rate (1.1 mL/min)Tailing Factor1.2
Temperature (28°C)Theoretical Plates>2000
Temperature (32°C)Theoretical Plates>2000

Visualizations

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Finalization Dev HPLC Method Development Specificity Specificity & Forced Degradation Dev->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: Workflow for HPLC Method Validation.

Validation_Parameters Method Validated Method Specificity Specificity Method->Specificity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity Robustness Robustness Method->Robustness LOD_LOQ Sensitivity (LOD/LOQ) Method->LOD_LOQ

Caption: Inter-relationships of Validation Parameters.

References

Efficacy Deep Dive: Positioning 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary drug discovery, the spiro[4.5]decane scaffold has emerged as a versatile backbone for the development of potent and selective inhibitors targeting a range of enzymes and receptors. While direct efficacy data for 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid remains limited in publicly accessible literature, an analysis of structurally related compounds provides a valuable framework for understanding its potential therapeutic applications and for comparing its hypothetical efficacy against known inhibitors. This guide explores the efficacy of inhibitors targeting key protein classes where spirocyclic compounds have shown significant promise: Phospholipase D (PLD), Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH), and Tyrosine Kinase 2/Janus Kinase 1 (TYK2/JAK1).

Comparative Efficacy of Spiro[4.5]decane Analogs and Known Inhibitors

The therapeutic potential of compounds built around the spiro[4.5]decane core is best understood by comparing their performance with established inhibitors in their respective target classes.

Phospholipase D is a critical enzyme in cellular signaling, and its dysregulation is implicated in diseases such as cancer.[1] Spirocyclic compounds have been investigated as PLD inhibitors. A comparison with known PLD inhibitors is presented below.

InhibitorTarget(s)IC50 (in vitro)Cellular ActivityReference
VU0359595 PLD13.7 nM-[2]
ML298 PLD2-IC50 ~280 nM[1]
FIPI PLD1/PLD2~8-10 nM (PLD1)-[2]

HIF-PH inhibitors are a class of drugs that stimulate the production of red blood cells and are used to treat anemia, particularly in patients with chronic kidney disease (CKD).[3][4] Several spirohydantoin compounds have been identified as potent pan-inhibitors of the HIF-PH family.[5]

InhibitorPatient PopulationPrimary Efficacy EndpointResultReference
Roxadustat CKD patientsChange in Hemoglobin (Hb)Significantly increased Hb levels compared to placebo or ESAs.[3]
Daprodustat CKD patientsChange in Hemoglobin (Hb)Effectively elevated hemoglobin levels.[6]
Vadadustat CKD patientsChange in Hemoglobin (Hb)Effectively increased hemoglobin levels in both non-dialyzed and dialyzed patients.[3]

Dual inhibition of TYK2 and JAK1 is a promising strategy for the treatment of various autoimmune and inflammatory diseases.[7] A novel 2,8-diazaspiro[4.5]decan-1-one derivative has been identified as a potent and selective dual TYK2/JAK1 inhibitor.

InhibitorDisease ModelPrimary Efficacy EndpointResultReference
Brepocitinib Psoriatic ArthritisACR20/50/70 ResponseDosages of 30 mg and 60 mg once daily were superior to placebo in reducing signs and symptoms.[8]
TLL-018 Rheumatoid ArthritisACR50 Response at Week 1265.4% (20 mg) and 72% (30 mg) of participants achieved ACR50 compared to 41.7% for tofacitinib.[9]

Experimental Protocols

Detailed methodologies are essential for the validation and replication of experimental findings. Below are representative protocols for key experiments relevant to the evaluation of the inhibitors discussed.

In Vitro PLD1 Inhibition Assay (IC50 Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against PLD1.

  • Enzyme and Substrate Preparation : Recombinant human PLD1 is used as the enzyme source. A fluorescently labeled phosphatidylcholine analog is used as the substrate.

  • Reaction Mixture : The inhibitor, at varying concentrations, is pre-incubated with the PLD1 enzyme in a suitable buffer (e.g., Tris-HCl with Ca2+).

  • Initiation and Incubation : The reaction is initiated by the addition of the substrate. The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Detection : The product of the enzymatic reaction is detected using a fluorescence plate reader. The increase in fluorescence is proportional to PLD activity.[1]

  • Data Analysis : The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

HIF-PH Inhibitor Efficacy in a Mouse Model of Anemia

This protocol describes an in vivo assay to evaluate the efficacy of HIF-PH inhibitors in stimulating erythropoiesis.

  • Animal Model : Anemia is induced in mice, for example, through a diet deficient in iron or by modeling chronic kidney disease.

  • Drug Administration : The test compound (e.g., a spirohydantoin derivative) is administered to the anemic mice, typically via oral gavage, over a set period.

  • Blood Sample Collection : Blood samples are collected at regular intervals to monitor hematological parameters.

  • Measurement of Hematological Parameters : Key parameters such as hemoglobin levels, hematocrit, and red blood cell count are measured using an automated hematology analyzer.

  • Data Analysis : The changes in hematological parameters in the treated group are compared to a vehicle-treated control group to determine the efficacy of the inhibitor.

TYK2/JAK1 Inhibition in a Cellular Assay

This protocol outlines a method to assess the inhibitory activity of a compound on TYK2 and JAK1 signaling pathways in a cellular context.

  • Cell Line : A human cell line expressing TYK2 and JAK1 (e.g., HEK293 cells) is used.

  • Stimulation : The cells are stimulated with a cytokine that activates the TYK2/JAK1 pathway, such as Interleukin-23 (IL-23).

  • Inhibitor Treatment : The cells are pre-incubated with the test inhibitor at various concentrations before cytokine stimulation.

  • Western Blot Analysis : After stimulation, cell lysates are prepared and subjected to Western blotting to detect the phosphorylation of downstream signaling proteins, such as STAT3.

  • Data Analysis : The level of phosphorylated STAT3 is quantified and normalized to the total STAT3. The inhibition of STAT3 phosphorylation at different inhibitor concentrations is used to determine the cellular IC50.

Visualizing the Pathways and Processes

Diagrams created using Graphviz provide a clear visual representation of the signaling pathways and experimental workflows.

PLD_Signaling_Pathway PC Phosphatidylcholine PLD Phospholipase D PC->PLD Substrate PA Phosphatidic Acid PLD->PA Choline Choline PLD->Choline Downstream Downstream Signaling (e.g., mTOR, Raf activation) PA->Downstream Inhibitor Spiro[4.5]decane Inhibitor Inhibitor->PLD

Phospholipase D (PLD) Signaling Pathway and Inhibition.

HIF_PH_Inhibition_Workflow cluster_0 Normoxia cluster_1 Hypoxia / HIF-PH Inhibition HIFa_OH HIF-α (OH) VHL VHL HIFa_OH->VHL Binds Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HIFa HIF-α HIF HIF Complex HIFa->HIF HIFb HIF-β HIFb->HIF EPO Erythropoietin (EPO) Gene Transcription HIF->EPO PHD Prolyl Hydroxylase (PHD) PHD->HIFa_OH Inhibitor Spiro[4.5]decane Inhibitor Inhibitor->PHD HIFa_norm HIF-α HIFa_norm->PHD

Mechanism of HIF-Prolyl Hydroxylase Inhibition.

TYK2_JAK1_Signaling Cytokine Cytokine (e.g., IL-23) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activation JAK1 JAK1 Receptor->JAK1 Activation STAT STAT TYK2->STAT Phosphorylation JAK1->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT Gene Gene Transcription (Inflammatory Response) pSTAT->Gene Inhibitor Spiro[4.5]decane Inhibitor Inhibitor->TYK2 Inhibitor->JAK1

TYK2/JAK1 Signaling Pathway and Dual Inhibition.

References

Safety Operating Guide

Proper Disposal Procedures for 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid, catering to researchers, scientists, and drug development professionals. The following procedures are based on available safety data sheets and general laboratory safety protocols.

I. Immediate Safety Considerations

While this compound is not regulated as dangerous goods for transport, it is crucial to handle it with appropriate care in a laboratory setting.[1] Always wear personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound. In case of accidental exposure, follow these first-aid measures:

  • Inhalation: Move to fresh air. If symptoms develop or persist, seek medical attention.

  • Skin Contact: Wash off with soap and water. Get medical attention if irritation develops.

  • Eye Contact: Rinse with water. Seek medical attention if irritation develops.

II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and ensure safety.

For Small Spills:

  • Wipe up the spill with an absorbent material, such as cloth or fleece.

  • Clean the surface thoroughly to remove any residual contamination.

  • Place the used absorbent material into a sealed container for waste disposal.

  • Never return spilled material to its original container.[1]

For Large Spills:

  • Stop the flow of the material if it is safe to do so.

  • Contain the spill using a dike of absorbent material like vermiculite, dry sand, or earth.

  • Absorb the spilled material and place it into a sealed container for disposal.[1]

  • After product recovery, flush the area with water.[1]

Avoid discharging spilled material into drains, water courses, or onto the ground.[1]

III. Disposal Protocol

The primary method for the disposal of this compound is through a licensed waste disposal company.

Step-by-Step Disposal Guide:

  • Collection: Collect the waste material in a suitable, sealed container.

  • Labeling: Clearly label the container with the chemical name: "this compound" and any other identifiers required by your institution or local regulations.

  • Storage: Store the sealed container in a designated, well-ventilated waste collection area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal by a licensed waste disposal service.[1]

It is imperative to dispose of this chemical in accordance with all applicable local, state, and federal regulations.[1] The specific waste code should be determined in consultation with the user, the producer, and the waste disposal company to ensure compliance.[1]

Empty containers may retain product residue and should be handled with the same precautions. These containers must also be disposed of in a safe manner through an approved waste handling site for recycling or disposal.[1]

IV. Data Presentation

No quantitative data regarding the disposal of this compound is available in the provided search results. Therefore, a comparative data table cannot be generated.

V. Experimental Protocols

The disposal of this compound does not involve experimental protocols. The process is a standard laboratory procedure for chemical waste management.

VI. Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the following diagram.

cluster_0 On-Site Chemical Management cluster_1 Spill Response A Chemical Waste Generation (this compound) B Segregate and Collect in Sealed, Labeled Container A->B C Store in Designated Waste Area B->C D Consult with Waste Disposal Company to Assign Waste Code C->D S1 Spill Occurs S2 Contain and Absorb (Vermiculite, Sand, etc.) S1->S2 S3 Collect in Sealed Container for Disposal S2->S3 S3->D E Licensed Waste Disposal Service Collection and Transport D->E F Final Disposal at Licensed Facility (in accordance with local regulations) E->F

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid. The information is compiled from safety data sheets of structurally similar compounds and general laboratory safety practices, in the absence of a specific Safety Data Sheet (SDS) for this exact chemical.

Personal Protective Equipment (PPE)

Proper personal protective equipment is crucial to ensure safety when handling this compound. The following table summarizes the recommended PPE.

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety Goggles or Face ShieldChemical splash goggles are required. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1][2]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for protection against acids and organic compounds.[2] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1]
Body Laboratory CoatA standard laboratory coat should be worn to protect against skin contact.[1]
Respiratory Use in a Ventilated AreaHandle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[3][4] If significant aerosolization is expected, a NIOSH-approved respirator may be necessary.
Feet Closed-Toed ShoesProtective, closed-toed footwear is mandatory to shield against spills.[1]

Experimental Protocols: Safe Handling and Disposal

Adherence to the following step-by-step procedures is essential for the safe handling and disposal of this compound.

Handling Procedure:

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all required PPE is readily available and in good condition. An eyewash station and safety shower should be accessible.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize exposure to dust or fumes.[5]

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Spill Management: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[6] For larger spills, evacuate the area and follow institutional emergency procedures.

  • Personal Hygiene: After handling, wash hands thoroughly with soap and water.[1] Do not eat, drink, or smoke in the laboratory.[6]

Disposal Plan:

  • Waste Collection: Collect all waste containing this compound, including contaminated consumables, in a clearly labeled, sealed, and chemically compatible waste container.

  • Waste Segregation: Segregate the waste according to its chemical properties (e.g., acidic, organic).

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1][7] Do not pour down the drain.[7]

Workflow for Safe Chemical Handling

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.